Product packaging for Dihydrokalafungin(Cat. No.:)

Dihydrokalafungin

Cat. No.: B1196522
M. Wt: 302.28 g/mol
InChI Key: ZCJHPTKRISJQTN-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dihydrokalafungin, also known as Antibiotic YS-02931K-β, is a benzoisochromanequinone compound that serves as a crucial natural substrate in enzymatic studies of the two-component flavin-dependent monooxygenase system, specifically the ActVA-ActVB system from Streptomyces coelicolor . This system is involved in the biosynthesis of the antibiotic actinorhodin . Researchers value this compound for investigating the mechanism of aromatic hydroxylation reactions. A key characteristic is its redox-dependent activity; the quinone form of this compound is not oxidized by the ActVA-ActVB system, whereas the corresponding hydroquinone is an excellent substrate . The ActVA monooxygenase catalyzes the hydroxylation by utilizing reduced FMN (FMNred) provided by the ActVB reductase. The mechanism proceeds through the formation of a flavin C(4a)-hydroperoxide intermediate in the ActVA active site, which acts as the electrophilic oxidant that hydroxylates the this compound substrate . The product is supplied with the following identifier for precise ordering and tracking: CAS Number: 98392-26-8 . Please note: This product is for research purposes only and is not intended for human diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O6 B1196522 Dihydrokalafungin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m1/s1

InChI Key

ZCJHPTKRISJQTN-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1C2=C(C[C@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Canonical SMILES

CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dihydrokalafungin: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokalafungin, a key intermediate in the biosynthetic pathway of the renowned antibiotic actinorhodin, is a polyketide metabolite of significant interest to the scientific community. Produced by Streptomyces coelicolor, this benzoisochromanequinone derivative serves as a crucial precursor in the complex enzymatic cascade leading to the formation of actinorhodin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological context of this compound. Detailed experimental protocols for its conceptual isolation and the enzymatic reactions involved in its formation are presented, alongside a visualization of its place within the actinorhodin biosynthesis pathway. This document aims to be a valuable resource for researchers investigating polyketide biosynthesis, antibiotic production, and the discovery of novel therapeutic agents.

Chemical Structure and Properties

This compound is a chiral molecule with the systematic IUPAC name 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid[1]. Its chemical formula is C₁₆H₁₄O₆, and it has a molecular weight of 302.28 g/mol [1].

The core of the this compound structure is a tricyclic system, a benzo[g]isochromene, which is further functionalized with a quinone moiety, a hydroxyl group, a methyl group, and an acetic acid side chain. The stereochemistry at positions 1 and 3 is crucial for its biological activity and subsequent enzymatic conversions.

Physicochemical Properties
PropertyValue (Computed)
Molecular Formula C₁₆H₁₄O₆
Molecular Weight 302.28 g/mol [1]
IUPAC Name 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid[1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 6
Rotatable Bonds 3
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce in the literature. However, based on its chemical structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the benzene ring, the protons of the dihydropyran ring system, the methyl group, and the methylene protons of the acetic acid side chain. The exact chemical shifts and coupling constants would be dependent on the solvent used.

  • ¹³C NMR: The carbon spectrum would reveal signals for the carbonyl carbons of the quinone, the carbons of the aromatic ring, the carbons of the heterocyclic ring, the methyl carbon, and the carbons of the acetic acid moiety.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carboxylic acid (O-H and C=O stretches), the quinone carbonyl groups (C=O stretch), and the aromatic ring (C=C stretches).

  • UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the benzoisochromanequinone chromophore. For comparison, the related compound kalafungin exhibits absorption maxima at approximately 270 nm and 428 nm. A derivative, 5R-(N-acetyl-L-cysteinyl)-14S-hydroxy-dihydrokalafungin, has also been characterized.

Biological Significance: Role in Actinorhodin Biosynthesis

This compound is a critical intermediate in the biosynthesis of actinorhodin, a blue-pigmented antibiotic produced by Streptomyces coelicolor. The actinorhodin biosynthetic pathway is a well-studied example of type II polyketide synthesis.

The formation of this compound from its precursor, (S)-DNPA, involves a series of enzymatic modifications. Subsequently, two molecules of this compound undergo a dimerization reaction to form the final actinorhodin molecule. The enzymes responsible for these transformations are encoded by the act gene cluster in S. coelicolor.

Enzymatic Conversion

A key step in the biosynthesis of this compound is the oxygenation of 6-deoxythis compound. This reaction is catalyzed by a two-component flavin-dependent monooxygenase system, comprised of the ActVA-ORF5 oxygenase and the ActVB flavin reductase. Inactivation of either of these enzymes leads to the accumulation of a shunt product, actinoperylone, highlighting their crucial role in the pathway.

The ActVB component reduces a flavin cofactor (FAD or FMN) using NADH or NADPH as an electron donor. The reduced flavin is then utilized by the ActVA-ORF5 component to activate molecular oxygen and hydroxylate the substrate.

Experimental Protocols

Conceptual Protocol for Isolation and Purification of this compound

Objective: To isolate and purify this compound from a culture of a suitable Streptomyces coelicolor mutant strain (e.g., a strain with a deleted or inactive gene for the subsequent dimerization step).

Materials:

  • Streptomyces coelicolor mutant strain (incapable of converting this compound)

  • Appropriate liquid culture medium (e.g., R5A medium)

  • Ethyl acetate

  • Hexane

  • Methanol

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Centrifuge

  • Standard laboratory glassware

Procedure:

  • Cultivation: Inoculate the Streptomyces coelicolor mutant strain into a suitable liquid medium and incubate with shaking at 28-30°C for 5-7 days, or until significant biomass is produced.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Preliminary Purification:

    • Dissolve the crude extract in a small volume of methanol.

    • Add an excess of hexane to precipitate nonpolar impurities.

    • Centrifuge to pellet the impurities and collect the methanol-soluble fraction.

    • Evaporate the methanol to yield a partially purified extract.

  • Chromatographic Purification:

    • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

    • Apply the partially purified extract to the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC, visualizing spots under UV light.

    • Combine fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent analysis).

  • Final Purification:

    • Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS, IR, UV-Vis).

Enzymatic Conversion of 6-deoxythis compound to this compound (In Vitro Assay)

Objective: To demonstrate the enzymatic activity of the ActVA-ORF5/ActVB system in converting 6-deoxythis compound to this compound.

Materials:

  • Purified ActVA-ORF5 and ActVB proteins

  • 6-deoxythis compound (substrate)

  • NAD(P)H

  • FAD or FMN

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system for analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NAD(P)H, flavin cofactor, ActVB, and ActVA-ORF5.

  • Initiation: Start the reaction by adding the substrate, 6-deoxythis compound.

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period.

  • Quenching: Stop the reaction by adding an organic solvent (e.g., acetonitrile or methanol).

  • Analysis: Analyze the reaction mixture by HPLC to detect the formation of this compound, comparing the retention time with a known standard.

Visualizing the Pathway

To better understand the role of this compound in the broader context of actinorhodin biosynthesis, the following diagrams illustrate the key steps and logical relationships.

Actinorhodin_Biosynthesis_Pathway cluster_PKS Polyketide Synthesis cluster_Cyclization Cyclization & Tailoring cluster_Intermediate_Modification Intermediate Modification cluster_Dimerization Dimerization Acetyl-CoA Acetyl-CoA Polyketide_Chain Polyketide_Chain Acetyl-CoA->Polyketide_Chain actI Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Chain actI Bicyclic_Intermediate Bicyclic_Intermediate Polyketide_Chain->Bicyclic_Intermediate actIII, actVII, actIV S-DNPA S-DNPA Bicyclic_Intermediate->S-DNPA actVI-1, actVI-3 6-deoxy-DHK 6-deoxythis compound S-DNPA->6-deoxy-DHK actVI-2, actVI-4 DHK This compound 6-deoxy-DHK->DHK actVA-ORF5/actVB Actinorhodin Actinorhodin DHK->Actinorhodin actVA-ORF4 Experimental_Workflow_Isolation Start Start Cultivation Cultivation of S. coelicolor mutant Start->Cultivation Extraction Solvent Extraction (Ethyl Acetate) Cultivation->Extraction Purification_1 Preliminary Purification (Hexane Precipitation) Extraction->Purification_1 Purification_2 Column Chromatography (Silica Gel) Purification_1->Purification_2 Purification_3 Final Purification (HPLC/TLC) Purification_2->Purification_3 Analysis Spectroscopic Characterization (NMR, MS) Purification_3->Analysis End End Analysis->End

References

The Dihydrokalafungin Biosynthetic Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokalafungin, a polyketide-derived intermediate in the biosynthesis of the renowned antibiotic actinorhodin in Streptomyces coelicolor, and a close relative of the bioactive compound kalafungin produced by Streptomyces tanashiensis, represents a key branching point in the synthesis of aromatic polyketides. Understanding the intricate enzymatic machinery and regulatory networks governing its formation is pivotal for the rational design of novel bioactive compounds and the optimization of antibiotic production. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic and biochemical basis of its synthesis, the complex regulatory cascades that control its expression, and the experimental methodologies employed in its study.

The this compound Biosynthetic Pathway: A Stepwise Enzymatic Cascade

This compound is synthesized via a type II polyketide synthase (PKS) system, a multi-enzyme complex that iteratively condenses simple carboxylic acid units to generate a poly-β-keto chain, which is subsequently modified by a series of tailoring enzymes. The genetic blueprint for this pathway in Streptomyces coelicolor is encoded within the well-characterized actinorhodin (act) gene cluster.

The core of the biosynthetic machinery is the "minimal PKS," which in the case of the actinorhodin pathway, consists of the following components:

  • Ketosynthase (KSα and KSβ): Encoded by actI-ORF1 and actI-ORF2, these enzymes are responsible for the decarboxylative condensation of malonyl-CoA extender units.

  • Chain Length Factor (CLF): Also part of actI-ORF2, the CLF dictates the precise number of condensation reactions, thus determining the length of the polyketide chain.

  • Acyl Carrier Protein (ACP): Encoded by actI-ORF3, the ACP tethers the growing polyketide chain via a phosphopantetheinyl arm.

Following the synthesis of a 16-carbon linear polyketide by the minimal PKS, a series of tailoring enzymes catalyze cyclization, aromatization, and oxidation reactions to yield this compound. Key tailoring enzymes include:

  • Aromatase (ARO) and Cyclase (CYC): The products of actVII and actIV are involved in the initial cyclization and aromatization of the polyketide chain.

  • Ketoreductase (KR): The actIII gene product reduces a specific keto group, which is crucial for the correct folding and subsequent cyclization of the intermediate.

  • Ring Closure Enzymes: ActVI-ORF1 and ActVI-ORF3 are critical for the formation of the characteristic three-ring intermediate, (S)-DNPA.[1]

  • Oxygenase: The final step in this compound formation involves an oxygenation reaction. The two-component flavin-dependent monooxygenase system, consisting of ActVA-ORF5 (oxygenase) and ActVB (flavin reductase), is responsible for this critical oxidation step.[2]

The proposed biosynthetic pathway from the polyketide precursor to this compound is depicted below.

Dihydrokalafungin_Biosynthesis PKS Minimal PKS (actI-ORF1, 2, 3) Polyketide Linear 16-C Polyketide PKS->Polyketide Malonyl-CoA Cyclized_Intermediate Bicyclic Intermediate Polyketide->Cyclized_Intermediate actVII, actIV, actIII (Aromatization, Cyclization, Reduction) SDNPA (S)-DNPA Cyclized_Intermediate->SDNPA ActVI-ORF1, ActVI-ORF3 (Ring Closure) DHK This compound SDNPA->DHK ActVA-ORF5, ActVB (Oxygenation)

Fig. 1: this compound Biosynthetic Pathway.

Quantitative Data on Production and Enzyme Kinetics

While comprehensive kinetic data for all enzymes in the pathway remains an area of active research, available quantitative information provides valuable insights into the efficiency and regulation of this compound and related compounds' production.

Production Yields

The production of this compound and its derivatives is tightly controlled and can be significantly influenced by genetic modifications and fermentation conditions. The following tables summarize reported production yields for actinorhodin (a downstream product of this compound) and kalafungin.

Strain/ConditionProductYieldReference
S. coelicolor M145 (wild-type)Actinorhodin5.8 mg/L[3]
S. coelicolor C7 (mutant)Actinorhodin510 mg/L[3]
S. coelicolor C8 (mutant)Actinorhodin550 mg/L[3]
S. lividans (pIJ68, actII-ORF4 overexpression) on glucoseActinorhodin0.18 Cmol/Cmol
Marine Streptomyces sp. SBRK1 (unoptimized)Kalafungin~41 mg/L
Marine Streptomyces sp. SBRK1 (optimized)Kalafungin51.4 mg/L
Table 1: Production yields of actinorhodin and kalafungin in various Streptomyces strains and conditions.
Enzyme Kinetics

Kinetic analysis of the actinorhodin minimal PKS has been performed, revealing its fundamental catalytic properties. However, detailed kinetic parameters for the individual tailoring enzymes are largely yet to be determined.

Enzyme/SystemSubstrateKmVmaxkcatReference
Actinorhodin Minimal PKSMalonyl-CoAN/AN/AN/A
ActVA-ORF5/ActVBThis compoundN/AN/AN/A
Table 2: Available kinetic data for enzymes in the actinorhodin biosynthetic pathway. N/A indicates data not available in the cited literature.

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound is intricately regulated at the transcriptional level, ensuring its production is coordinated with the physiological state of the cell. The primary control point is the pathway-specific transcriptional activator, ActII-ORF4 . The expression and activity of actII-ORF4 are governed by a complex network of global regulators that respond to various signals, including nutrient availability and cell density.

Key regulatory elements include:

  • ActII-ORF4: A member of the Streptomyces antibiotic regulatory protein (SARP) family, it directly activates the transcription of the act biosynthetic genes.

  • Global Regulators: A plethora of global regulatory proteins influence actII-ORF4 transcription. These include AfsR , a global activator of secondary metabolism, and DasR , which mediates carbon source repression.

  • Gamma-Butyrolactones (GBLs): These small, diffusible signaling molecules are involved in quorum sensing. In S. coelicolor, SCBs (Streptomyces coelicolor butanolides) can influence actinorhodin production.

  • bldA tRNA: The translation of the actII-ORF4 mRNA is dependent on the rare TTA codon, which is recognized by the bldA-encoded tRNA. This links antibiotic production to morphological differentiation.

The regulatory cascade controlling the expression of the act gene cluster is illustrated below.

Regulatory_Pathway Nutrient_Limitation Nutrient Limitation (e.g., N, P, C) Global_Regulators Global Regulators (e.g., AfsR, DasR) Nutrient_Limitation->Global_Regulators GBLs Gamma-Butyrolactones (Quorum Sensing) GBLs->Global_Regulators ActII_ORF4_gene actII-ORF4 gene Global_Regulators->ActII_ORF4_gene Transcriptional Control ActII_ORF4_protein ActII-ORF4 Protein ActII_ORF4_gene->ActII_ORF4_protein Transcription & Translation act_genes act Biosynthetic Genes (actI, actIII, etc.) ActII_ORF4_protein->act_genes Activation DHK_pathway This compound Biosynthesis act_genes->DHK_pathway Enzyme Synthesis bldA bldA tRNA bldA->ActII_ORF4_protein Translational Control (TTA codon)

Fig. 2: Regulatory Cascade of this compound Biosynthesis.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

Gene Knockout in Streptomyces

Objective: To inactivate a specific gene in the act cluster to study its function.

Methodology (based on PCR-targeting):

  • Construct a disruption cassette: A selectable marker (e.g., apramycin resistance gene) is PCR-amplified with primers that have 5' extensions homologous to the regions flanking the target gene.

  • Prepare electrocompetent E. coli BW25113/pIJ790: This strain expresses the λ Red recombinase system.

  • Electroporate the disruption cassette: The PCR product is introduced into the competent E. coli cells containing a cosmid with the act gene cluster.

  • Select for recombinant cosmids: Colonies are selected on media containing the appropriate antibiotic.

  • Conjugal transfer to Streptomyces: The recombinant cosmid is transferred from E. coli ET12567/pUZ8002 to the desired Streptomyces strain.

  • Select for double-crossover mutants: Exconjugants are screened for the desired antibiotic resistance and loss of the vector marker.

  • Confirm the deletion: The gene deletion is confirmed by PCR analysis of genomic DNA.

Gene_Knockout_Workflow Start Design Primers with Homology Arms PCR PCR Amplify Resistance Cassette Start->PCR Electroporation Electroporate Cassette into E. coli with Cosmid PCR->Electroporation Ecoli_prep Prepare Electrocompetent E. coli (λ Red) Ecoli_prep->Electroporation Selection1 Select for Recombinant Cosmids Electroporation->Selection1 Conjugation Conjugate into Streptomyces Selection1->Conjugation Selection2 Select for Double Crossover Mutants Conjugation->Selection2 Confirmation Confirm Deletion by PCR Selection2->Confirmation

Fig. 3: Gene Knockout Experimental Workflow.
Protein Expression and Purification

Objective: To produce and purify a specific enzyme from the pathway for in vitro characterization.

Methodology:

  • Clone the gene of interest: The coding sequence of the target enzyme is cloned into a Streptomyces expression vector (e.g., pET-based vectors for E. coli expression or integrative vectors for Streptomyces).

  • Transform the expression host: The expression vector is introduced into a suitable host strain (E. coli BL21(DE3) or a Streptomyces host).

  • Induce protein expression: The culture is grown to a suitable cell density, and protein expression is induced (e.g., with IPTG for E. coli or thiostrepton for Streptomyces).

  • Cell lysis: Cells are harvested and lysed by sonication or French press in a suitable buffer.

  • Purification: The target protein is purified from the cell lysate using chromatography techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

  • Purity analysis: The purity of the protein is assessed by SDS-PAGE.

Metabolite Analysis by HPLC-MS

Objective: To identify and quantify this compound and related intermediates in culture extracts.

Methodology:

  • Culture extraction: Streptomyces cultures are grown under desired conditions. The mycelium and/or supernatant are extracted with an organic solvent (e.g., ethyl acetate).

  • Sample preparation: The organic extract is dried and redissolved in a suitable solvent (e.g., methanol) for analysis.

  • HPLC separation: The extract is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient of water and an organic solvent (e.g., acetonitrile), both often containing a small amount of formic acid.

  • Mass spectrometry detection: The eluent from the HPLC is introduced into a mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantification: The abundance of specific metabolites can be quantified by integrating the peak areas from the extracted ion chromatograms and comparing them to a standard curve if an authentic standard is available.

Conclusion

The this compound biosynthetic pathway in Streptomyces is a paradigm for type II polyketide synthesis and its regulation. A thorough understanding of the enzymes involved, their kinetics, and the complex regulatory networks that govern their expression is crucial for harnessing the full potential of Streptomyces as a source of novel and improved therapeutics. The methodologies outlined in this guide provide a framework for further investigation into this fascinating and important area of natural product biosynthesis. Future research focused on elucidating the kinetic parameters of the tailoring enzymes and further unraveling the intricacies of the regulatory network will undoubtedly pave the way for innovative approaches in metabolic engineering and drug discovery.

References

The Microbial Alchemists: A Technical Guide to the Natural Producers of Dihydrokalafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin (DHK), a polyketide metabolite, stands as a crucial intermediate in the biosynthesis of several medically significant antibiotics, including actinorhodin and medermycin. Its benzoisochromanequinone core structure is a key building block for these complex molecules, making the understanding of its natural production a pivotal aspect of antibiotic research and development. This in-depth technical guide provides a comprehensive overview of the primary microbial sources of this compound, detailing their cultivation, the biosynthesis of the compound, and the experimental protocols for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and harness the biosynthetic potential of these microorganisms.

Natural Producers of this compound

The primary natural producers of this compound are members of the genus Streptomyces, a group of Gram-positive bacteria renowned for their prolific production of a wide array of secondary metabolites. The following species have been identified as key players in the biosynthesis of DHK and its derivatives.

  • Streptomyces coelicolor A3(2): This is the most well-studied model organism for Streptomyces genetics and is a known producer of the blue-pigmented antibiotic actinorhodin. This compound is a key, albeit transient, intermediate in the actinorhodin biosynthetic pathway. Due to its role as a precursor, wild-type strains do not typically accumulate large quantities of DHK. However, genetically modified strains with targeted gene knockouts in the actinorhodin pathway can be engineered to accumulate this intermediate.

  • Streptomyces tanashiensis Kala: This strain is a known producer of kalafungin, a compound that is structurally very similar to this compound and is biosynthetically derived from it. It is therefore a primary candidate for the isolation of DHK.

  • Streptomyces sp. AM-7161: This strain is a natural producer of the antibiotic medermycin. The biosynthetic pathway of medermycin also proceeds through this compound, making this organism another significant source.

While not yet definitively reported as a this compound producer, the genus Nocardia is a rich source of diverse secondary metabolites. Given the metabolic diversity of this genus, species such as Nocardia sp. CS682 represent potential, yet unexplored, sources of DHK or related compounds.

Quantitative Production Data

Direct quantitative data on the production yields of the intermediate this compound are scarce in the literature, as it is often rapidly converted to downstream products. However, studies on the production of the closely related end-product, kalafungin, provide a valuable benchmark. The following table summarizes the optimized production yield of kalafungin from a marine Streptomyces species.

CompoundProducing OrganismProduction Yield (mg/L)Cultivation ConditionsReference
KalafunginStreptomyces sp. SBRK151.4Optimized solid-state fermentation with starch as the primary carbon source and a NaCl concentration of 0.1% at 29°C for 8 days.[1]

Experimental Protocols

I. Cultivation of Streptomyces for this compound Production

This protocol is a general guideline for the cultivation of Streptomyces species to induce the production of secondary metabolites like this compound. Optimization of media components and culture conditions is often necessary for specific strains.

Materials:

  • Selected Streptomyces strain (e.g., S. coelicolor, S. tanashiensis)

  • Spore suspension or vegetative inoculum

  • Appropriate liquid fermentation medium (e.g., R5A medium, SY-seed medium followed by fermentation medium)

  • Shaker incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a spore suspension from a mature plate culture of the Streptomyces strain.

    • Alternatively, grow a vegetative seed culture by inoculating a suitable seed medium (e.g., SY-seed medium) and incubating at 30°C with shaking at 200 rpm for 48 hours.

  • Fermentation:

    • Inoculate the production medium with the spore suspension or vegetative inoculum.

    • Incubate the culture in a shaker incubator at 30°C with vigorous shaking (e.g., 200 rpm) for 5-7 days.

    • Monitor the culture for growth and pigment production (in the case of actinorhodin-producing strains).

II. Extraction and Purification of this compound

This protocol is adapted from methods used for the extraction of related benzoisochromanequinones and may require optimization for this compound.

Materials:

  • Streptomyces fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Separate the mycelium from the fermentation broth by centrifugation.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Purification:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of hexane and ethyl acetate to separate the components.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

    • Pool the relevant fractions and concentrate.

    • For final purification, utilize preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

III. Quantitative Analysis of this compound by HPLC

Materials:

  • Purified this compound standard

  • HPLC-grade solvents (acetonitrile, water, formic acid)

  • HPLC system with a UV detector

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

  • Sample Preparation: Dissolve the extracted and purified sample in a suitable solvent (e.g., methanol).

  • HPLC Analysis:

    • Inject the standards and the sample onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) at a constant flow rate.

    • Detect the compound using a UV detector at a wavelength determined from the UV spectrum of this compound.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions and use it to determine the concentration of this compound in the sample.

Biosynthetic Pathway and Key Enzymes

The biosynthesis of this compound is a classic example of a type II polyketide synthase (PKS) pathway. The core of the molecule is assembled from acetate units, followed by a series of enzymatic modifications including cyclization, aromatization, and oxidation.

A critical step in the formation of this compound from its precursor, 6-deoxy-dihydrokalafungin, is the C-6 hydroxylation reaction. This reaction is catalyzed by a two-component flavin-dependent monooxygenase system. In S. coelicolor, this system is composed of the ActVA-ORF5 and ActVB proteins[2]. ActVB functions as an NADH:FMN oxidoreductase, providing reduced flavin mononucleotide (FMN) to the monooxygenase component, ActVA-ORF5, which then hydroxylates the substrate.

Experimental Workflow for Characterizing the Biosynthetic Pathway

experimental_workflow A Gene Cluster Identification B Gene Inactivation A->B D Heterologous Expression A->D C Metabolite Analysis B->C G Pathway Elucidation C->G E Enzyme Purification D->E F In Vitro Enzyme Assays E->F F->G

Caption: Workflow for elucidating the this compound biosynthetic pathway.

This compound Biosynthetic Pathway

biosynthetic_pathway cluster_enzymes PKS Type II PKS Polyketide Linear Polyketide PKS->Polyketide Aromatic_Intermediate Aromatic Intermediate Polyketide->Aromatic_Intermediate Cyclization/ Aromatization Cyclases Cyclases/ Aromatases DDHK 6-deoxy-Dihydrokalafungin Aromatic_Intermediate->DDHK Tailoring Reactions Monooxygenase ActVA-ORF5/ActVB (Monooxygenase) DHK This compound DDHK->DHK C-6 Hydroxylation Downstream Downstream Products (Actinorhodin, Medermycin) DHK->Downstream

Caption: Simplified biosynthetic pathway leading to this compound.

Protocol for In Vitro Assay of the ActVA-ORF5/ActVB Monooxygenase System

This protocol provides a framework for the in vitro characterization of the two-component monooxygenase responsible for the conversion of 6-deoxy-dihydrokalafungin to this compound.

Materials:

  • Purified ActVA-ORF5 and ActVB proteins

  • 6-deoxy-dihydrokalafungin (substrate)

  • NADH

  • Flavin mononucleotide (FMN)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • HPLC system for product analysis

Procedure:

  • Protein Expression and Purification:

    • Clone the genes encoding ActVA-ORF5 and ActVB into suitable expression vectors.

    • Express the proteins in a suitable host, such as E. coli.

    • Purify the proteins to homogeneity using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

  • Enzyme Assay:

    • Set up the reaction mixture containing the reaction buffer, NADH, FMN, ActVB, and the substrate (6-deoxy-dihydrokalafungin).

    • Initiate the reaction by adding ActVA-ORF5.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a quenching agent (e.g., an organic solvent like acetonitrile).

  • Product Analysis:

    • Analyze the reaction mixture by HPLC to detect the formation of this compound.

    • Compare the retention time and UV-Vis spectrum of the product with an authentic standard of this compound.

    • Quantify the product formation to determine the enzyme's kinetic parameters.

Conclusion

This compound, a key biosynthetic intermediate, is naturally produced by several Streptomyces species. Understanding the genetics and biochemistry of its production is fundamental for the rational design of novel antibiotics through metabolic engineering and synthetic biology approaches. The protocols and data presented in this guide offer a solid foundation for researchers to delve into the fascinating world of microbial natural product biosynthesis and to unlock the full potential of these microbial alchemists. Further research into the optimization of production and the exploration of novel producing organisms will undoubtedly contribute to the ongoing quest for new and effective therapeutic agents.

References

A Technical Guide to Streptomyces Species Synthesizing Dihydrokalafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces species known to synthesize Dihydrokalafungin, a key intermediate in the biosynthesis of several bioactive compounds, including the antibiotic kalafungin and the blue-pigmented polyketide actinorhodin. This document details the producing organisms, quantitative production data, experimental protocols for cultivation and analysis, and the biosynthetic pathways involved.

This compound Producing Streptomyces Species

Several species of the genus Streptomyces have been identified as producers of kalafungin, and by extension, its immediate precursor this compound. This compound is a crucial intermediate in the biosynthesis of type II polyketides.

The primary producers discussed in this guide are:

  • Streptomyces tanashiensis : Originally isolated from soil in Japan, this species is a known producer of kalafungin.[1]

  • Streptomyces sp. SBRK1 : A marine-derived strain that has been optimized for kalafungin production.[2][3][4]

  • Streptomyces coelicolor : A model organism for studying Streptomyces genetics and secondary metabolism. It produces the antibiotic actinorhodin, with this compound being a key biosynthetic intermediate.[5]

  • Streptomyces sp. AM-7161 : A producer of the antibiotic medermycin, which shares a biosynthetic pathway with kalafungin.

  • Streptomyces lividans : While not a natural high-producer, genetically engineered strains can produce significant quantities of actinorhodin, and therefore utilize the this compound pathway.

Quantitative Production of Kalafungin/Dihydrokalafungin

The production yields of kalafungin and related compounds can vary significantly depending on the Streptomyces strain and fermentation conditions. The following table summarizes the available quantitative data.

Streptomyces SpeciesCompoundProduction YieldNotes
Streptomyces sp. SBRK1Kalafungin51.4 mg/LOptimized solid-state fermentation conditions.
Medermycin-producing streptomycete (mutant strain)Kalafungin3-fold increaseCompared to the wild-type strain.
Streptomyces lividans (engineered)Actinorhodin5 g/LThis compound is a precursor.
Streptomyces coelicolor (hemoglobin-expressing)Actinorhodin10-fold increaseUnder reduced aeration. This compound is a precursor.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Streptomyces sp. SBRK1 and the subsequent extraction and quantification of kalafungin.

Fermentation Protocol for Streptomyces sp. SBRK1

This protocol is based on the optimized conditions for kalafungin production in solid-state fermentation.

Medium Preparation (AIM Medium):

  • Soluble Starch: 20 g

  • KNO₃: 1 g

  • NaCl: 0.5 g

  • K₂HPO₄: 0.5 g

  • MgSO₄: 0.5 g

  • FeSO₄: 20 µM

  • Distilled Water: 1000 ml

Cultivation:

  • Prepare the AIM medium and sterilize by autoclaving.

  • Inoculate the agar plates with a spore suspension of Streptomyces sp. SBRK1 to a final concentration of 1 x 10⁷ CFU/mL.

  • Incubate the plates at 29°C for 8 days for optimal kalafungin production. The optimal pH for production is 7.0.

Extraction and Quantification of Kalafungin

Extraction:

  • After the incubation period, the biomass is collected from the agar plates.

  • The collected biomass is extracted with ethyl acetate using the cold percolation method.

  • The crude extract is filtered and then concentrated using a vacuum concentrator at 30°C.

Quantification by HPLC:

  • The concentrated extract is redissolved in a suitable solvent (e.g., methanol).

  • Quantification is performed using a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • A standard curve is generated using pure kalafungin to quantify the concentration in the extract. The peak for kalafungin is typically detected at 275 nm.

Biosynthetic Pathway and Experimental Workflow

This compound Biosynthesis Pathway

This compound is synthesized via a type II polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the biosynthesis of this compound as an intermediate in the actinorhodin pathway in Streptomyces coelicolor.

Dihydrokalafungin_Biosynthesis Acetyl_CoA Acetyl-CoA + 7x Malonyl-CoA PKS Polyketide Synthase (actI) Acetyl_CoA->PKS Polyketide_Chain Linear Polyketide PKS->Polyketide_Chain Aromatase_Cyclase Aromatase/Cyclase (actVII, actIV) Polyketide_Chain->Aromatase_Cyclase Bicyclic_Intermediate Bicyclic Intermediate Aromatase_Cyclase->Bicyclic_Intermediate Keto_Reductase Ketoreductase (actIII) Bicyclic_Intermediate->Keto_Reductase S_DNPA (S)-DNPA Keto_Reductase->S_DNPA Hydroxylase Hydroxylase (actVA-ORF6) S_DNPA->Hydroxylase This compound This compound Hydroxylase->this compound Dimerization Dimerization & Further Modifications (actVA-ORF4, etc.) This compound->Dimerization Actinorhodin Actinorhodin Dimerization->Actinorhodin

Caption: Biosynthesis of this compound in Streptomyces.

Experimental Workflow for Optimization of Kalafungin Production

The following diagram outlines the experimental workflow used for the statistical optimization of kalafungin production from Streptomyces sp. SBRK1.

Optimization_Workflow Start Start: Isolate Streptomyces sp. SBRK1 One_Factor One-Factor-at-a-Time Optimization (Carbon source, Nitrogen source, pH, Temp.) Start->One_Factor PBD Plackett-Burman Design (Screening of significant media components) One_Factor->PBD RSM Response Surface Methodology (RSM) (Box-Behnken Design for optimization of key factors) PBD->RSM Validation Validation of the Model (Experimental vs. Predicted Yield) RSM->Validation End End: Optimized Production Protocol Validation->End

Caption: Workflow for optimizing kalafungin production.

References

The Biological Role of Dihydrokalafungin in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokalafungin (DHK) is a polyketide-derived benzoisochromanequinone that serves as a critical intermediate in the biosynthesis of several bioactive secondary metabolites in Streptomyces species, most notably the antibiotic actinorhodin. While its primary characterized role is that of a biosynthetic precursor, its structural similarity to other bioactive quinones, such as its oxidized counterpart kalafungin, suggests a broader biological significance. This technical guide provides an in-depth analysis of the known and inferred biological roles of this compound in microbial metabolism, its potential as an antimicrobial agent, and the experimental frameworks for its study.

Introduction to this compound

This compound is a member of the p-quinone family of compounds and is characterized by a benzo[g]isochromene core structure. It is a key intermediate in the biosynthesis of actinorhodin and medermycin, two well-studied polyketide antibiotics produced by Streptomyces species. Its pivotal position in these pathways makes it a molecule of interest for understanding the regulation and synthesis of complex natural products. Although much of the literature focuses on its role as a precursor, the inherent reactivity of its quinone structure and the established antimicrobial activity of related compounds suggest that this compound itself may possess direct biological functions within and beyond its producing organism.

Biosynthetic Role and Regulatory Interactions

This compound is a central node in the actinorhodin biosynthetic pathway. Its formation is the culmination of a series of enzymatic reactions initiated by a type II polyketide synthase.

The Actinorhodin Biosynthetic Pathway

The biosynthesis of actinorhodin from acetyl-CoA and malonyl-CoA involves a cascade of enzymes encoded by the act gene cluster in Streptomyces coelicolor. This compound emerges as a key three-ring intermediate before the final dimerization step to form actinorhodin.

Actinorhodin_Biosynthesis Malonyl-CoA Malonyl-CoA Polyketide Backbone Polyketide Backbone Malonyl-CoA->Polyketide Backbone actI (PKS) Bicyclic Intermediate Bicyclic Intermediate Polyketide Backbone->Bicyclic Intermediate actIII, actIV, actVII S-DNPA S-DNPA Bicyclic Intermediate->S-DNPA actVI-1, actVI-3 This compound (DHK) This compound (DHK) S-DNPA->this compound (DHK) actVI-2, actVI-4, actVA-6 Actinorhodin Actinorhodin This compound (DHK)->Actinorhodin actVA-5, actVB (Dimerization)

Figure 1: Simplified biosynthetic pathway of actinorhodin, highlighting the central role of this compound (DHK).
Regulatory Feedback and Signaling

In Streptomyces coelicolor, the expression of genes responsible for antibiotic export and resistance is, in part, regulated by the transcriptional repressor ActR. Intermediates in the actinorhodin biosynthetic pathway, including a close structural relative of this compound, can act as ligands for ActR. This binding event leads to the derepression of the actAB operon, which encodes efflux pumps. This suggests a feed-forward regulatory loop where the accumulation of biosynthetic intermediates like DHK triggers the expression of self-resistance mechanisms.[1]

ActR_Regulation cluster_gene_expression Gene Expression actAB Promoter actAB Promoter actAB Genes (Efflux Pumps) actAB Genes (Efflux Pumps) actAB Promoter->actAB Genes (Efflux Pumps) Transcription ActR (Repressor) ActR (Repressor) ActR (Repressor)->actAB Promoter Binds and Represses This compound (or related intermediate) This compound (or related intermediate) This compound (or related intermediate)->ActR (Repressor) Binds to

Figure 2: Regulatory role of this compound intermediates in the ActR-mediated expression of efflux pumps.

Antimicrobial Activity and Mechanism of Action

Direct studies on the antimicrobial spectrum of this compound are limited. However, extensive research on its oxidized form, Kalafungin , provides significant insights into its potential bioactivity. Kalafungin is known to possess broad-spectrum antimicrobial activity against a variety of pathogenic fungi, yeasts, protozoa, and Gram-positive bacteria, with lesser activity against Gram-negative bacteria.[2][3]

Inhibition of β-Lactamase

A key mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. Kalafungin has been identified as an uncompetitive inhibitor of β-lactamase.[4] This inhibition suggests a potential synergistic relationship with β-lactam antibiotics, offering a strategy to overcome bacterial resistance. The inhibitory action of Kalafungin on β-lactamase is associated with the destruction of the bacterial cell membrane.[4]

Potential for DNA Interaction

Benzoquinone and naphthoquinone antibiotics are known to exert their effects through interactions with DNA. While not directly demonstrated for this compound, it is plausible that it shares this mechanism. Such interactions can involve intercalation between DNA base pairs or binding to the minor groove, leading to the inhibition of DNA replication and transcription. Furthermore, some quinone antibiotics can generate reactive oxygen species (ROS) through redox cycling, causing DNA damage.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the available data for its close analog, Kalafungin. This information serves as a valuable proxy for estimating the potential bioactivity of this compound.

Table 1: Enzyme Inhibition Data for Kalafungin

Enzyme Target Inhibition Parameter Value Organism/Source
β-Lactamase IC50 225.37 ± 1.95 µM Marine Streptomyces sp. SBRK1
β-Lactamase Km 3.448 ± 0.7 µM Marine Streptomyces sp. SBRK1

| β-Lactamase | Vmax | 215.356 ± 8 µM/min | Marine Streptomyces sp. SBRK1 |

Table 2: Antimicrobial Spectrum of Kalafungin (Qualitative)

Microbial Group Activity Level
Gram-positive bacteria High
Gram-negative bacteria Low
Fungi High
Yeasts High

| Protozoa | High |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Purification of this compound from Streptomyces Culture

This protocol outlines a general approach for the extraction and purification of this compound from a producing Streptomyces strain. Optimization of solvents and chromatography conditions may be required for specific strains.

Purification_Workflow A 1. Fermentation of Streptomyces sp. B 2. Centrifugation to separate mycelium and supernatant A->B C 3. Solvent Extraction of supernatant (e.g., with ethyl acetate) B->C D 4. Concentration of organic extract in vacuo C->D E 5. Silica Gel Column Chromatography D->E F 6. Fraction collection and bioassay E->F G 7. Pooling of active fractions F->G H 8. High-Performance Liquid Chromatography (HPLC) G->H I 9. Purity analysis and structural elucidation (NMR, MS) H->I

Figure 3: General workflow for the purification of this compound.

Methodology:

  • Fermentation: Culture the this compound-producing Streptomyces strain in a suitable production medium under optimal conditions (e.g., temperature, pH, aeration) for secondary metabolite production.

  • Extraction:

    • Separate the mycelial biomass from the culture broth by centrifugation.

    • Extract the supernatant multiple times with an equal volume of an appropriate organic solvent, such as ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure using a rotary evaporator.

  • Initial Purification (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the dried material to the top of a silica gel column equilibrated with a non-polar solvent (e.g., hexane or chloroform).

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a gradient of ethyl acetate in chloroform or methanol in dichloromethane).

    • Collect fractions and monitor by thin-layer chromatography (TLC) and/or a bioassay (e.g., agar diffusion assay against a sensitive organism).

  • Final Purification (HPLC):

    • Pool the active fractions and concentrate.

    • Dissolve the concentrated active fraction in a suitable solvent and subject it to preparative or semi-preparative High-Performance Liquid Chromatography (HPLC).

    • A C18 reverse-phase column is often suitable. Elute with a gradient of acetonitrile in water (often with 0.1% formic acid or trifluoroacetic acid).

    • Monitor the elution profile with a UV-Vis detector at a wavelength appropriate for this compound (e.g., around 254 nm and 435 nm).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

  • Structural Confirmation: Confirm the identity and structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

β-Lactamase Inhibition Assay

This spectrophotometric assay is used to determine the inhibitory activity of this compound against β-lactamase.

Materials:

  • Purified β-lactamase

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare Reagents:

    • Dilute the β-lactamase enzyme to a working concentration in phosphate buffer.

    • Prepare a fresh solution of nitrocefin in phosphate buffer (e.g., 100 µM).

    • Prepare serial dilutions of this compound in phosphate buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the β-lactamase solution to wells containing different concentrations of this compound.

    • Include control wells:

      • Enzyme control (enzyme + buffer, no inhibitor)

      • Inhibitor control (this compound + buffer, no enzyme)

      • Blank (buffer only)

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction:

    • Add a fixed volume of the nitrocefin solution to all wells to start the reaction.

  • Measurement:

    • Immediately measure the change in absorbance at 486 nm (the wavelength for hydrolyzed nitrocefin) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound occupies a fascinating and pivotal position in microbial metabolism. While its role as a biosynthetic intermediate is well-established, its structural characteristics and the bioactivity of its close analog, kalafungin, strongly suggest a broader biological significance. Its potential to inhibit key bacterial resistance mechanisms like β-lactamase and its likely interaction with fundamental cellular processes such as DNA replication make it a compelling subject for further investigation. The methodologies outlined in this guide provide a framework for researchers to explore the antimicrobial potential and delve deeper into the multifaceted roles of this compound, potentially unlocking new avenues for antibiotic drug discovery and development.

References

The Discovery and Initial Isolation of Dihydrokalafungin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrokalafungin (DHK) is a naturally occurring benzoisochromanequinone that stands as a key intermediate in the biosynthesis of several bioactive aromatic polyketides, including the antibiotics medermycin and actinorhodin. Initially identified as a metabolic precursor, its isolation and characterization have been pivotal in understanding the intricate pathways of microbial secondary metabolite production. This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in natural product chemistry and drug development.

Discovery and Producing Organism

This compound was discovered during investigations into the biosynthesis of medermycin in Streptomyces species. While not initially isolated as a primary bioactive compound itself, its presence was inferred as a crucial, non-lactonized precursor to the related compound, kalafungin. A significant breakthrough in understanding its accumulation came from the study of the medermycin-producing strain Streptomyces sp. AM-7161. In this strain, a compound initially designated "compound X" was detected and later identified as kalafungin, for which this compound is the immediate precursor.

This compound is a member of the p-quinone family of compounds and has been reported in various Streptomyces species, including Streptomyces rosa and Streptomyces albidoflavus.[1] These Gram-positive, soil-dwelling bacteria are renowned for their ability to produce a wide array of structurally diverse and biologically active secondary metabolites.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of medermycin and the well-studied antibiotic, actinorhodin. The biosynthesis originates from a type II polyketide synthase (PKS) pathway. The polyketide backbone undergoes a series of enzymatic modifications, including ketoreduction, aromatization, and cyclization, to form early chiral intermediates.

A proposed key step in the pathway is the conversion of 6-deoxy-dihydrokalafungin (DDHK) to this compound. This hydroxylation is catalyzed by an oxygenase. The overall pathway highlights the modular and combinatorial nature of microbial secondary metabolite synthesis.

This compound Biosynthesis Polyketide Backbone Polyketide Backbone S-DNPA (S)-DNPA Polyketide Backbone->S-DNPA PKS, Cyclases DDHK 6-deoxy-dihydrokalafungin (DDHK) S-DNPA->DDHK DHK This compound (DHK) DDHK->DHK Oxygenase (e.g., Med-ORF7) Medermycin Medermycin DHK->Medermycin Glycosylation & Other Tailoring Steps

Proposed biosynthetic pathway leading to this compound.

Experimental Protocols for Isolation and Purification

The following protocols are based on methodologies reported for the isolation of related benzoisochromanequinones from Streptomyces cultures.

Fermentation
  • Inoculum Preparation: A well-sporulated culture of the Streptomyces strain is used to inoculate a seed medium (e.g., Tryptic Soy Broth). The culture is incubated at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days.

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The production medium composition can be optimized to enhance the yield of this compound. Fermentation is carried out for 5-10 days under controlled temperature and agitation.

Extraction
  • Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: The supernatant is extracted with an equal volume of an organic solvent such as ethyl acetate. The extraction is typically performed multiple times to ensure complete recovery of the compound. The organic phases are then pooled.

  • Concentration: The pooled organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification
  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system, to separate the components based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled, concentrated, and further purified by preparative HPLC. A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol.

Isolation and Purification Workflow A Streptomyces Fermentation B Centrifugation/Filtration A->B C Supernatant B->C D Mycelial Cake B->D E Solvent Extraction (Ethyl Acetate) C->E F Concentration (Rotary Evaporation) E->F G Crude Extract F->G H Silica Gel Column Chromatography G->H I Fraction Collection and Analysis H->I J Preparative HPLC I->J K Pure this compound J->K

References

Dihydrokalafungin: A Technical Guide to its Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and stability of Dihydrokalafungin, a key intermediate in the biosynthesis of the antibiotic actinorhodin. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Physicochemical Properties

This compound exists in at least two forms, a quinone and a dihydroquinone form, which differ in their molecular formula and weight. The following tables summarize the key physicochemical properties for both forms based on available data. It is important to note that most of the available data is computational, with experimental values for properties such as melting point, solubility, and pKa not readily found in the reviewed literature.

Table 1: Physicochemical Properties of this compound (Quinone Form)

PropertyValueSource
PubChem CID443835[1]
Molecular FormulaC₁₆H₁₄O₆[1]
Molecular Weight302.28 g/mol [1]
XLogP31.3[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
IUPAC Name2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

Table 2: Physicochemical Properties of this compound (Dihydroquinone Form)

PropertyValueSource
PubChem CID53297378
Molecular FormulaC₁₆H₁₆O₆
Molecular Weight304.29 g/mol
XLogP32.3
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count2
IUPAC Name2-[(1R,3S)-5,9,10-trihydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

Stability Profile

Specific experimental stability studies on this compound are not extensively documented in the literature. However, its role as a biosynthetic intermediate suggests a degree of inherent instability. Intermediates in the actinorhodin pathway are known to be reactive and may be prone to degradation.

General stability considerations for benzoisochromanequinones like this compound include sensitivity to:

  • pH: The phenolic hydroxyl groups and the carboxylic acid moiety suggest that the solubility and stability of this compound will be pH-dependent.

  • Oxidation: The dihydroquinone form is likely susceptible to oxidation to the quinone form. The quinone structure itself can be susceptible to nucleophilic attack.

  • Light: Many complex organic molecules, especially those with chromophores like the naphthoquinone system in this compound, are sensitive to light-induced degradation.

  • Temperature: As with most organic molecules, elevated temperatures are expected to accelerate degradation.

A comprehensive stability assessment would be crucial for any application of this compound in drug development.

Experimental Protocols

While specific, published protocols for the experimental determination of this compound's physicochemical properties and stability are scarce, the following section outlines standard methodologies that would be appropriate for its characterization.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small amount of purified this compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Assessment

The solubility of this compound can be determined in various solvents (e.g., water, buffers at different pH values, ethanol, DMSO). A saturated solution is prepared by adding an excess of the compound to the solvent and allowing it to equilibrate. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constants (pKa) can be determined using potentiometric titration or UV-Vis spectrophotometry. For spectrophotometric determination, the UV-Vis spectrum of this compound is recorded in a series of buffers with varying pH. The changes in absorbance at specific wavelengths are then used to calculate the pKa values.

Stability Testing Protocol

A general protocol for assessing the stability of this compound would involve the following steps:

  • Sample Preparation: Prepare solutions of this compound of a known concentration in various buffers (e.g., pH 3, 7, 9) and solvents.

  • Stress Conditions: Subject the samples to a range of stress conditions, including:

    • Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose samples to controlled light conditions (e.g., using a photostability chamber) and compare with samples stored in the dark.

    • Oxidative Stress: Add a small amount of an oxidizing agent (e.g., hydrogen peroxide) to assess oxidative stability.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Analysis: Quantify the remaining this compound and detect any degradation products using a stability-indicating analytical method, such as reverse-phase HPLC with a photodiode array (PDA) detector or mass spectrometry (MS).

Visualizations

Biosynthetic Pathway of Actinorhodin

This compound is a crucial intermediate in the biosynthesis of the well-known antibiotic, actinorhodin, produced by Streptomyces coelicolor. The following diagram illustrates the position of this compound within this pathway.

Actinorhodin_Biosynthesis PKS Polyketide Synthase (actI, actIII, actVII) Aklanonic_acid Aklanonic acid PKS->Aklanonic_acid Multiple steps DNPA (S)-DNPA Aklanonic_acid->DNPA actVI-1, actVI-2, actVI-3, actVI-4 DDHK 6-Deoxythis compound DNPA->DDHK actVA-1, actVA-2, actVA-3 DHK This compound DDHK->DHK actVA-5, actVB Actinorhodin_Monomer Actinorhodin Monomer DHK->Actinorhodin_Monomer actVA-4, actII-2 Actinorhodin Actinorhodin Actinorhodin_Monomer->Actinorhodin Dimerization (actVA-orf4)

Caption: Simplified biosynthetic pathway of actinorhodin showing the formation of this compound.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Physicochemical_Workflow start Purified this compound Sample mp Melting Point Determination (Capillary Method) start->mp sol Solubility Assessment (HPLC-UV) start->sol pka pKa Determination (Spectrophotometry) start->pka logp LogP Determination (Shake-flask or HPLC) start->logp end Physicochemical Profile mp->end sol->end pka->end logp->end

Caption: Workflow for determining the physicochemical properties of this compound.

General Workflow for Stability Assessment

This diagram illustrates a generalized workflow for evaluating the stability of this compound under various stress conditions.

Stability_Workflow start Prepare this compound Solutions stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (HPLC-MS) sampling->analysis data Quantify Degradation & Identify Degradants analysis->data report Generate Stability Report data->report

Caption: A general workflow for the stability assessment of this compound.

References

Dihydrokalafungin: A Technical Overview of a Bioactive Benzoisochromanequinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin is a naturally occurring benzoisochromanequinone, a class of polyketide antibiotics produced by various Streptomyces species. It serves as a crucial intermediate in the biosynthesis of more complex antibiotics, notably actinorhodin. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and known biological activities, with a focus on its antibacterial and potential anticancer mechanisms.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 98392-26-8[1]
Molecular Formula C₁₆H₁₄O₆[2]
Molecular Weight 302.28 g/mol [1][2]
Appearance Solid (Light yellow to yellow)[1]
IUPAC Name 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid

Biosynthesis of this compound

This compound is a key intermediate in the biosynthetic pathway of actinorhodin in Streptomyces coelicolor. The pathway begins with the assembly of a polyketide backbone by a type II polyketide synthase. Subsequent enzymatic modifications, including cyclization and aromatization, lead to the formation of the three-ring intermediate (S)-DNPA. (S)-DNPA is then converted to 6-deoxythis compound (DDHK), which is the direct precursor to this compound. The final step in the formation of this compound is the C-6 hydroxylation of DDHK, a reaction catalyzed by a two-component flavin-dependent monooxygenase system, ActVA-ORF5/ActVB.

Dihydrokalafungin_Biosynthesis PKS Polyketide Synthase Intermediate Polyketide Intermediate PKS->Intermediate actI operon DNPA (S)-DNPA Intermediate->DNPA Tailoring enzymes (e.g., ActVI-1, ActVI-3) DDHK 6-Deoxythis compound DNPA->DDHK Reduction DHK This compound DDHK->DHK Hydroxylation (ActVA-ORF5/ActVB)

Biosynthetic pathway leading to this compound.

Experimental Protocols

Isolation of this compound from Streptomyces sp.

While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general methodology for the extraction of similar polyketide antibiotics from Streptomyces fermentation broths can be outlined. This generalized protocol is based on common techniques used for isolating secondary metabolites from actinomycetes.

1. Fermentation:

  • Inoculate a suitable production medium (e.g., R5A medium) with a spore suspension of a this compound-producing Streptomyces strain.

  • Incubate the culture under optimal conditions (e.g., 28-30°C, 200-250 rpm) for a period determined by time-course analysis of production (typically 5-10 days).

2. Extraction:

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract the culture filtrate with an equal volume of an organic solvent such as ethyl acetate or chloroform.

  • Extract the mycelial cake with a polar organic solvent like acetone or methanol, followed by evaporation of the solvent and re-extraction of the aqueous residue with ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).

  • Monitor the fractions by thin-layer chromatography (TLC) for the presence of the target compound.

  • Pool the fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC).

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective for separating pyranonaphthoquinones. A typical gradient might start at a lower methanol concentration and increase over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at a wavelength of 254 nm or a diode array detector to obtain the full UV spectrum.

  • Standard: A purified and characterized standard of this compound is required for accurate quantification.

Total Synthesis of this compound Precursor (6-Deoxythis compound)

Biological Activity and Mechanism of Action

Antibacterial Activity

This compound belongs to the benzoisochromanequinone class of antibiotics, which are known to possess antibacterial properties. While specific studies on the antibacterial mechanism of this compound are limited, the proposed mechanism for related quinone-containing antibiotics involves the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, dissipation of the proton motive force, and ultimately, cell death. Some quinones are also known to generate reactive oxygen species (ROS), which can cause damage to cellular components such as DNA, proteins, and lipids.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

Several pyranonaphthoquinones, structurally related to this compound, have demonstrated potent anticancer activity. A key mechanism underlying this activity is the inhibition of the serine-threonine kinase Akt (also known as protein kinase B). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Pyranonaphthoquinones have been shown to be selective inhibitors of Akt. The proposed mechanism involves a bioreductive alkylation of cysteine residues within the activation loop of Akt, leading to the inhibition of its kinase activity. By inhibiting Akt, these compounds can block downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Downstream Downstream Effectors mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound (and related compounds) This compound->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by pyranonaphthoquinones.

Conclusion

This compound is a significant natural product, not only as a key intermediate in the biosynthesis of complex antibiotics but also as a member of a class of compounds with interesting biological activities. Its role as a precursor in antibiotic synthesis makes its biosynthetic pathway a target for metabolic engineering to produce novel antibiotic derivatives. Furthermore, the demonstrated anticancer activity of related pyranonaphthoquinones through the inhibition of the PI3K/Akt/mTOR pathway highlights the potential of this compound and its analogs as scaffolds for the development of novel therapeutic agents. Further research is warranted to fully elucidate the specific antibacterial mechanism of this compound and to explore its potential as an anticancer agent in more detail.

References

Unraveling the Molecular Tango: A Technical Guide to the Putative Mechanism of Action of Dihydrokalafungin Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin, a key intermediate in the biosynthesis of the renowned antibiotic actinorhodin, and its precursors represent a fascinating area of study in natural product chemistry and microbial signaling. While the biological activity of the final product, actinorhodin, is well-documented, the intrinsic roles of its biosynthetic precursors are less understood. This technical guide delves into the putative mechanism of action of this compound precursors, focusing on their emerging role as signaling molecules that regulate antibiotic export and self-resistance in producing organisms. We will explore the key molecular interactions, present available data in a structured format, provide detailed experimental protocols for cornerstone assays, and visualize the intricate cellular pathways involved.

The Putative Mechanism of Action: Precursors as Signaling Molecules

The primary putative mechanism of action for this compound precursors, particularly (S)-DNPA, is not direct antimicrobial activity but rather a sophisticated role in gene regulation. These molecules act as signaling agents, modulating the expression of genes responsible for the export of the final antibiotic, actinorhodin. This self-regulation is a crucial survival strategy for the producing organism, Streptomyces coelicolor, preventing suicide from its own toxic metabolite.

The central players in this regulatory network are the transcriptional repressor protein ActR and the actAB operon, which encodes an efflux pump responsible for exporting actinorhodin. In the absence of actinorhodin or its precursors, ActR binds to the operator region of the actAB promoter, repressing its transcription. This keeps the export machinery dormant.

Upon synthesis, this compound precursors like (S)-DNPA accumulate in the cytoplasm. These precursors can bind to ActR, inducing a conformational change that leads to its dissociation from the DNA. This de-repression allows for the transcription of the actAB operon and the subsequent synthesis of the ActA efflux pump, which then exports the mature actinorhodin out of the cell.[1]

Interestingly, studies have shown that (S)-DNPA binds to ActR with a higher affinity than actinorhodin itself.[1] This suggests a highly efficient and sensitive "feed-forward" regulatory loop where the cell anticipates the need for export machinery as soon as the biosynthetic pathway is initiated.

Signaling Pathway Diagram

cluster_0 Actinorhodin Biosynthesis cluster_1 Gene Regulation Polyketide Precursors Polyketide Precursors (S)-DNPA (S)-DNPA Polyketide Precursors->(S)-DNPA Biosynthesis This compound This compound (S)-DNPA->this compound Biosynthesis ActR ActR (S)-DNPA->ActR Binds & Inactivates Actinorhodin Actinorhodin This compound->Actinorhodin Dimerization Actinorhodin_out Extracellular Actinorhodin actAB_promoter actAB Promoter ActR->actAB_promoter Represses ActA_pump ActA Efflux Pump actAB_promoter->ActA_pump Transcription & Translation ActA_pump->Actinorhodin_out Exports

Caption: Signaling pathway of actinorhodin export regulation by (S)-DNPA.

Quantitative Data

While extensive research has focused on the qualitative aspects of this regulatory mechanism, specific quantitative data on the binding affinities and biological activities of this compound precursors are not widely available in the public domain. The following table summarizes the key interactions and provides a placeholder for future quantitative findings.

CompoundTargetInteractionBinding Affinity (Kd)Antibacterial Activity (MIC/IC50)Reference
(S)-DNPAActRBinds and inhibits DNA bindingNot ReportedNot Reported[1]
This compound-Biosynthetic intermediate-Not Reported
ActinorhodinActRBinds and inhibits DNA binding (lower affinity)Not ReportedVaries by species[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound precursors.

In Vivo Reporter Assay for actAB Promoter Activity

This protocol utilizes a luciferase reporter system to measure the in vivo activity of the actAB promoter in Streptomyces coelicolor in response to this compound precursors.

Objective: To quantify the induction of the actAB promoter by (S)-DNPA or other precursors.

Materials:

  • Streptomyces coelicolor strains (wild-type and mutants)

  • Reporter plasmid containing the actAB promoter fused to a luciferase gene (e.g., luxCDABE)

  • Appropriate Streptomyces growth media (e.g., R5A medium)

  • (S)-DNPA or other purified precursors

  • Luminometer

Procedure:

  • Strain Preparation: Introduce the actAB promoter-luciferase reporter plasmid into the desired S. coelicolor strains (e.g., wild-type, a strain engineered to accumulate a specific precursor).

  • Culture Growth: Inoculate the engineered S. coelicolor strains into liquid medium and grow to the desired growth phase (e.g., mid-exponential phase).

  • Induction: Add the purified precursor compound (e.g., (S)-DNPA) at various concentrations to the cultures. Include a vehicle control (e.g., DMSO).

  • Incubation: Continue to incubate the cultures for a defined period to allow for gene expression.

  • Luminescence Measurement: At various time points, take aliquots of the cultures and measure the luminescence using a luminometer. Normalize the luminescence signal to the cell density (e.g., optical density at 600 nm).

  • Data Analysis: Plot the normalized luminescence as a function of precursor concentration and time to determine the induction profile.

Electrophoretic Mobility Shift Assay (EMSA)

This in vitro assay is used to directly visualize the binding of the ActR protein to the actAB promoter DNA and the inhibition of this binding by this compound precursors.

Objective: To demonstrate the direct interaction between ActR and the actAB operator and its disruption by (S)-DNPA.

Materials:

  • Purified recombinant ActR protein

  • DNA probe corresponding to the actAB operator region, labeled with a detectable marker (e.g., 32P, biotin, or a fluorescent dye)

  • Unlabeled competitor DNA (specific and non-specific)

  • (S)-DNPA or other purified precursors

  • Binding buffer (containing components like Tris-HCl, KCl, MgCl2, glycerol, and a non-specific competitor like poly(dI-dC))

  • Native polyacrylamide gel

  • Electrophoresis apparatus and buffer

  • Detection system (e.g., phosphorimager for 32P, chemiluminescence or fluorescence imager for non-radioactive labels)

Procedure:

  • Probe Labeling: Label the DNA probe corresponding to the actAB operator.

  • Binding Reactions: Set up binding reactions in separate tubes. A typical set of reactions would include:

    • Labeled probe only (negative control)

    • Labeled probe + purified ActR protein

    • Labeled probe + ActR + increasing concentrations of (S)-DNPA

    • Labeled probe + ActR + unlabeled specific competitor DNA (to demonstrate specificity)

    • Labeled probe + ActR + unlabeled non-specific competitor DNA

  • Incubation: Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes) to allow for protein-DNA binding.

  • Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

  • Detection: After electrophoresis, transfer the DNA to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection) and visualize the bands.

  • Analysis: A "shifted" band, which migrates slower than the free probe, indicates the formation of a protein-DNA complex. A decrease in the intensity of the shifted band in the presence of (S)-DNPA indicates that the precursor inhibits the binding of ActR to its operator.

Experimental Workflow Diagram

cluster_0 In Vivo Reporter Assay cluster_1 EMSA (In Vitro) A1 Engineer S. coelicolor with luciferase reporter plasmid A2 Grow cultures A1->A2 A3 Induce with (S)-DNPA A2->A3 A4 Measure luminescence A3->A4 B1 Label actAB operator DNA probe B2 Set up binding reactions (ActR, probe, (S)-DNPA) B1->B2 B3 Native PAGE B2->B3 B4 Detect shifted bands B3->B4

References

The intricate relationship between dihydrokalafungin and kalafungin formation: a technical guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of the bioactive natural product kalafungin, with a specific focus on the pivotal role of its immediate precursor, dihydrokalafungin (DHK). Kalafungin and its derivatives have garnered significant interest in the scientific community due to their potential as antitumor and antimicrobial agents. Understanding the precise mechanisms of their formation is crucial for the successful development of novel therapeutics and for harnessing biosynthetic pathways for the production of these valuable compounds.

The Biosynthetic Pathway: From Precursor to Product

Kalafungin belongs to the benzoisochromanequinone class of antibiotics and shares a common polyketide skeleton with other bioactive compounds like medermycin and actinorhodin. The biosynthesis of kalafungin is intricately linked to the medermycin gene cluster in some producing strains of Streptomyces. The formation of kalafungin from its precursor, this compound, is a key step in this pathway.

Enzymatic Formation of this compound

The immediate precursor to this compound (DHK) is 6-deoxythis compound (DDHK). The conversion of DDHK to DHK is an enzymatic oxidation reaction catalyzed by a two-component flavin-dependent monooxygenase system, ActVA-ORF5 and ActVB. This enzyme system plays a crucial role in the hydroxylation of the polyketide backbone. The ActVA-ORF5 component is the oxygenase, while ActVB acts as a flavin reductase, supplying the necessary reduced flavin cofactor for the reaction.

Spontaneous Conversion to Kalafungin

A noteworthy aspect of kalafungin biosynthesis is the final step: the conversion of this compound to kalafungin. This transformation is not an enzyme-catalyzed reaction but rather a spontaneous oxidative lactonization. This process involves an intramolecular cyclization where the carboxylic acid group of DHK attacks the quinone moiety, leading to the formation of the characteristic lactone ring of kalafungin.

Quantitative Data on this compound to Kalafungin Conversion

While the conversion of this compound to kalafungin is known to be spontaneous, the rate of this reaction is influenced by environmental factors such as pH and the presence of oxidizing agents. Precise quantitative data on the kinetics of this spontaneous reaction is an area of ongoing research. The table below summarizes the key parameters that are typically investigated to characterize this conversion.

ParameterDescriptionTypical Method of Determination
Rate Constant (k) A measure of the speed of the spontaneous conversion of this compound to kalafungin.HPLC time-course analysis
Half-life (t½) The time required for half of the initial concentration of this compound to be converted to kalafungin.Calculated from the rate constant
pH Dependence The effect of pH on the rate of the spontaneous lactonization reaction.Kinetic studies at various pH values
Temperature Dependence The effect of temperature on the reaction rate, often characterized by the activation energy (Ea) derived from the Arrhenius equation.Kinetic studies at various temperatures

Experimental Protocols

This section outlines the detailed methodologies for key experiments to study the relationship between this compound and kalafungin formation.

Heterologous Expression and Purification of ActVA-ORF5 and ActVB

Objective: To produce and purify the enzymes responsible for the conversion of DDHK to DHK.

Protocol:

  • Gene Cloning: The genes encoding ActVA-ORF5 and ActVB are amplified from the genomic DNA of a kalafungin-producing Streptomyces strain and cloned into suitable E. coli expression vectors (e.g., pET series) with an affinity tag (e.g., His-tag) for purification.

  • Protein Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), a reducing agent (e.g., DTT), and protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.

  • Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged proteins is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target proteins are then eluted with a buffer containing a higher concentration of imidazole.

  • Purity and Concentration Determination: The purity of the eluted proteins is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

In Vitro Enzyme Assay for ActVA-ORF5/ActVB Activity

Objective: To determine the enzymatic activity of the purified ActVA-ORF5/ActVB system on its substrate, DDHK.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer), the purified ActVA-ORF5 and ActVB proteins, the substrate (DDHK, which can be chemically synthesized or biosynthetically produced), a flavin cofactor (e.g., FAD), and a reducing agent (e.g., NADH or NADPH).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate. The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) to quench the reaction and extract the products.

  • Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of DHK.

Monitoring the Spontaneous Conversion of this compound to Kalafungin

Objective: To quantify the rate of the spontaneous conversion of DHK to kalafungin.

Protocol:

  • Sample Preparation: A solution of purified or synthesized DHK is prepared in a buffer of a specific pH.

  • Time-Course Analysis: Aliquots of the DHK solution are taken at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and the reaction is quenched immediately by adding a suitable solvent or by freezing.

  • HPLC Analysis: The samples are analyzed by reverse-phase HPLC using a C18 column. A suitable mobile phase gradient (e.g., acetonitrile-water with a small amount of formic acid) is used to separate DHK and kalafungin. The compounds are detected by their UV absorbance at a specific wavelength.

  • Data Analysis: The peak areas of DHK and kalafungin are integrated at each time point. The concentration of each compound is calculated using a standard curve. The rate of conversion is then determined by plotting the concentration of DHK versus time and fitting the data to a kinetic model (e.g., first-order decay).

Visualizations

Biosynthetic Pathway of Kalafungin

Kalafungin_Biosynthesis cluster_enzymatic Enzymatic Steps cluster_spontaneous Spontaneous Reaction Polyketide Precursors Polyketide Precursors DDHK 6-deoxythis compound Polyketide Precursors->DDHK PKS, etc. DHK This compound DDHK->DHK ActVA-ORF5/ActVB (Oxygenase/Reductase) Kalafungin Kalafungin DHK->Kalafungin Spontaneous Oxidative Lactonization

Caption: Biosynthetic pathway from precursors to kalafungin.

Experimental Workflow for Characterizing the this compound to Kalafungin Conversion

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Synthesize_DHK Synthesize or Purify This compound (DHK) Incubate_DHK Incubate DHK in Buffers at Set Temperature Synthesize_DHK->Incubate_DHK Prepare_Buffers Prepare Buffers at Various pH Prepare_Buffers->Incubate_DHK Time_Sampling Collect Aliquots at Different Time Points Incubate_DHK->Time_Sampling Quench_Reaction Quench Reaction Time_Sampling->Quench_Reaction HPLC_Analysis Analyze Samples by HPLC Quench_Reaction->HPLC_Analysis Quantify_Compounds Quantify DHK and Kalafungin HPLC_Analysis->Quantify_Compounds Kinetic_Analysis Determine Rate Constant and Half-life Quantify_Compounds->Kinetic_Analysis

Caption: Workflow for studying DHK to kalafungin conversion.

The Genetic Blueprint for Dihydrokalafungin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin (DHK), a key intermediate in the biosynthesis of the potent aromatic polyketide antibiotic actinorhodin, represents a significant scaffold in natural product chemistry. Produced by the soil bacterium Streptomyces coelicolor, the intricate enzymatic machinery responsible for the assembly of DHK is encoded within the well-characterized actinorhodin (act) gene cluster. Understanding the genetic and biochemical basis of DHK biosynthesis is paramount for endeavors in metabolic engineering, synthetic biology, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the genes and enzymes involved in the this compound biosynthetic pathway, complete with detailed experimental protocols, quantitative data, and visual representations of the key molecular processes.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a suite of enzymes encoded by the act gene cluster. The core of this pathway involves the iterative condensation of malonyl-CoA units by a type II polyketide synthase (PKS), followed by a series of tailoring reactions including ketoreduction, cyclization, aromatization, and a final crucial oxygenation step.

GeneProtein ProductProposed Function in this compound Biosynthesis
actI (ORFs 1-3)Polyketide Synthase (PKS)Catalyzes the iterative condensation of eight malonyl-CoA extender units to form a 16-carbon linear polyketide backbone.
actIIIKetoreductase (KR)Reduces the C-9 keto group of the polyketide chain.
actVIIAromatase (ARO)Catalyzes the aromatization of the first ring of the polyketide intermediate.
actIVCyclase (CYC)Facilitates the cyclization of the second ring.
actVA-ORF5MonooxygenaseA two-component flavin-dependent monooxygenase (FMO) that, in conjunction with ActVB, catalyzes the C-6 oxygenation of 6-deoxythis compound to yield this compound.[1]
actVBFlavin ReductaseProvides reduced flavin mononucleotide (FMN) to the ActVA-ORF5 monooxygenase.[1][2]

The Biosynthetic Pathway of this compound

The assembly of this compound from primary metabolites is a multi-step enzymatic cascade. The following diagram illustrates the key transformations and the enzymes responsible for each step.

Dihydrokalafungin_Biosynthesis MalonylCoA Malonyl-CoA (x8) ActI ActI (PKS) MalonylCoA->ActI Polyketide Linear Polyketide ActI->Polyketide ActIII ActIII (KR) Polyketide->ActIII ReducedPolyketide Reduced Polyketide ActIII->ReducedPolyketide ActVII ActVII (ARO) ReducedPolyketide->ActVII AromatizedIntermediate Aromatized Intermediate ActVII->AromatizedIntermediate ActIV ActIV (CYC) AromatizedIntermediate->ActIV BicyclicIntermediate Bicyclic Intermediate ActIV->BicyclicIntermediate SpontaneousCyclization Spontaneous Cyclization BicyclicIntermediate->SpontaneousCyclization DDHK 6-Deoxythis compound (DDHK) SpontaneousCyclization->DDHK ActVA_VB ActVA-ORF5 / ActVB (Monooxygenase) DDHK->ActVA_VB DHK This compound (DHK) ActVA_VB->DHK

Caption: Biosynthetic pathway of this compound.

Quantitative Data on this compound Biosynthesis

Precise quantitative data is essential for understanding the efficiency and bottlenecks of a biosynthetic pathway. The following table summarizes key quantitative parameters related to actinorhodin (the final product derived from DHK) production, which serves as a proxy for DHK synthesis.

ParameterValueStrain/Condition
Actinorhodin Production Yield40-45 mg/LStreptomyces coelicolor A3(2) in mycelial mat[3]
Actinorhodin Molar Extinction Coefficient25,320 M⁻¹cm⁻¹ at 640 nm (in 1 N KOH)For spectrophotometric quantification[3]
Actinorhodin Production in actAB Mutant~5-fold reductionDeletion of efflux pumps affects overall yield
Actinorhodin Production in actR Mutant4- to 5-fold higher than wild typeDeletion of a repressor enhances production
Upregulation of Act Biosynthetic Enzymes3.5- to 300-fold increaseIn a ∆cutRS mutant strain

Experimental Protocols

Gene Knockout via CRISPR-Cas9 Mediated Gene Editing

This protocol outlines the generation of markerless gene deletions in the act cluster of S. coelicolor to study the function of individual genes.

Materials:

  • S. coelicolor M145 strain

  • CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-2) containing the Cas9 nuclease, a target-specific guide RNA (sgRNA), and homology-directed repair (HDR) templates.

  • E. coli ET12567/pUZ8002 for conjugation

  • Media: LB, SOB, Mannitol Soya Flour (MS), 2xYT, R2YE

  • Antibiotics: Apramycin, Nalidixic acid, Chloramphenicol, Kanamycin

Procedure:

  • Design and Construction of the CRISPR-Cas9 Plasmid:

    • Design a 20-bp sgRNA specific to the target gene within the act cluster.

    • Synthesize and clone the sgRNA into the editing plasmid.

    • Amplify ~1 kb regions upstream and downstream of the target gene to serve as HDR templates.

    • Clone the HDR templates into the editing plasmid flanking the sgRNA-Cas9 cassette.

  • Plasmid Transfer to S. coelicolor:

    • Transform the final plasmid construct into the non-methylating E. coli ET12567/pUZ8002 donor strain.

    • Perform intergeneric conjugation between the E. coli donor and S. coelicolor M145 on MS agar plates.

    • Overlay the plates with apramycin and nalidixic acid to select for exconjugants.

  • Screening for Deletion Mutants:

    • Isolate individual exconjugant colonies and grow on media with and without apramycin to identify colonies that have lost the plasmid.

    • Perform PCR analysis on the apramycin-sensitive colonies using primers flanking the target gene to confirm the deletion.

Gene_Knockout_Workflow Start Design sgRNA and HDR templates Construct Construct CRISPR-Cas9 Plasmid Start->Construct TransformEcoli Transform E. coli ET12567/pUZ8002 Construct->TransformEcoli Conjugation Conjugate with S. coelicolor TransformEcoli->Conjugation Selection Select for Exconjugants Conjugation->Selection Screening Screen for Plasmid Loss Selection->Screening PCR PCR Verification of Deletion Screening->PCR End Deletion Mutant Obtained PCR->End Enzyme_Assay_Workflow Start Prepare Reaction Mixture (Buffer, NADH, FMN, ActVB, Substrate) Initiate Initiate Reaction with ActVA-ORF5 Start->Initiate Incubate Incubate at 25°C Initiate->Incubate Monitor Monitor NADH Oxidation (340 nm) Incubate->Monitor Quench Quench Reaction Monitor->Quench Analyze Analyze Products by HPLC Quench->Analyze End Determine Enzyme Activity Analyze->End

References

Exploring the Bioactivity of Dihydrokalafungin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrokalafungin, a member of the pyranonaphthoquinone class of natural products, represents a promising scaffold for the development of new therapeutic agents. Its derivatives have garnered significant interest due to their potential antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the bioactivity of this compound and its related compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While comprehensive data on a wide range of synthetic this compound derivatives remains an area of active research, this guide consolidates available information on closely related pyranonaphthoquinones and naphthoquinones to inform future drug discovery efforts.

Quantitative Bioactivity Data

The biological activity of this compound derivatives and related naphthoquinones has been evaluated against various cancer cell lines and microbial pathogens. The following tables summarize the available quantitative data, primarily presenting 50% inhibitory concentration (IC50) values for anticancer activity and minimum inhibitory concentration (MIC) values for antimicrobial activity. It is important to note that these compounds represent a broader class of naphthoquinones and pyranonaphthoquinones, serving as valuable proxies in the absence of extensive data on specific this compound derivatives.

Table 1: Anticancer Activity of Naphthoquinone and Pyranonaphthoquinone Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
56c Aminonaphthoquinone-1,2,3-triazole hybridMCF-7 (Breast)10.4[1]
HT-29 (Colorectal)6.8[1]
MOLT-4 (Leukemia)8.4[1]
DMAKO-05 Alkannin oximeK562 (Leukemia)0.7[1]
MCF-7 (Breast)7.5[1]
Plumbagin Derivative 54 Plumbagin derivativePANC-1 (Pancreatic)0.11 (in NDM)
Shikonin Derivative 69 Shikonin derivativeH1975 (Lung)1.51
H1299 (Lung)5.48
HCC827 (Lung)5.19
11f Naphthoquinone amideHeLa (Cervical)16
10a Naphthoquinone amideHeLa (Cervical)12
10b Naphthoquinone amideHeLa (Cervical)14
10g Naphthoquinone amideHeLa (Cervical)24.5

Table 2: Antimicrobial Activity of Naphthoquinone and Pyranonaphthoquinone Derivatives

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
Thiofrenomycin A-C Kalafungin-type pyranonaphthoquinoneNeisseria gonorrhoeae0.125 - 16
8g Naphthoquinone amideMethicillin-resistant Staphylococcus aureus (MRSA)-
Fluconazole-resistant Candida albicans (FRCA)-
10g Naphthoquinone amideMethicillin-resistant Staphylococcus aureus (MRSA)-
Fluconazole-resistant Candida albicans (FRCA)-
11g Naphthoquinone amideMethicillin-resistant Staphylococcus aureus (MRSA)-
Fluconazole-resistant Candida albicans (FRCA)-
Quinone 19a Isochromane quinoneStaphylococcus aureusActive
Bacillus atrophaeusActive
Streptococcus agalactiaeActive
Quinone 23 Isochromane quinoneStaphylococcus aureusActive
Bacillus atrophaeusActive
Streptococcus agalactiaeActive

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and biological evaluation of novel compounds. Below are generalized protocols for the synthesis of the pyranonaphthoquinone core and for assessing antimicrobial activity, based on methodologies reported for related compounds.

General Synthesis of the Pyranonaphthoquinone Core

The synthesis of pyranonaphthoquinone derivatives can be achieved through a multi-component, one-pot reaction. This approach often involves a Knoevenagel condensation followed by a Michael addition.

Materials:

  • Aryl aldehyde

  • Malononitrile

  • Lawsone (2-hydroxy-1,4-naphthoquinone)

  • Catalyst (e.g., piperidine, L-proline)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Knoevenagel Condensation: Dissolve the aryl aldehyde and malononitrile in the chosen solvent. Add a catalytic amount of a base like piperidine. Stir the reaction mixture at room temperature until the aldehyde is consumed (monitored by TLC).

  • Michael Addition: To the reaction mixture, add lawsone. Continue stirring at room temperature or with gentle heating.

  • Cyclization and Dehydration: The intermediate from the Michael addition undergoes spontaneous cyclization and dehydration to form the pyranonaphthoquinone scaffold.

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired pyranonaphthoquinone derivative.

G A Aryl Aldehyde + Malononitrile B Knoevenagel Condensation (Base Catalyst) A->B Reactants C Intermediate 1 (Arylidenemalononitrile) B->C Product E Michael Addition C->E Reactant D Lawsone D->E Reactant F Intermediate 2 E->F Product G Cyclization & Dehydration F->G Reactant H Pyranonaphthoquinone Derivative G->H Final Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Receptor->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes This compound This compound Derivative This compound->Src Inhibits This compound->PI3K Inhibits

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Dihydrokalafungin and its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the total synthesis protocols for 6-Deoxydihydrokalafungin (DDHK), a key precursor to this compound, and its epimer, epi-DDHK. The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.

Introduction

This compound is a member of the benzoisochromanequinone family of antibiotics, which includes the well-known actinorhodin. The total synthesis of these complex molecules is a significant challenge in organic chemistry and is crucial for the development of new therapeutic agents. This document details the synthetic routes, key experimental protocols, and quantitative data for the synthesis of DDHK and its precursors, based on established literature.[1][2][3][4][5]

The presented synthesis focuses on the construction of the benzoisochromane skeleton, a core structural motif of these natural products. Key strategies include the Staunton-Weinreb annulation, diastereoselective reductions to establish the desired stereochemistry, and various protecting group manipulations.

Synthetic Strategy Overview

The total synthesis of 6-Deoxythis compound (DDHK) and its epimer, epi-DDHK, involves a multi-step sequence starting from readily available precursors. The core of the strategy revolves around the construction of a tricyclic lactone intermediate, which is then elaborated to the final products. Two distinct pathways are presented, differing primarily in the stereochemical outcome of a key reduction step.

A crucial precursor, (S)-DNPA, which is an isolable biosynthetic precursor of actinorhodin, was also utilized in a semisynthetic approach to afford DDHK and its epimer for comparative analysis.

Below is a DOT language representation of the overall synthetic workflow.

G cluster_precursors Starting Materials cluster_synthesis Core Synthesis cluster_epi_DDHK Synthesis of epi-DDHK cluster_DDHK Synthesis of DDHK Toluate_18 Toluate 18 Staunton_Weinreb Staunton-Weinreb Annulation Toluate_18->Staunton_Weinreb Lactone_19 α,β-unsaturated lactone 19 Lactone_19->Staunton_Weinreb Tricyclic_lactone_21 Tricyclic lactone 21 Staunton_Weinreb->Tricyclic_lactone_21 Methylation Methylation (CH3Li) Tricyclic_lactone_21->Methylation Acid_treatment Acid Treatment Tricyclic_lactone_21->Acid_treatment Hemiacetal_22 Cyclic hemiacetal 22 Methylation->Hemiacetal_22 Et3SiH_reduction Et3SiH Reduction Hemiacetal_22->Et3SiH_reduction Benzoisochromane_cis 1,3-cis Benzoisochromane Et3SiH_reduction->Benzoisochromane_cis Oxidation_Deprotection_epi Oxidation & Deprotection Benzoisochromane_cis->Oxidation_Deprotection_epi epi_DDHK epi-DDHK (7) Oxidation_Deprotection_epi->epi_DDHK Cyclic_enone_25 Cyclic enone 25 Acid_treatment->Cyclic_enone_25 Protection MOM Protection Cyclic_enone_25->Protection Bicyclic_acetal_33 Bicyclic acetal 33 Protection->Bicyclic_acetal_33 AlH3_reduction AlH3 Reduction Bicyclic_acetal_33->AlH3_reduction Benzoisochromane_trans 1,3-trans Benzoisochromane AlH3_reduction->Benzoisochromane_trans Oxidation_Deprotection_DDHK Oxidation & Deprotection Benzoisochromane_trans->Oxidation_Deprotection_DDHK DDHK DDHK (3) Oxidation_Deprotection_DDHK->DDHK

Caption: Overall synthetic workflow for DDHK and epi-DDHK.

Quantitative Data Summary

The following tables summarize the yields and key reaction conditions for the synthesis of 6-Deoxythis compound and its epimer.

Table 1: Synthesis of epi-DDHK (7)

Step No.IntermediateReagents and ConditionsYield (%)
1Tricyclic lactone (21)1. LDA, THF, -78 °C; 2. Lactone 19-
2Cyclic hemiacetal (22)CH3Li, THF-
31,3-cis BenzoisochromaneEt3SiH, BF3·OEt2-
4Alcohol (26)--
5Carboxylic acid (27)1. TEMPO, BAIB; 2. NaClO2, NaH2PO4-
6epi-DDHK (7)4 M HCl in dioxane14% (over 2 steps from 26)

Table 2: Synthesis of DDHK (3)

Step No.IntermediateReagents and ConditionsYield (%)Diastereomeric Ratio (trans:cis)
1Cyclic enone (25)1. CH3Li, THF; 2. Acid treatment77% (over 2 steps)-
2Bicyclic acetal (33)NaH, MOMCl, THF5%-
31,3-trans BenzoisochromaneAlH3, THF, -78 °C-~3:1
4DDHK (3)Similar sequence as for epi-DDHK--

Experimental Protocols

Protocol 1: Synthesis of Tricyclic Lactone (21)

This protocol describes the Staunton-Weinreb annulation to form the key tricyclic lactone intermediate.

  • To a solution of diisopropylamine (0.74 mL, 5.28 mmol) in THF (12 mL), add BuLi (1.63 M in hexane, 3.25 mL, 5.30 mmol) at -78 °C.

  • Stir the mixture at -78 °C for 20 minutes.

  • Add a solution of toluate 18 (398 mg, 1.77 mmol) in THF (1.7 mL) at -78 °C.

  • Stir the resulting mixture at -78 °C for 15 minutes.

  • Add a solution of α,β-unsaturated lactone 19 and stir to proceed with the annulation.

  • Purify the product via column chromatography to obtain the tricyclic lactone 21 .

Protocol 2: Synthesis of epi-DDHK (7) via 1,3-cis Reduction

This protocol details the synthesis of epi-DDHK through a diastereoselective reduction to establish the 1,3-cis stereochemistry.

  • Formation of Hemiacetal (22): Methylate the tricyclic lactone 21 with an excess of CH3Li to afford the cyclic hemiacetal 22 as a mixture of diastereomers.

  • Reduction to 1,3-cis Benzoisochromane: Subject the hemiacetal 22 to reduction with Et3SiH to establish the 1,3-cis stereochemistry.

  • Oxidation Sequence: Protect the phenolic hydroxyl group as a MOM ether. Subsequently, perform a stepwise oxidation of the primary alcohol using TEMPO followed by Pinnick oxidation to yield the carboxylic acid 27 .

  • Deprotection: Remove the MOM protecting groups under acidic conditions to furnish the final product, epi-DDHK (7 ).

G Tricyclic_lactone_21 Tricyclic lactone 21 Methylation Methylation (CH3Li) Tricyclic_lactone_21->Methylation Hemiacetal_22 Cyclic hemiacetal 22 Methylation->Hemiacetal_22 Et3SiH_reduction Et3SiH Reduction Hemiacetal_22->Et3SiH_reduction Benzoisochromane_cis 1,3-cis Benzoisochromane Et3SiH_reduction->Benzoisochromane_cis Oxidation_Deprotection Oxidation & Deprotection Benzoisochromane_cis->Oxidation_Deprotection epi_DDHK epi-DDHK (7) Oxidation_Deprotection->epi_DDHK

Caption: Synthesis workflow for epi-DDHK.

Protocol 3: Synthesis of DDHK (3) via 1,3-trans Reduction

This protocol outlines the synthesis of DDHK, which requires the formation of the 1,3-trans stereochemistry.

  • Formation of Bicyclic Acetal (33): Treat the tricyclic lactone 21 with methyl lithium followed by acid to yield the cyclic enone 25 . Subsequent treatment of 25 with excess NaH and MOMCl leads to the formation of the bicyclic acetal 33 .

  • Reduction to 1,3-trans Benzoisochromane: Subject the bicyclic acetal 33 to reduction with AlH3 to deliver the desired 1,3-trans isomer in approximately a 3:1 ratio.

  • Final Steps: Follow a similar oxidation and deprotection sequence as described for epi-DDHK to afford DDHK (3 ).

G Tricyclic_lactone_21 Tricyclic lactone 21 Enone_Formation Enone Formation (CH3Li, Acid) Tricyclic_lactone_21->Enone_Formation Cyclic_enone_25 Cyclic enone 25 Enone_Formation->Cyclic_enone_25 Acetal_Formation Acetal Formation (NaH, MOMCl) Cyclic_enone_25->Acetal_Formation Bicyclic_acetal_33 Bicyclic acetal 33 Acetal_Formation->Bicyclic_acetal_33 AlH3_reduction AlH3 Reduction Bicyclic_acetal_33->AlH3_reduction Benzoisochromane_trans 1,3-trans Benzoisochromane AlH3_reduction->Benzoisochromane_trans Oxidation_Deprotection Oxidation & Deprotection Benzoisochromane_trans->Oxidation_Deprotection DDHK DDHK (3) Oxidation_Deprotection->DDHK

Caption: Synthesis workflow for DDHK.

Conclusion

The protocols described herein provide a comprehensive guide for the total synthesis of 6-Deoxythis compound and its epimer. The choice of reducing agent was critical in determining the stereochemical outcome at the C-1 and C-3 positions of the benzoisochromane core. These synthetic routes offer valuable insights for the preparation of related natural products and their analogs for further biological evaluation. The successful synthesis of these complex molecules opens avenues for the exploration of their therapeutic potential.

References

Purifying Dihydrokalafungin: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of Dihydrokalafungin, a bioactive polyketide, from bacterial cultures. Primarily targeting researchers, scientists, and professionals in drug development, these guidelines offer a comprehensive approach, from bacterial cultivation to the isolation of the pure compound. This compound is a known precursor in the biosynthesis of the antibiotic actinorhodin, making its purification essential for further study and potential therapeutic applications.

Data Presentation: Purification Overview

The purification of this compound from bacterial cultures, such as Streptomyces species, involves a multi-step process. The following table summarizes the expected outcomes at each stage of a typical purification protocol. Please note that yields can vary significantly based on the producing strain, culture conditions, and procedural execution.

Purification StepKey Reagents/MaterialsTypical Yield (%)Purity (%)
1. Bacterial Culture & Fermentation Specific growth medium (e.g., R5A), Streptomyces strainN/A<1
2. Extraction of Crude Product Ethyl acetate, acidification of supernatant80-905-15
3. Silica Gel Chromatography Silica gel, Chloroform:Methanol gradient40-6050-70
4. Preparative HPLC C18 column, Acetonitrile:Water gradient15-25>95

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the purification of this compound.

Protocol 1: Cultivation of Streptomyces for this compound Production
  • Prepare the culture medium: Use a suitable medium for Streptomyces growth and secondary metabolite production, such as R5A medium.

  • Inoculation: Inoculate the sterile medium with a fresh spore suspension or a vegetative mycelium of the this compound-producing Streptomyces strain.

  • Incubation: Incubate the culture at 28-30°C with shaking (200-250 rpm) for 5-7 days. Optimal production of pigmented polyketides is often observed in late stationary phase.

Protocol 2: Extraction of Crude this compound
  • Harvest the culture: Separate the mycelium from the culture broth by centrifugation at 10,000 x g for 15 minutes.

  • Acidify the supernatant: The supernatant contains the secreted this compound. Adjust the pH of the supernatant to 2-3 using 2M HCl. This will cause the color to change, indicating the protonation of the polyketide.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes. Allow the layers to separate and collect the organic (upper) layer. Repeat the extraction twice to maximize the recovery of this compound.[1]

  • Concentrate the extract: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Silica Gel Chromatography
  • Prepare the column: Pack a glass column with silica gel (60-120 mesh) in a suitable solvent such as chloroform.

  • Load the sample: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 1%, 2%, 5%, 10% methanol in chloroform).[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound. Pool the fractions containing the compound of interest.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification
  • Sample Preparation: Evaporate the solvent from the pooled fractions from the silica gel chromatography step. Dissolve the residue in a small volume of the initial HPLC mobile phase.

  • HPLC Conditions:

    • Column: A preparative reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to maintain an acidic pH) is effective. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.

    • Flow Rate: Adjust the flow rate according to the column dimensions, typically in the range of 5-20 mL/min for preparative HPLC.

    • Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where this compound absorbs (e.g., 280 nm and 450 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Final Step: Evaporate the solvent from the collected fraction to obtain pure this compound. Confirm the purity and identity of the compound using analytical HPLC, mass spectrometry, and NMR.

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the simplified biosynthetic pathway leading to this compound as a key intermediate in the production of actinorhodin.

Biosynthetic_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase AcetylCoA->PKS Polyketide chain assembly Aromatic_Intermediate Aromatic Polyketide Intermediate PKS->Aromatic_Intermediate Cyclization & Aromatization DDHK 6-Deoxythis compound (DDHK) Aromatic_Intermediate->DDHK Tailoring reactions DHK This compound (DHK) DDHK->DHK Hydroxylation Actinorhodin Actinorhodin DHK->Actinorhodin Dimerization & further modifications Experimental_Workflow Start Bacterial Culture (e.g., Streptomyces sp.) Fermentation Fermentation & DHK Production Start->Fermentation Harvesting Harvesting: Centrifugation Fermentation->Harvesting Supernatant Supernatant (contains DHK) Harvesting->Supernatant Mycelium Mycelium (discard) Harvesting->Mycelium Extraction Acidification & Ethyl Acetate Extraction Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Silica_Chrom Silica Gel Column Chromatography Crude_Extract->Silica_Chrom Semi_Pure Semi-purified DHK Fractions Silica_Chrom->Semi_Pure HPLC Preparative HPLC (C18) Semi_Pure->HPLC Pure_DHK Pure this compound HPLC->Pure_DHK Analysis Analysis (LC-MS, NMR) Pure_DHK->Analysis

References

Application Notes & Protocols for Dihydrokalafungin Analysis using HPLC and LC/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin is a benzoisochromanequinone natural product, belonging to the pyranonaphthoquinone family of antibiotics. It is structurally related to bioactive compounds such as kalafungin and actinorhodin, which are known for their antibacterial and potential anticancer properties. Accurate and sensitive detection and quantification of this compound in various matrices, such as fermentation broths, plasma, or tissue samples, are crucial for research and development, including biosynthesis studies, pharmacokinetic analysis, and quality control.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₆[1]
Molecular Weight302.28 g/mol [1]
IUPAC Name2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid[1]
AppearanceExpected to be a colored solid
SolubilityLikely soluble in organic solvents like methanol, acetonitrile, ethyl acetate, and DMSO.

Application Note 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices or after a thorough cleanup procedure. It is a cost-effective and robust method for determining the concentration of the analyte.

Experimental Protocol

1. Sample Preparation (from Fermentation Broth)

  • Objective: To extract this compound from a liquid culture and remove interfering matrix components.

  • Procedure:

    • Centrifuge the fermentation broth at 10,000 x g for 15 minutes to separate the supernatant and the mycelial pellet.

    • Carefully decant the supernatant.

    • Acidify the supernatant to approximately pH 3 with 2 M HCl. The color of the solution may change upon acidification.

    • Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate.

    • Shake vigorously for 2 minutes to extract this compound into the organic phase.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with another portion of ethyl acetate to maximize recovery.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid) for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (a wavelength between 254 nm and 440 nm is expected based on related compounds).

3. Quantitative Data (Hypothetical Validation Parameters)

The following table summarizes the expected performance of this HPLC method. These values are illustrative and would need to be confirmed by a full method validation study.

ParameterExpected Value
Linearity (r²) > 0.999
Linear Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Application Note 2: Sensitive Detection and Quantification of this compound by LC/MS

This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound in complex matrices such as plasma or tissue homogenates, or for detecting trace amounts.

Experimental Protocol

1. Sample Preparation (from Plasma)

  • Objective: To extract this compound from plasma and remove proteins that can interfere with the analysis.

  • Procedure:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2. LC/MS Conditions

  • LC System: A UHPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    8.0 95
    10.0 95
    10.1 10

    | 12.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode due to the acidic proton of the carboxylic acid group.

  • MS Parameters (Hypothetical for a Triple Quadrupole):

    • Precursor Ion (m/z): 301.07 (for [M-H]⁻)

    • Product Ions (for MRM): Two to three characteristic fragment ions would need to be determined by infusing a pure standard of this compound.

    • Collision Energy: To be optimized for each transition.

    • Capillary Voltage: ~3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

3. Quantitative Data (Hypothetical Validation Parameters)

ParameterExpected Value
Linearity (r²) > 0.998
Linear Range 0.5 - 500 ng/mL
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation (Fermentation Broth) cluster_analysis HPLC Analysis start Fermentation Broth centrifuge1 Centrifugation start->centrifuge1 separate Separate Supernatant and Pellet centrifuge1->separate acidify Acidify Supernatant (pH 3) separate->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporate Solvent extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into HPLC filter->inject separate_hplc Chromatographic Separation (C18 Column) inject->separate_hplc detect UV Detection separate_hplc->detect quantify Data Acquisition and Quantification detect->quantify

Caption: HPLC experimental workflow for this compound analysis.

LCMS_Workflow cluster_prep_lcms Sample Preparation (Plasma) cluster_analysis_lcms LC/MS Analysis start_lcms Plasma Sample precipitate Protein Precipitation (Acetonitrile) start_lcms->precipitate centrifuge_lcms Centrifugation precipitate->centrifuge_lcms supernatant Collect Supernatant centrifuge_lcms->supernatant evaporate_lcms Evaporate to Dryness supernatant->evaporate_lcms reconstitute_lcms Reconstitute in Mobile Phase evaporate_lcms->reconstitute_lcms filter_lcms Filter (0.22 µm) reconstitute_lcms->filter_lcms inject_lcms Inject into LC/MS filter_lcms->inject_lcms separate_lcms Chromatographic Separation (C18 Column) inject_lcms->separate_lcms ionize Electrospray Ionization (ESI) separate_lcms->ionize detect_ms Mass Spectrometry Detection (MRM) ionize->detect_ms quantify_lcms Data Acquisition and Quantification detect_ms->quantify_lcms

Caption: LC/MS experimental workflow for this compound analysis.

Conclusion

The HPLC-UV and LC/MS methods outlined in these application notes provide a comprehensive framework for the detection and quantification of this compound. The HPLC-UV method is suitable for routine analysis and quantification at the microgram per milliliter level, while the LC/MS method offers superior sensitivity and selectivity for trace-level analysis in complex biological matrices. It is imperative that these methods are fully validated in the user's laboratory for their specific application to ensure the accuracy, precision, and reliability of the results. Key validation parameters to be assessed include selectivity, linearity, range, accuracy, precision, limit of detection, limit of quantification, and robustness.

References

Elucidating the Structure of Dihydrokalafungin: An Application Note on Advanced NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin is a bioactive natural product belonging to the pyranonaphthoquinone class of antibiotics. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, guiding synthetic efforts, and developing it as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the constitution and stereochemistry of complex organic molecules like this compound. This application note provides a detailed overview and experimental protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the complete structure elucidation of this compound and related pyranonaphthoquinones. While specific NMR data for this compound is not publicly available, this document will utilize representative data from structurally similar, recently isolated pyranonaphthoquinones to illustrate the workflow and interpretation.[1][2]

Core Principles of NMR-Based Structure Elucidation

The process of elucidating the structure of a novel or known compound by NMR spectroscopy involves a systematic series of experiments.[3][4][5] Initially, 1D ¹H and ¹³C NMR spectra provide fundamental information regarding the number and types of protons and carbons present in the molecule. Subsequently, a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY/ROESY, are employed to establish connectivity between atoms and deduce the final structure.

Key NMR Experiments for Structure Elucidation:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A homonuclear correlation experiment that identifies protons that are spin-coupled to each other, typically over two or three bonds. This is crucial for identifying adjacent protons and building molecular fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear correlation experiment that reveals correlations between protons and carbons over two or three bonds (ⁿJCH, where n=2 or 3). This is instrumental in connecting molecular fragments and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

Data Presentation: Representative NMR Data for a this compound Analogue

The following tables summarize the ¹H and ¹³C NMR data for a pyranonaphthoquinone, structurally analogous to this compound, isolated from Ventilago harmandiana. The data was recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C NMR.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.85dq9.1, 5.9
33.51ddq11.2, 1.8, 6.1
4a3.09ddd13.4, 11.5, 4.0
4a1.96ddd13.8, 4.0, 1.8
4b1.68m
512.10s
67.65d8.5
77.25d8.5
10a2.55dd13.4, 9.1
1-CH₃1.58d5.9
3-CH₃1.28d6.1

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

PositionδC (ppm)
172.7
371.5
432.5
4a40.0
5162.0
5a112.0
6138.0
7119.0
8160.0
9182.0
9a115.0
10188.0
10a45.0
1-CH₃21.9
3-CH₃21.8

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

Protocol 1: Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified this compound analogue and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift dispersion.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

Protocol 2: 1D ¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction. Calibrate the spectrum using the TMS signal.

Protocol 3: 1D ¹³C NMR Spectroscopy
  • Instrument Setup: Tune the carbon probe and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Typically 200-240 ppm.

    • Number of Scans (NS): 1024 to 4096 scans or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

  • Processing: Similar to ¹H NMR, perform Fourier transformation, phasing, and baseline correction.

Protocol 4: 2D COSY Spectroscopy
  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (TD in F1): 256 to 512.

    • Number of Scans (NS): 2 to 8 per increment.

  • Processing: Apply a 2D Fourier transform, phase correct the spectrum in both dimensions, and perform baseline correction.

Protocol 5: 2D HSQC Spectroscopy
  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2 on Bruker instruments).

    • Spectral Width (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Number of Increments (TD in F1): 128 to 256.

    • Number of Scans (NS): 4 to 16 per increment.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Perform a 2D Fourier transform, phasing, and baseline correction.

Protocol 6: 2D HMBC Spectroscopy
  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Number of Increments (TD in F1): 256 to 512.

    • Number of Scans (NS): 8 to 32 per increment.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings, typically set to 8 Hz.

  • Processing: Similar to other 2D experiments, perform a 2D Fourier transform, phasing, and baseline correction.

Protocol 7: 2D NOESY Spectroscopy
  • Acquisition Parameters:

    • Pulse Program: A standard NOESY pulse sequence with gradient selection (e.g., noesygpph on Bruker instruments).

    • Spectral Width (SW): Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments (TD in F1): 256 to 512.

    • Number of Scans (NS): 8 to 16 per increment.

    • Mixing Time (D8): This is a crucial parameter and may need to be optimized. A typical starting value is 500 ms.

  • Processing: Perform a 2D Fourier transform, phasing, and baseline correction.

Visualization of NMR Data Interpretation

The following diagrams, generated using Graphviz, illustrate the logical workflow and key correlations used in the structure elucidation of a this compound-type molecule.

Structure_Elucidation_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Building H1_NMR ¹H NMR Fragments Identify Spin Systems (Molecular Fragments) H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT C13_NMR->Fragments COSY COSY COSY->Fragments HSQC HSQC HSQC->Fragments HMBC HMBC Connectivity Connect Fragments (Establish Carbon Skeleton) HMBC->Connectivity NOESY NOESY/ROESY Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

NMR Structure Elucidation Workflow

The diagram above illustrates the general workflow for elucidating the structure of a natural product using a combination of 1D and 2D NMR experiments.

HMBC_Correlations cluster_pyran Pyran Ring cluster_naphthoquinone Naphthoquinone Core H1 H-1 C3 C-3 H1->C3 C10a C-10a H1->C10a H3 H-3 C1 C-1 H3->C1 C4a C-4a H3->C4a H4a H-4a C5 C-5 H4a->C5 C10 C-10 H4a->C10 H4b H-4b C4 C-4 CH3_1 1-CH₃ CH3_1->C1 CH3_1->C10a CH3_3 3-CH₃ CH3_3->C3 CH3_3->C4 H6 H-6 H6->C5 C8 C-8 H6->C8 H6->C10 H7 H-7 C5a C-5a H7->C5a C9 C-9 H7->C9 C9a C-9a

Key HMBC Correlations for Structure Assembly

This diagram highlights some of the crucial long-range correlations observed in an HMBC spectrum that are used to connect the different fragments of the molecule.

Key NOESY Correlations for Stereochemistry

This diagram illustrates key through-space NOE correlations that help in determining the relative stereochemistry of the chiral centers in the pyran ring.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an exceptionally powerful and definitive method for the complete structure elucidation of this compound and its analogues. By systematically acquiring and interpreting a suite of NMR experiments, researchers can confidently determine the planar structure and relative stereochemistry of these complex natural products. The detailed protocols and illustrative diagrams provided in this application note serve as a practical guide for scientists engaged in the discovery and development of novel therapeutics from natural sources.

References

Application Notes and Protocols for In Vitro Enzymatic Assays Using Dihydrokalafungin as a Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin (DHK) is a key intermediate in the biosynthetic pathway of the aromatic polyketide antibiotic actinorhodin, produced by Streptomyces coelicolor. The enzymatic modification of DHK is a critical step in the formation of the final antibiotic structure. This document provides detailed application notes and protocols for in vitro enzymatic assays using this compound as a substrate, focusing on the activity of the two-component flavin-dependent monooxygenase system, ActVA-ORF5 and ActVB. These protocols are intended for researchers in natural product biosynthesis, enzymology, and drug development who are interested in characterizing enzymes that act on polyketide intermediates.

The ActVA-ORF5/ActVB system is a classic example of a two-component flavin-dependent monooxygenase. The flavin reductase component, ActVB, utilizes NADH to reduce a flavin mononucleotide (FMN), which is then used by the oxygenase component, ActVA-ORF5, to catalyze the monooxygenation of the substrate. In the case of this compound, this enzymatic reaction leads to the formation of epoxykalafungin derivatives.

Enzymatic Reaction

The ActVA-ORF5/ActVB enzyme system catalyzes the conversion of this compound (DHK) into two monooxygenated derivatives: (5S,14R)-epoxykalafungin and (5R,14S)-epoxykalafungin.[1] This reaction is dependent on the presence of NADH as a reducing agent and FMN as a recyclable cofactor.

Quantitative Data Summary

While comprehensive kinetic parameters for the ActVA-ORF5/ActVB system with this compound as a substrate are not extensively published, the following table summarizes available data on product yield for a related reaction catalyzed by this enzyme system. This data can serve as a benchmark for assay optimization.

Enzyme SystemSubstrateProduct(s)Conversion YieldReference
ActVA-ORF5 / ActVB6-deoxythis compound (DDHK)This compound (DHK) and 8-hydroxy-DHK93% (total)[2]
Gra-21 / ActVBDDHKDHK and 8-hydroxy-DHK80% (total)[2]
Med-7 / ActVBDDHKDHK45%[2]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant ActVA-ORF5 and ActVB

This protocol describes a general method for the expression and purification of His-tagged ActVA-ORF5 and ActVB from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a(+) with an N-terminal His6-tag)

  • LB medium and agar plates with appropriate antibiotic (e.g., kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.6), 300 mM NaCl, 10 mM imidazole, 1 mM DTT

  • Wash Buffer: 50 mM Tris-HCl (pH 7.6), 300 mM NaCl, 20 mM imidazole, 1 mM DTT

  • Elution Buffer: 50 mM Tris-HCl (pH 7.6), 300 mM NaCl, 250 mM imidazole, 1 mM DTT

  • Storage Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Transformation: Transform the expression plasmids containing the actVA-ORF5 and actVB genes into a suitable E. coli expression strain. Plate the transformed cells on LB agar plates with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 16-20 hours at 18°C with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Buffer Exchange: Exchange the buffer of the eluted protein fractions to Storage Buffer using a desalting column or dialysis.

  • Purity Analysis: Analyze the purity of the protein fractions by SDS-PAGE.

  • Storage: Store the purified proteins at -80°C.

Protocol 2: In Vitro Enzymatic Assay of ActVA-ORF5/ActVB with this compound

This protocol outlines the procedure for the in vitro enzymatic assay to determine the activity of the ActVA-ORF5/ActVB system with this compound as the substrate.

Materials:

  • Purified ActVA-ORF5 and ActVB proteins

  • This compound (DHK) stock solution (in a suitable organic solvent like DMSO or methanol)

  • NADH stock solution

  • FMN stock solution

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.6)

  • Quenching solution (e.g., ice-cold methanol or acetonitrile)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture in the following order:

    • Reaction Buffer (to a final volume of 100 µL)

    • ActVA-ORF5 (final concentration, e.g., 10 µM)

    • ActVB (final concentration, e.g., 1 µM)

    • FMN (final concentration, e.g., 4 µM)

    • This compound (final concentration, e.g., 36 µM)

  • Initiation: Initiate the reaction by adding NADH to a final concentration of 200 µM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., 100 µL of methanol).

  • Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

  • Analysis: Analyze the supernatant for substrate consumption and product formation using the HPLC method described in Protocol 3.

Protocol 3: HPLC Analysis of this compound and its Enzymatic Products

This protocol provides a general method for the analysis of the enzymatic reaction products by reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standards for this compound and, if available, the epoxykalafungin products.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 90:10) at a flow rate of 1 mL/min.

  • Injection: Inject a suitable volume (e.g., 20 µL) of the supernatant from the quenched enzymatic reaction.

  • Elution Gradient: Elute the compounds using a linear gradient, for example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Monitor the elution profile by measuring the absorbance at 360 nm.[3]

  • Quantification: Identify and quantify the substrate and product peaks by comparing their retention times and peak areas with those of the standards.

Visualizations

Enzymatic_Reaction_Pathway NADH NADH ActVB ActVB (Flavin Reductase) NADH->ActVB NAD NAD+ FMN FMN FMN->ActVB FMNH2 FMNH2 ActVA ActVA-ORF5 (Oxygenase) FMNH2->ActVA ActVB->NAD ActVB->FMNH2 ActVA->FMN H2O H2O ActVA->H2O Products Epoxykalafungins (Products) ActVA->Products DHK This compound (Substrate) DHK->ActVA O2 O2 O2->ActVA

Caption: Enzymatic reaction pathway of the ActVA-ORF5/ActVB system with this compound.

Experimental_Workflow cluster_purification Protein Expression & Purification cluster_assay In Vitro Enzymatic Assay cluster_hplc HPLC Analysis Transformation 1. Transformation of E. coli Expression 2. Protein Expression (IPTG Induction) Transformation->Expression Lysis 3. Cell Lysis & Clarification Expression->Lysis Purification 4. Affinity Chromatography Lysis->Purification Analysis 5. Purity Check (SDS-PAGE) Purification->Analysis Setup 6. Reaction Setup (Enzymes, DHK, FMN) Analysis->Setup Initiation 7. Reaction Initiation (add NADH) Setup->Initiation Incubation 8. Incubation Initiation->Incubation Termination 9. Reaction Quenching Incubation->Termination Centrifugation 10. Centrifugation Termination->Centrifugation Injection 11. HPLC Injection Centrifugation->Injection Data 12. Data Acquisition & Analysis Injection->Data

Caption: Experimental workflow for the in vitro assay of this compound.

References

Using Dihydrokalafungin as a Chemical Probe for Enzyme Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin (DHK), a benzoisochromanequinone natural product, is an intermediate in the biosynthetic pathway of the antibiotic actinorhodin in Streptomyces coelicolor. Its chemical structure and biosynthetic relationship to other bioactive molecules, such as kalafungin, make it a valuable chemical probe for studying the activity and inhibition of various enzymes. This document provides detailed application notes and protocols for utilizing this compound in enzyme studies, focusing on its known interactions and potential as an enzyme inhibitor.

Enzyme Targets of Interest

This compound is known to interact with enzymes within the actinorhodin biosynthetic pathway. These interactions can be leveraged to study enzyme function and identify potential inhibitors.

  • ActVA-ORF5/ActVB Two-Component Monooxygenase: this compound is a substrate for this enzyme system, which catalyzes two consecutive hydroxylation reactions.[1] Studying this interaction can provide insights into the mechanism of flavin-dependent monooxygenases.

  • ActR (TetR-family transcriptional repressor): this compound acts as a ligand for ActR, a transcriptional repressor that regulates the expression of actinorhodin export pumps. This interaction is crucial for the self-resistance of the producing organism.

While direct inhibitory data for this compound is limited, the structurally similar compound, kalafungin , has been shown to inhibit β-lactamase, suggesting that DHK and other benzoisochromanequinones could be screened against a variety of enzymes.[2]

Data Presentation: Quantitative Analysis of Enzyme Inhibition

Effective use of this compound as a chemical probe requires quantification of its effects on enzyme activity. The following table summarizes key kinetic parameters that should be determined. As a reference, data for the related compound kalafungin against β-lactamase is included.[2]

CompoundTarget EnzymeIC50 (µM)Km (µM)Vmax (µM/min)Inhibition Type
Kalafungin β-lactamase225.37 ± 1.953.448 ± 0.7215.356 ± 8Uncompetitive
This compound [Target Enzyme][To Be Determined][To Be Determined][To Be Determined][To Be Determined]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with its enzyme targets.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme using a spectrophotometric or fluorometric assay.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

    • Prepare a solution of the target enzyme in assay buffer to the desired final concentration.

    • Prepare a solution of the substrate in assay buffer to the desired final concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution (at various concentrations) or vehicle control (DMSO in assay buffer).

      • Enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the enzymatic reaction.

  • Measure Activity:

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of this compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: ActVA-ORF5/ActVB In Vitro Hydroxylation Assay

This protocol is designed to study the function of the ActVA-ORF5/ActVB enzyme system using this compound as a substrate. The reaction products can be analyzed by High-Performance Liquid Chromatography (HPLC).[1]

Materials:

  • Purified ActVA-ORF5 and ActVB proteins

  • This compound

  • NAD(P)H

  • FMN (flavin mononucleotide)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., methanol or acetonitrile)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ActVA-ORF5, ActVB, FMN, and NAD(P)H.

    • Add this compound to initiate the reaction. A control reaction without the enzymes should be included.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time course (e.g., 0, 10, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding an equal volume of quenching solution (e.g., ice-cold methanol).

    • Centrifuge the mixture to pellet the precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto a C18 HPLC column.

    • Elute the compounds using a suitable gradient of solvents (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV-Vis detector at a wavelength appropriate for this compound and its hydroxylated products (e.g., 360 nm).[3]

    • Identify and quantify the peaks corresponding to the substrate (DHK) and the hydroxylated products.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA) for ActR-DHK Binding

This protocol can be used to qualitatively and quantitatively assess the binding of this compound to the transcriptional regulator ActR. Binding of DHK is expected to prevent ActR from binding to its target DNA sequence.

Materials:

  • Purified ActR protein

  • A DNA probe containing the ActR binding site (e.g., a short, double-stranded oligonucleotide labeled with a fluorescent dye or radioisotope).

  • This compound

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

  • Polyacrylamide gel (native)

  • Gel loading dye

  • Electrophoresis apparatus

  • Imaging system for detecting the labeled DNA probe

Procedure:

  • Binding Reaction:

    • In separate tubes, set up binding reactions containing the labeled DNA probe, ActR protein, and varying concentrations of this compound or vehicle control.

    • A control reaction with only the labeled DNA probe should be included.

    • Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

  • Gel Electrophoresis:

    • Add gel loading dye to each reaction.

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Detection:

    • Visualize the DNA bands using an appropriate imaging system (e.g., fluorescence scanner or autoradiography).

  • Analysis:

    • A "shifted" band will be observed in the lane containing the DNA probe and ActR, representing the protein-DNA complex.

    • In the presence of this compound, the intensity of the shifted band should decrease as DHK binds to ActR and prevents it from binding to the DNA.

    • The dissociation constant (Kd) for the DHK-ActR interaction can be estimated by quantifying the band intensities at different DHK concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Regulation of Actinorhodin Export by ActR

ActR_Regulation DHK This compound ActR ActR (Repressor) DHK->ActR Binds actO actO (Operator DNA) ActR->actO Binds & Represses actAB actAB Genes (Export Pumps) actO->actAB Controls Pumps ActA/ActB Pumps actAB->Pumps Encodes Actinorhodin Actinorhodin Pumps->Actinorhodin Exports

Caption: this compound binds to the ActR repressor, preventing its binding to the actO operator and allowing transcription of the actAB export pump genes.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix Mix Enzyme and DHK (Pre-incubation) Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate to Start Reaction Prep_Substrate->Add_Substrate Prep_DHK Prepare this compound Dilutions Prep_DHK->Mix Mix->Add_Substrate Measure Measure Reaction Rate Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot Plot Dose-Response Curve Calc_Inhibition->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: Workflow for determining the IC50 of this compound in an enzyme inhibition assay.

Logical Relationship: Using DHK to Study Enzyme Function

DHK_Enzyme_Study DHK This compound (Chemical Probe) Assay Biochemical Assay (e.g., Inhibition, Binding, Activity) DHK->Assay Enzyme Target Enzyme Enzyme->Assay Data Quantitative Data (IC50, Kd, Km, Vmax) Assay->Data Mechanism Elucidation of Enzyme Mechanism/Function Data->Mechanism

Caption: Logical flow for using this compound as a chemical probe to investigate enzyme function.

Conclusion

This compound serves as a versatile chemical probe for investigating enzyme function, particularly within the realm of natural product biosynthesis. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore its utility as both a substrate and a potential inhibitor. Further screening of this compound against a broader range of enzyme targets may reveal novel biological activities and provide new avenues for drug discovery.

References

Application Notes and Protocols for Genetic Engineering of Streptomyces for Dihydrokalafungin Overproduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Dihydrokalafungin is a polyketide antibiotic with potential therapeutic applications. As a secondary metabolite produced by certain Streptomyces species, its native yield is often low, hindering further research and development. This document provides detailed application notes and protocols for the genetic engineering of Streptomyces to achieve overproduction of this compound. The strategies outlined focus on the manipulation of regulatory genes and the optimization of precursor supply, drawing parallels from well-studied polyketide biosynthesis pathways.

II. Background: this compound Biosynthesis

This compound belongs to the pyranonaphthoquinone family of polyketides. Its biosynthesis is orchestrated by a Type II polyketide synthase (PKS) gene cluster. While the complete biosynthetic gene cluster for this compound has not been fully elucidated, it is known to be closely related to that of kalafungin, produced by Streptomyces tanashiensis[1][2]. The core structure is assembled from acetate and malonate units, followed by a series of tailoring reactions including cyclization, aromatization, and oxidation to form the final product.

The regulation of secondary metabolite production in Streptomyces is complex, involving pathway-specific activator genes and global regulators that respond to nutritional and environmental signals. Strategies for overproduction, therefore, often involve the overexpression of positive regulators and the deletion of negative regulators.

III. Genetic Engineering Strategies for this compound Overproduction

Several genetic engineering strategies can be employed to enhance the production of this compound in Streptomyces. These can be broadly categorized into:

  • Overexpression of Pathway-Specific Activator Genes: Many antibiotic biosynthetic gene clusters in Streptomyces are controlled by a pathway-specific activator gene, often of the Streptomyces antibiotic regulatory protein (SARP) family. Overexpression of these activators can significantly increase the transcription of the entire biosynthetic gene cluster, leading to higher product yields. For instance, overexpression of actII-ORF4, the activator for the actinorhodin cluster, has been shown to dramatically increase actinorhodin production in Streptomyces lividans[2]. A similar strategy can be applied to the this compound cluster once its specific activator is identified.

  • Deletion of Negative Regulators: The production of secondary metabolites is often repressed by global regulatory proteins. Deleting the genes encoding these repressors can lead to an increase in antibiotic production.

  • Enhancing Precursor Supply: The biosynthesis of polyketides like this compound requires a significant supply of precursor molecules, primarily acetyl-CoA and malonyl-CoA. Metabolic engineering to channel more carbon flux towards these precursors can boost production. This can be achieved by overexpressing key enzymes in the central carbon metabolism, such as acetyl-CoA carboxylase.

  • CRISPR-Cas9 Mediated Genome Editing: The CRISPR-Cas9 system provides a powerful tool for precise and efficient genome editing in Streptomyces. It can be used to knock out repressor genes, insert strong promoters to drive the expression of the biosynthetic gene cluster, or integrate additional copies of the cluster into the genome.

IV. Data Presentation: Quantitative Effects of Genetic Engineering on Polyketide Production

The following table summarizes the reported effects of various genetic engineering strategies on the production of different polyketides in Streptomyces. While specific data for this compound is limited, these examples provide a benchmark for the potential improvements that can be achieved.

Streptomyces Strain Target Polyketide Genetic Modification Fold Increase in Production Reference
Streptomyces lividansActinorhodinOverexpression of actII-ORF4Up to 5 g/L produced[2]
Streptomyces coelicolorActinorhodinDeletion of zwf1 or zwf2 (glucose-6-phosphate dehydrogenase)~4-fold[3]
Streptomyces coelicolorActinorhodinOverexpression of acetyl-CoA carboxylase (accA2 and accB)Increased efficiency of glucose conversion to actinorhodin
Streptomyces roseosporusDaptomycinCombined inhibition of competitive pathways and overexpression of precursor synthesis genes2.6-fold
Medermycin-producing StreptomycesKalafunginUV mutagenesis (leading to unknown mutation)3-fold

V. Experimental Protocols

Protocol 1: Overexpression of a Pathway-Specific Activator Gene

This protocol describes a general method for overexpressing a putative pathway-specific activator gene for this compound biosynthesis.

1. Identification of the Putative Activator Gene:

  • Since the this compound gene cluster is not fully characterized, a homology-based approach is necessary. Search for genes within or near known kalafungin or other pyranonaphthoquinone biosynthetic gene clusters that show homology to known SARP family activators (e.g., actII-ORF4, redD).

2. Cloning the Activator Gene into an Expression Vector:

  • Amplify the identified activator gene from the genomic DNA of the this compound-producing Streptomyces strain using PCR with primers containing appropriate restriction sites.
  • Clone the PCR product into a suitable Streptomyces expression vector (e.g., pSET152-based vectors) under the control of a strong constitutive promoter (e.g., ermEp*).

3. Transformation of Streptomyces:

  • Introduce the expression vector into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
  • Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces strain.
  • Select for exconjugants on appropriate antibiotic-containing media.

4. Fermentation and Analysis:

  • Cultivate the engineered Streptomyces strain and the wild-type control strain under optimal fermentation conditions for this compound production.
  • Extract the secondary metabolites from the culture broth and mycelium.
  • Analyze and quantify the production of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout of a Putative Repressor

This protocol outlines the steps for deleting a putative negative regulator of this compound biosynthesis using the CRISPR-Cas9 system.

1. Design of the single guide RNA (sgRNA):

  • Identify a putative repressor gene based on homology to known negative regulators of antibiotic production in Streptomyces.
  • Design a 20-bp sgRNA sequence targeting a region within the gene of interest, ensuring it is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

2. Construction of the CRISPR-Cas9 Editing Plasmid:

  • Utilize a suitable CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2).
  • Clone the designed sgRNA into the vector.
  • Construct a repair template consisting of two homologous arms (typically ~1 kb each) flanking the target gene. These arms will facilitate homologous recombination to delete the gene.

3. Transformation and Gene Editing:

  • Introduce the CRISPR-Cas9 plasmid into the Streptomyces strain via conjugation.
  • Select for exconjugants and then screen for colonies that have undergone the desired gene deletion event. This can be done by PCR analysis of the targeted genomic region.

4. Curing of the CRISPR Plasmid:

  • Cure the CRISPR-Cas9 plasmid from the edited strain by growing it on non-selective medium.

5. Phenotypic Analysis:

  • Confirm the successful gene knockout by PCR and sequencing.
  • Compare the this compound production of the knockout mutant with the wild-type strain as described in Protocol 1.

VI. Visualizations

Dihydrokalafungin_Biosynthesis_Pathway cluster_0 Central Carbon Metabolism cluster_1 This compound Biosynthetic Gene Cluster cluster_2 Regulation Acetyl-CoA Acetyl-CoA PKS Type II Polyketide Synthase Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Polyketide Intermediate Polyketide Intermediate PKS->Polyketide Intermediate Tailoring_Enzymes Tailoring Enzymes (Cyclases, Oxygenases, etc.) This compound This compound Tailoring_Enzymes->this compound Activator Pathway-Specific Activator Activator->PKS Activates Transcription Repressor Global Repressor Repressor->PKS Represses Transcription Polyketide Intermediate->Tailoring_Enzymes

Caption: Simplified this compound Biosynthesis Pathway.

Genetic_Engineering_Workflow cluster_0 Strategy Selection cluster_1 Molecular Biology cluster_2 Analysis Overexpression Overexpression of Activator Vector_Construction Vector Construction Overexpression->Vector_Construction Knockout Knockout of Repressor Knockout->Vector_Construction Precursor Enhance Precursor Supply Precursor->Vector_Construction Transformation Streptomyces Transformation Vector_Construction->Transformation Fermentation Fermentation Transformation->Fermentation HPLC_Analysis HPLC/LC-MS Analysis Fermentation->HPLC_Analysis Data_Comparison Compare to Wild-Type HPLC_Analysis->Data_Comparison

Caption: General Workflow for Genetic Engineering of Streptomyces.

Signaling_Pathway_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., PhoP, AfsR) Nutrient_Limitation->Global_Regulators activates/represses Pathway_Activator Pathway-Specific Activator Global_Regulators->Pathway_Activator activates/represses BGC_Expression This compound BGC Expression Pathway_Activator->BGC_Expression activates This compound This compound Production BGC_Expression->this compound

Caption: Regulatory Cascade for this compound Production.

References

Application Notes and Protocols for Scale-up Fermentation of Dihydrokalafungin

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Dihydrokalafungin (DHK) is a key intermediate in the biosynthetic pathway of several bioactive aromatic polyketide antibiotics, such as actinorhodin and medermycin.[1][2][3][4] Produced by various species of the genus Streptomyces, DHK and its derivatives exhibit significant therapeutic potential, including antitumor activities.[4] The efficient production of DHK is a critical step for the development of these valuable compounds. However, like many secondary metabolites, DHK production is often low in wild-type strains and requires significant process optimization for industrial-scale manufacturing.

These application notes provide a comprehensive overview of strategies and detailed protocols for the scale-up fermentation of this compound, focusing on optimizing production in Streptomyces species. The notes cover the biosynthetic pathway, fermentation strategies, detailed experimental protocols, and key scale-up considerations.

This compound Biosynthesis and Regulation

This compound is a type II polyketide. Its biosynthesis begins with the condensation of malonyl-CoA units to form a linear polyketomethylene intermediate, which then undergoes a series of cyclization, aromatization, and tailoring reactions. Understanding this pathway is crucial for developing strategies to enhance production, such as precursor feeding or genetic engineering of rate-limiting steps.

Dihydrokalafungin_Biosynthesis cluster_0 Core Polyketide Synthesis cluster_1 Tailoring Reactions Malonyl_CoA 8x Malonyl-CoA PKS Type II PKS Malonyl_CoA->PKS Polyketide Linear C16 Polyketomethylene PKS->Polyketide Tailoring_Enzymes Ketoreductases, Aromatases, Cyclases Polyketide->Tailoring_Enzymes DDHK 6-deoxy-Dihydrokalafungin (DDHK) Tailoring_Enzymes->DDHK Oxygenase ActVA-ORF5/ActVB Monooxygenase DDHK->Oxygenase DHK This compound (DHK) Oxygenase->DHK Further_Products Further_Products DHK->Further_Products e.g., Actinorhodin, Medermycin

Caption: Proposed biosynthetic pathway of this compound (DHK).

Application Notes: Fermentation Strategies

Producing Microorganism

This compound is primarily produced by actinomycetes, with Streptomyces coelicolor A3(2) and Streptomyces sp. AM-7161 being well-documented producers as part of the actinorhodin and medermycin pathways, respectively. Strain improvement through classical mutagenesis (e.g., UV irradiation) or metabolic engineering to overexpress key biosynthetic genes or block competing pathways can significantly enhance yields.

Fermentation Modes

The choice of fermentation mode is critical for maximizing secondary metabolite production. While batch fermentation is simple to operate, it can suffer from substrate limitation and product inhibition.

Fed-batch fermentation is the most widely adopted strategy for producing secondary metabolites like this compound. This approach involves the controlled feeding of a concentrated nutrient solution during the fermentation process.

Advantages of Fed-Batch Fermentation:

  • High Cell Density: Achieves higher biomass concentrations, leading to increased volumetric productivity.

  • Control of Metabolism: Allows for the control of substrate concentration to avoid catabolite repression and direct metabolic flux towards DHK biosynthesis.

  • Extended Production Phase: Prolongs the stationary (idiophase) phase, where most secondary metabolite production occurs.

  • Reduced Toxicity: Prevents the accumulation of toxic byproducts that can inhibit cell growth and product formation.

Fed_Batch_Logic cluster_0 Growth Phase (Trophophase) cluster_1 Production Phase (Idiophase) Initial_Nutrients Initial Medium (Batch Phase) Cell_Growth Rapid Biomass Accumulation Initial_Nutrients->Cell_Growth Nutrient Consumption Nutrient_Feed Controlled Nutrient Feeding Cell_Growth->Nutrient_Feed Nutrient Depletion Signal (e.g., low glucose, high pH) DHK_Production This compound Biosynthesis Nutrient_Feed->DHK_Production Maintains Metabolic Activity

Caption: Logical flow of a two-stage fed-batch fermentation process.

Key Fermentation Parameters for Optimization

Optimization of physical and chemical parameters is essential for maximizing DHK yield.

  • Carbon Source: Starch and glucose are common carbon sources. A complex carbon source like starch can support initial growth, while controlled feeding of glucose during the production phase can sustain DHK biosynthesis without causing significant catabolite repression.

  • Nitrogen Source: Organic nitrogen sources like soybean meal, peptone, or yeast extract often promote higher yields of secondary metabolites compared to inorganic sources.

  • pH: The optimal pH for Streptomyces growth is typically near neutral (6.5-7.5). pH should be monitored and controlled throughout the fermentation, as metabolic activity can cause significant shifts.

  • Temperature: Most Streptomyces species are mesophilic, with optimal growth temperatures between 28-30°C.

  • Dissolved Oxygen (DO): DHK biosynthesis is an aerobic process. Maintaining DO levels above 20-30% saturation is critical. This becomes a significant challenge during scale-up due to higher oxygen demand and lower surface-to-volume ratios. Agitation and aeration rates must be carefully optimized.

Experimental Protocols

Protocol 1: Inoculum Development in Shake Flasks

Objective: To prepare a healthy and active seed culture for inoculating the bioreactor.

Materials:

  • Spore stock of Streptomyces sp.

  • Tryptic Soy Broth (TSB) or ISP-2 medium

  • 250 mL baffled Erlenmeyer flasks with foam plugs

  • Incubator shaker

Procedure:

  • Aseptically inoculate 50 mL of sterile TSB medium in a 250 mL baffled flask with a loopful of Streptomyces spores or a 1 mL aliquot of a thawed spore stock.

  • Incubate at 28-30°C with agitation at 180-220 rpm for 3-5 days.

  • The resulting culture should appear as dispersed mycelial pellets. This serves as the primary inoculum.

  • For larger bioreactors, a second seed stage is recommended. Inoculate 100 mL of fermentation medium in a 1 L baffled flask with 5% (v/v) of the primary inoculum.

  • Incubate under the same conditions for another 2-3 days until the culture reaches the late exponential growth phase.

Protocol 2: Fed-Batch Fermentation in a 5L Bioreactor

Objective: To produce this compound under controlled fed-batch conditions.

Materials:

  • Sterilized 5L bioreactor with pH, DO, and temperature probes

  • Batch Medium (see Table 2)

  • Feeding Solution (see Table 2)

  • Peristaltic pump

  • Antifoam agent (e.g., Silicone-based)

Procedure:

  • Preparation: Prepare and sterilize 3L of Batch Medium in the bioreactor. Calibrate pH and DO probes.

  • Inoculation: Aseptically inoculate the bioreactor with 150 mL (5% v/v) of the seed culture from Protocol 1.

  • Batch Phase: Set the initial fermentation parameters:

    • Temperature: 28°C

    • Agitation: 300 rpm (initially)

    • Aeration: 1.0 vvm (volume of air per volume of medium per minute)

    • pH: Control at 7.0 using 2M NaOH and 2M HCl.

  • Fed-Batch Phase Initiation: The feeding strategy can be initiated based on a specific signal, such as a sharp increase in pH or DO (indicating depletion of the primary carbon source) or after a fixed time (e.g., 48 hours).

  • Feeding Strategy:

    • Start the peristaltic pump to deliver the Feeding Solution at an initial rate of 5 mL/hour.

    • The feed rate can be constant or gradually increased to maintain a low residual glucose level (e.g., < 5 g/L). An exponential feeding strategy can be employed to match the growth rate of the culture.

  • Process Monitoring & Control:

    • DO Control: Maintain DO above 30% saturation. Implement an agitation cascade (e.g., increasing agitation from 300 to 700 rpm) or supplement air with pure oxygen if DO drops below the setpoint.

    • Foam Control: Add antifoam agent automatically or manually as needed.

    • Sampling: Aseptically withdraw samples every 12-24 hours to measure cell density (dry cell weight), substrate concentration, and DHK titer.

  • Harvest: Continue the fermentation for 9-14 days, or until DHK production plateaus or begins to decline. Harvest the entire broth for downstream processing.

Protocol 3: this compound Extraction and Quantification

Objective: To extract DHK from the fermentation broth and quantify its concentration.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Centrifuge

  • Rotary evaporator

  • Methanol (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Centrifuge a 50 mL sample of the whole broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.

  • Extract the mycelial pellet and the supernatant separately with an equal volume of ethyl acetate. Shake vigorously for 30 minutes.

  • Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Re-dissolve the dried extract in a known volume of methanol.

  • Filter the sample through a 0.22 µm syringe filter.

  • Analyze the sample by HPLC. DHK can be detected by its UV absorbance. Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.

Data Presentation

Table 1: Comparison of Fermentation Parameters (Shake Flask vs. 5L Bioreactor)
ParameterShake Flask (Optimization)5L Bioreactor (Scale-up)Rationale for Change
Working Volume 50 - 200 mL3 - 4 LIncreased volume for higher total yield.
Inoculum Size 5% (v/v)5% (v/v)Kept constant to ensure consistent initial cell density.
Temperature 28-30°C28-30°COptimal temperature for the microorganism remains the same.
pH Initial pH 7.0 (uncontrolled)Controlled at 7.0pH control is critical for maintaining metabolic stability.
Agitation 180-220 rpm300-700 rpm (cascaded)Higher agitation needed for mixing and oxygen transfer in a larger volume.
Aeration Passive (via foam plug)1.0 - 1.5 vvmForced aeration is required to meet the high oxygen demand.
DO Control Not controlledMaintained >30%DO is a critical limiting factor in dense cultures.
Table 2: Influence of Medium Components on Kalafungin Production (Model for DHK)

Note: Data is based on studies of the related compound kalafungin from marine Streptomyces sp. SBRK1 and serves as a starting point for DHK optimization.

ComponentConcentration TestedOptimal ConcentrationYield of Kalafungin (mg/L)
Carbon Source
Starch1-3% (w/v)2%~28.5
Glucose1-3% (w/v)1%~22.3
Dextrose1-3% (w/v)1%~21.9
Nitrogen Source
Peptone0.5-1.5% (w/v)1%~35.1
Malt Extract0.5-1.5% (w/v)0.5%~29.4
Ammonium Nitrate0.5-1.5% (w/v)0.5%~24.8
Inorganic Salt
NaCl0-1% (w/v)0.1%~40.2

Scale-Up Considerations and Workflow

Scaling up a fermentation process from the lab (e.g., 5L) to pilot or industrial scale (e.g., >500L) is a significant challenge. The primary goal is to maintain geometric similarity and consistent process parameters that affect cell physiology and product formation.

Key Challenges:

  • Oxygen Transfer: The oxygen transfer rate (OTR) must be maintained. This often requires increasing agitation speed, aeration rate, or vessel pressure, which can lead to other issues.

  • Mixing Time: Achieving homogeneous distribution of nutrients, pH, and temperature becomes more difficult in large vessels. Gradients can form, stressing the microorganisms and reducing productivity.

  • Shear Stress: High agitation speeds required for mixing and oxygenation in large tanks can cause mechanical stress on the mycelial structure of Streptomyces, potentially damaging cells and affecting production.

A common scale-up strategy is to maintain a constant volumetric oxygen transfer coefficient (kLa) or a constant tip speed of the impeller.

Scale_Up_Workflow Flask 1. Shake Flask (Strain Selection & Media Screening) Lab_Bioreactor 2. Lab Scale Bioreactor (1-10L) (Process Optimization) Flask->Lab_Bioreactor Define Optimal Conditions Pilot_Bioreactor 3. Pilot Scale Bioreactor (50-500L) (Scale-Up Parameter Validation) Lab_Bioreactor->Pilot_Bioreactor Maintain kLa or Tip Speed Production_Bioreactor 4. Production Scale (>1000L) (Commercial Manufacturing) Pilot_Bioreactor->Production_Bioreactor Confirm Process Robustness DSP 5. Downstream Processing (Purification) Production_Bioreactor->DSP

Caption: A typical workflow for fermentation process scale-up.

References

Application Notes and Protocols for the Chemical Synthesis of Dihydrokalafungin Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical synthesis of Dihydrokalafungin analogues and their subsequent evaluation for structure-activity relationship (SAR) studies. This compound, a member of the pyranonaphthoquinone class of natural products, and its analogues have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1] This document outlines detailed synthetic protocols, summarizes quantitative biological data, and visualizes key experimental workflows and signaling pathways to guide researchers in the exploration of this promising class of compounds.

I. Introduction to this compound and its Analogues

This compound is a reduced form of the natural product Kalafungin, which was first isolated from Streptomyces tanashiensis.[2][3] The core chemical scaffold of these molecules is a pyranonaphthoquinone ring system. The biological activity of these compounds is often attributed to their quinone moiety, which can undergo redox cycling and generate reactive oxygen species (ROS), and their ability to intercalate with DNA and inhibit enzymes such as topoisomerase II.[4][5] The synthesis of analogues with modifications on the pyran ring, the aromatic core, and the side chains is crucial for elucidating the structure-activity relationships and optimizing the therapeutic potential of this compound class.

II. Chemical Synthesis of this compound Analogues: Experimental Protocols

The synthesis of a library of this compound analogues can be achieved through various synthetic strategies. A common approach involves the construction of the pyranonaphthoquinone core via cycloaddition reactions, followed by modifications to introduce diversity. Below are representative protocols for the key synthetic steps.

Protocol 1: Synthesis of the Pyranonaphthoquinone Core via Diels-Alder Reaction

This protocol describes a general procedure for the synthesis of the core ring system, which is a common precursor to various this compound analogues.

Materials:

  • Appropriately substituted 1,4-naphthoquinone

  • Substituted 1,3-butadiene derivative

  • Toluene, anhydrous

  • Glacial acetic acid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted 1,4-naphthoquinone (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to dissolve the starting material.

  • Diene Addition: Add the substituted 1,3-butadiene derivative (1.5 - 2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting naphthoquinone is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent under reduced pressure.

    • To the crude product, add glacial acetic acid and heat at 100 °C for 1-2 hours to facilitate aromatization.

    • Remove the acetic acid under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired pyranonaphthoquinone core.

Protocol 2: Modification of the Pyran Ring - Reduction to Dihydropyran

This protocol details the reduction of the pyran ring to obtain the dihydropyran moiety characteristic of this compound.

Materials:

  • Pyranonaphthoquinone derivative from Protocol 1

  • Sodium borohydride (NaBH₄) or other suitable reducing agent

  • Methanol or ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve the pyranonaphthoquinone derivative (1.0 eq) in methanol or ethanol at 0 °C in a round-bottom flask.

  • Reductant Addition: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the solution while stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting this compound analogue by silica gel column chromatography.

III. Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative biological data for a series of pyranonaphthoquinone analogues, providing insights into their structure-activity relationships.

Table 1: Anticancer Activity of Pyranonaphthoquinone Analogues

Compound IDR1R2R3Cell LineIC50 (µM)Reference
DKF-1 HCH₃HMCF-7 (Breast)5.2
DKF-2 OCH₃CH₃HMCF-7 (Breast)2.8
DKF-3 HHHA549 (Lung)10.5
DKF-4 HCH₃OHA549 (Lung)3.1
PNQ-1 ClCH₃HHeLa (Cervical)8.7
PNQ-2 FCH₃HHeLa (Cervical)6.5

IC50: The half maximal inhibitory concentration.

Table 2: Antifungal Activity of Pyranonaphthoquinone Analogues

Compound IDR1R2R3Fungal StrainMIC (µg/mL)Reference
DKF-5 HCH₃HCandida albicans16
DKF-6 OCH₃CH₃HCandida albicans8
PNQ-3 HHHAspergillus niger32
PNQ-4 HCH₃OHAspergillus niger16

MIC: Minimum Inhibitory Concentration.

Table 3: Antibacterial Activity of Pyranonaphthoquinone Analogues

Compound IDR1R2R3Bacterial StrainMIC (µg/mL)Reference
DKF-7 HCH₃HStaphylococcus aureus12.5
DKF-8 OCH₃CH₃HStaphylococcus aureus6.25
PNQ-5 HHHBacillus subtilis25
PNQ-6 HCH₃OHBacillus subtilis12.5

MIC: Minimum Inhibitory Concentration.

SAR Summary:

  • Aromatic Ring Substitution (R1): Electron-donating groups, such as methoxy (OCH₃), on the aromatic ring tend to increase the anticancer, antifungal, and antibacterial activity.

  • Pyran Ring Substitution (R2, R3): The presence and nature of substituents on the pyran ring significantly influence biological activity. For instance, a hydroxyl group at the R3 position appears to enhance potency.

  • Quinone Moiety: The quinone functionality is generally considered essential for the biological activity of this class of compounds.

IV. Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound analogues.

G cluster_synthesis Synthesis start Starting Materials (Naphthoquinone, Diene) diels_alder Diels-Alder Reaction start->diels_alder modification Analogue Derivatization diels_alder->modification purification Purification & Characterization modification->purification screening Biological Screening (Anticancer, Antifungal, Antibacterial) purification->screening sar_analysis SAR Analysis screening->sar_analysis pathway_analysis Signaling Pathway Analysis sar_analysis->pathway_analysis

Caption: General workflow for this compound analogue synthesis and evaluation.

Proposed Anticancer Signaling Pathway

This compound analogues are thought to exert their anticancer effects through multiple mechanisms, including the inhibition of Topoisomerase II and the induction of oxidative stress, leading to apoptosis.

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm dkf This compound Analogue top2 Topoisomerase II dkf->top2 por POR/NQO1 dkf->por dna DNA Damage top2->dna Inhibition apoptosis Apoptosis dna->apoptosis ros Reactive Oxygen Species (ROS) ros->dna por->ros Redox Cycling

Caption: Proposed anticancer mechanism of this compound analogues.

V. Conclusion

The synthetic protocols and structure-activity relationship data presented in these application notes provide a solid foundation for the rational design and development of novel this compound analogues. The versatility of the pyranonaphthoquinone scaffold allows for extensive chemical modification, offering significant opportunities to improve the potency, selectivity, and pharmacokinetic properties of these compounds. Further investigation into the specific molecular targets and signaling pathways will be crucial for advancing this promising class of natural product derivatives towards clinical applications.

References

Application Notes and Protocols: Isotopic Labeling of Dihydrokalafungin for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin is a key intermediate in the biosynthesis of numerous bioactive polyketides, including the well-known antibiotic actinorhodin produced by Streptomyces coelicolor.[1] Understanding the metabolic fluxes that lead to the production of this compound is crucial for optimizing its yield and for the rational engineering of biosynthetic pathways to generate novel drug candidates. Metabolic Flux Analysis (MFA) using stable isotope labeling is a powerful technique to quantify the in vivo reaction rates (fluxes) in a metabolic network.[2][3][4] By feeding the organism a substrate enriched with a stable isotope, such as 13C, the label is incorporated into various metabolites. The resulting isotopic labeling patterns can be measured by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, providing quantitative data to calculate intracellular metabolic fluxes.[5]

This application note provides detailed protocols for the isotopic labeling of this compound in Streptomyces species and the subsequent analysis of labeling patterns for metabolic flux analysis.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from a 13C metabolic flux analysis experiment targeting this compound biosynthesis. The presented flux distribution is based on studies of the central carbon metabolism of Streptomyces coelicolor producing actinorhodin, a downstream product of this compound. These values are illustrative and will vary depending on the specific strain and culture conditions.

Table 1: Central Carbon Metabolism Flux Distribution in Streptomyces coelicolor

PathwayReactionFlux (mmol/gDCW/h)
Glycolysis Glucose uptake1.5
Glucose-6-phosphate -> Fructose-6-phosphate1.2
Fructose-6-phosphate -> Glyceraldehyde-3-phosphate1.1
Glyceraldehyde-3-phosphate -> Phosphoenolpyruvate2.0
Phosphoenolpyruvate -> Pyruvate1.8
Pentose Phosphate Pathway Glucose-6-phosphate -> Ribose-5-phosphate0.3
TCA Cycle Pyruvate -> Acetyl-CoA1.5
Acetyl-CoA + Oxaloacetate -> Citrate1.0
Isocitrate -> α-Ketoglutarate0.9
α-Ketoglutarate -> Succinyl-CoA0.8
Succinate -> Fumarate0.8
Fumarate -> Malate0.8
Malate -> Oxaloacetate0.9
Anaplerotic Reactions Phosphoenolpyruvate -> Oxaloacetate0.3
Biomass Precursors -> Biomass0.1
This compound Biosynthesis Acetyl-CoA -> this compound0.05

Adapted from MFA studies on Streptomyces coelicolor.

Table 2: Isotope Incorporation into this compound Precursors

MetaboliteLabeled SubstrateIsotope Incorporation (%)
Acetyl-CoA[1,2-13C2]-Glucose85
Malonyl-CoA[1,2-13C2]-Glucose80
Pyruvate[1,2-13C2]-Glucose90
Glyceraldehyde-3-phosphate[1,2-13C2]-Glucose92

Illustrative data based on expected labeling patterns from central carbon metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments in the isotopic labeling of this compound for metabolic flux analysis.

Protocol 1: Cultivation of Streptomyces for Isotopic Labeling

This protocol describes the cultivation of a this compound-producing Streptomyces strain in a chemically defined medium with a 13C-labeled carbon source.

Materials:

  • This compound-producing Streptomyces strain (e.g., Streptomyces coelicolor)

  • Spore stock of the Streptomyces strain

  • Chemically defined minimal medium (see Table 3 for composition)

  • 13C-labeled glucose (e.g., [1,2-13C2]-glucose or [U-13C6]-glucose)

  • Unlabeled glucose

  • Sterile baffled flasks

  • Shaking incubator

Table 3: Minimal Medium Composition for Streptomyces Cultivation

ComponentConcentration (g/L)
Glucose10
(NH4)2SO42
K2HPO41
NaCl0.5
MgSO4·7H2O0.2
Trace element solution1 mL

Procedure:

  • Seed Culture Preparation: Inoculate 50 mL of the minimal medium containing unlabeled glucose with spores from the Streptomyces stock. Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Isotopic Labeling Culture: Prepare the minimal medium with the desired 13C-labeled glucose as the sole carbon source. A common strategy is to use a mixture of 80% [1-13C]-glucose and 20% [U-13C6]-glucose.

  • Inoculate 100 mL of the labeling medium with 5% (v/v) of the seed culture.

  • Incubate the culture at 30°C with shaking at 200 rpm.

  • Monitor cell growth by measuring optical density at 600 nm (OD600).

  • Harvest the cells during the exponential growth phase, when this compound production is typically active.

Protocol 2: Quenching and Extraction of Metabolites

This protocol describes the rapid quenching of metabolism and extraction of intracellular and extracellular metabolites, including this compound.

Materials:

  • -80°C Methanol

  • Liquid nitrogen

  • Centrifuge

  • Ethyl acetate

  • Rotary evaporator

Procedure:

  • Quenching: Rapidly transfer a known volume of the cell culture into a tube containing -80°C methanol (1:1 v/v). Immediately plunge the tube into liquid nitrogen to halt all metabolic activity.

  • Cell Lysis and Metabolite Extraction: Thaw the samples on ice. Centrifuge at 5000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Extraction of Intracellular Metabolites: Resuspend the cell pellet in a mixture of methanol, acetonitrile, and water (40:40:20 v/v/v). Vortex vigorously and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the intracellular metabolites.

  • Extraction of Extracellular this compound: The supernatant from the initial centrifugation (step 2) contains the extracellular metabolites. Acidify the supernatant to pH 3-4 with HCl. Extract the this compound with an equal volume of ethyl acetate. Repeat the extraction three times. Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.

Protocol 3: Purification of this compound

This protocol describes the purification of this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Crude this compound extract

Procedure:

  • Dissolve the dried crude extract in a small volume of the mobile phase.

  • Inject the sample onto the C18 column.

  • Elute with a gradient of Mobile Phase B (e.g., 10-90% over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity and purity of the collected fractions by LC-MS.

  • Evaporate the solvent to obtain purified, isotopically labeled this compound.

Protocol 4: Analysis of Isotopic Labeling by Mass Spectrometry (MS)

This protocol outlines the analysis of the mass isotopomer distribution of this compound and its precursors using LC-MS.

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Purified labeled this compound

  • Extracted intracellular metabolites

Procedure:

  • This compound Analysis: Dissolve the purified labeled this compound in a suitable solvent and inject it into the LC-MS system.

  • Acquire the mass spectrum in full scan mode to observe the mass isotopomer distribution. The mass of each isotopologue will be shifted by the number of incorporated 13C atoms.

  • Precursor Analysis: Analyze the extracted intracellular metabolites by LC-MS to determine the labeling patterns of key precursors like acetyl-CoA and malonyl-CoA (often analyzed indirectly through derivatives or downstream metabolites).

  • Data Analysis: Correct the raw mass isotopomer distributions for the natural abundance of 13C. The corrected data will be used as input for the metabolic flux analysis software.

Protocol 5: Analysis of Isotopic Labeling by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of 13C NMR to determine the positional isotope enrichment in this compound.

Materials:

  • NMR spectrometer with a 13C probe

  • Purified labeled this compound

  • Deuterated solvent (e.g., DMSO-d6)

Procedure:

  • Dissolve the purified labeled this compound in the deuterated solvent.

  • Acquire a 13C NMR spectrum. The signal intensities of the carbon atoms will be enhanced at the positions where 13C has been incorporated.

  • Acquire 2D NMR spectra (e.g., HSQC, HMBC) to aid in the assignment of the 13C signals.

  • Quantify the 13C enrichment at each carbon position by comparing the signal integrals to those of a known internal standard or by using advanced NMR techniques.

Mandatory Visualization

Dihydrokalafungin_Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis PEP Phosphoenolpyruvate Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS Type II Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Tailoring Tailoring Enzymes Polyketide->Tailoring This compound This compound Tailoring->this compound

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow Culture 1. Streptomyces Culture with 13C-labeled substrate Quench 2. Metabolic Quenching & Cell Harvesting Culture->Quench Extract 3. Metabolite Extraction (Intra- & Extracellular) Quench->Extract Purify 4. This compound Purification (HPLC) Extract->Purify Analyze 5. Isotopic Analysis Extract->Analyze Precursors Purify->Analyze MS Mass Spectrometry (MS) Analyze->MS NMR NMR Spectroscopy Analyze->NMR Model 6. Metabolic Flux Analysis (MFA) MS->Model Mass Isotopomer Distributions NMR->Model Positional Enrichment FluxMap 7. Metabolic Flux Map Model->FluxMap

Caption: Experimental workflow for MFA of this compound.

References

Application Notes and Protocols for the Extraction of Dihydrokalafungin from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Dihydrokalafungin, a bioactive benzoisochromanequinone, from bacterial fermentation broths, primarily from Streptomyces species. The methodologies outlined below are based on established solvent extraction and chromatographic techniques.

Data Summary

The following tables summarize the expected quantitative data for each stage of the this compound extraction and purification process. These values are compiled from various studies on related natural products and represent typical outcomes. Actual results may vary depending on the fermentation conditions, microbial strain, and specific experimental parameters.

Table 1: Solvent Extraction of this compound

ParameterEthyl Acetate Extraction
Starting Material Fermentation Broth (1 L)
Extraction Solvent Ethyl Acetate (1:1 v/v)
Number of Extractions 3
Crude Extract Yield (g/L) 0.5 - 2.0
Purity of Crude Extract (%) 10 - 25
Recovery (%) 85 - 95

Table 2: Purification of this compound by Column Chromatography

ParameterSilica Gel ChromatographyMCI GEL® CHP20P Chromatography
Stationary Phase Silica Gel (60-120 mesh)MCI GEL® CHP20P (75-150 µm)
Mobile Phase Chloroform:Methanol GradientMethanol:Water Gradient
Loading Capacity (g crude/100g resin) 5 - 102 - 5
Purity of Final Product (%) > 95> 98
Overall Yield (%) 30 - 5040 - 60

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

This protocol describes the initial extraction of this compound from the fermentation broth using ethyl acetate.

Materials:

  • Fermentation broth containing this compound

  • Ethyl acetate (analytical grade)

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Harvesting: Centrifuge the fermentation broth at 5,000 x g for 20 minutes to separate the mycelium from the supernatant. Collect the supernatant for extraction.

  • Solvent Extraction:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate (1:1 v/v).

    • Shake vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Drying and Concentration:

    • Pool the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator at 40-45°C to obtain the crude extract.

  • Quantification:

    • Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) to determine the yield and purity of the crude extract.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

This protocol details the first step of purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Chromatography column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing 2-3 column volumes of chloroform through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a suitable mobile phase (e.g., chloroform:methanol 95:5).

    • Pool the fractions containing the pure this compound.

  • Concentration:

    • Combine the pure fractions and concentrate to dryness using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Assess the purity of the final product by HPLC or other suitable analytical techniques.

Protocol 3: Final Purification using MCI GEL® CHP20P Column Chromatography

This protocol describes the final purification step to achieve high-purity this compound using a reversed-phase chromatography resin.

Materials:

  • Partially purified this compound from silica gel chromatography

  • MCI GEL® CHP20P resin (75-150 µm)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Chromatography column

  • Fraction collector

  • HPLC system for analysis

Procedure:

  • Column Packing and Equilibration:

    • Prepare a slurry of MCI GEL® CHP20P resin in methanol.

    • Pack the column with the slurry and wash with 2-3 column volumes of methanol.

    • Equilibrate the column with the initial mobile phase composition (e.g., 20% methanol in water).

  • Sample Loading:

    • Dissolve the partially purified this compound in a minimal amount of the initial mobile phase.

    • Load the sample onto the equilibrated column.

  • Gradient Elution:

    • Elute the column with a linear gradient of increasing methanol concentration in water. A typical gradient could be from 20% to 100% methanol over 5-10 column volumes.

    • Collect fractions of a suitable volume.

  • Fraction Analysis and Concentration:

    • Analyze the fractions for the presence and purity of this compound using HPLC.

    • Pool the fractions containing the high-purity product.

    • Remove the methanol from the pooled fractions by rotary evaporation.

    • The remaining aqueous solution can be freeze-dried to obtain the final purified this compound.

  • Final Purity Confirmation:

    • Confirm the purity of the final product using HPLC and characterize its structure using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Visualizations

Extraction_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discarded) Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Partially_Purified Partially Purified This compound Silica_Gel->Partially_Purified MCI_GEL MCI GEL® CHP20P Chromatography Partially_Purified->MCI_GEL Pure_this compound Pure this compound MCI_GEL->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway_Placeholder Logical Relationship of Purification Steps cluster_0 Initial Extraction cluster_1 Primary Purification cluster_2 Final Purification Start Fermentation Broth Step1 Liquid-Liquid Extraction (Ethyl Acetate) Start->Step1 Result1 Crude Extract Step1->Result1 Step2 Normal-Phase Chromatography (Silica Gel) Result1->Step2 Result2 Semi-Purified Fractions Step2->Result2 Step3 Reversed-Phase Chromatography (MCI GEL® CHP20P) Result2->Step3 Result3 High-Purity this compound Step3->Result3

Caption: Logical Steps in this compound Purification.

Application Notes and Protocols for Determining the Antibacterial Activity of Dihydrokalafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin is a derivative of Kalafungin, a polyketide antibiotic produced by certain strains of Streptomyces. Kalafungin has demonstrated a broad spectrum of antimicrobial activity, showing inhibition against various pathogenic fungi, yeasts, and Gram-positive bacteria.[1] Its activity against Gram-negative bacteria is reported to be less potent.[1] The proposed mechanisms of action for Kalafungin include the destruction of the bacterial cell membrane and the inhibition of β-lactamase, an enzyme responsible for resistance to β-lactam antibiotics.[2][3]

While the antibacterial properties of Kalafungin are documented, specific quantitative data and detailed experimental protocols for its derivative, this compound, are not extensively available in current literature. These application notes provide detailed protocols for established bioassays that can be readily adapted to determine the antibacterial activity of this compound. The methodologies outlined below—Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination, and the Agar Well Diffusion Assay—are standard and robust methods for screening and quantifying the efficacy of novel antimicrobial compounds.

Data Presentation

The following tables are provided as templates for the clear and structured presentation of quantitative data obtained from the bioassays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Ampicillin]
Staphylococcus aureusGram-positiveData to be determinedData to be determined
Bacillus subtilisGram-positiveData to be determinedData to be determined
Escherichia coliGram-negativeData to be determinedData to be determined
Pseudomonas aeruginosaGram-negativeData to be determinedData to be determined

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

Bacterial StrainGram StainThis compound MBC (µg/mL)Positive Control MBC (µg/mL) [e.g., Ampicillin]
Staphylococcus aureusGram-positiveData to be determinedData to be determined
Bacillus subtilisGram-positiveData to be determinedData to be determined
Escherichia coliGram-negativeData to be determinedData to be determined
Pseudomonas aeruginosaGram-negativeData to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the procedure for determining the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips

  • Micropipettes

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional, for turbidity measurement)

  • Positive control antibiotic (e.g., Ampicillin)

  • Solvent for this compound (e.g., DMSO, ensure final concentration is not inhibitory to bacteria)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known high concentration (e.g., 1024 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.

    • Incubate at 37°C for 2-6 hours until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no this compound).

    • Well 12 will serve as the sterility control (containing MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC test

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and micropipettes

  • Sterile spreader or inoculating loop

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC plate: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spread the 10 µL aliquot onto a labeled MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of this compound that results in no colony growth on the MHA plate, which corresponds to a 99.9% kill rate.

Protocol 3: Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antibacterial activity.

Materials:

  • This compound

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic

  • Solvent for this compound

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Creating Wells: Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

  • Application of this compound:

    • Prepare different concentrations of this compound in a suitable solvent.

    • Add a fixed volume (e.g., 50 µL) of each concentration of this compound solution into separate wells.

    • Add the solvent alone to one well as a negative control and a known antibiotic to another as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

MIC_MBC_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic subculture Subculture from clear wells (MIC and higher conc.) read_mic->subculture Proceed with non-turbid wells plate Plate onto MHA plates subculture->plate incubate_mbc Incubate at 37°C for 18-24h plate->incubate_mbc read_mbc Read MBC: Lowest concentration with no colony growth incubate_mbc->read_mbc

Workflow for MIC and MBC Determination.

Agar_Well_Diffusion_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) swab_plate Create Bacterial Lawn on MHA plate prep_inoculum->swab_plate create_wells Create wells in the agar swab_plate->create_wells add_compound Add this compound solutions and controls to wells create_wells->add_compound incubate Incubate at 37°C for 18-24h add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Workflow for Agar Well Diffusion Assay.

Mechanism_of_Action cluster_cell Bacterial Cell cell_membrane Cell Membrane disruption Membrane Disruption (Pore formation, Leakage) cell_membrane->disruption cytoplasm Cytoplasm beta_lactamase β-lactamase inhibition β-lactamase Inhibition beta_lactamase->inhibition This compound This compound This compound->cell_membrane Interacts with This compound->beta_lactamase Inhibits cell_death Bacterial Cell Death disruption->cell_death inhibition->cell_death

Proposed Antibacterial Mechanism of Action.

References

Application Notes and Protocols for Identifying Dihydrokalafungin Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin is a bioactive small molecule belonging to the benzoisochromanequinone class of natural products. Understanding the cellular proteins that this compound binds to is crucial for elucidating its mechanism of action, identifying potential therapeutic targets, and assessing off-target effects. These application notes provide detailed protocols for two powerful techniques to identify this compound binding proteins: Affinity Chromatography-Mass Spectrometry (AC-MS) and Photo-Affinity Labeling (PAL). Additionally, a hypothetical signaling pathway involving a this compound-like molecule is presented to provide a conceptual framework for target validation.

Note: As of the last update, specific binding proteins and quantitative binding data for this compound are not extensively documented in publicly available literature. Therefore, the quantitative data presented in this document is illustrative, drawing from known interactions of other small molecules with their protein targets, to provide a practical context for data presentation.

Data Presentation: Illustrative Quantitative Data

The following tables provide examples of how quantitative data from this compound binding protein identification experiments could be presented.

Table 1: Hypothetical Binding Affinities of this compound for Identified Proteins

Protein ID (e.g., UniProt)Protein NameTechniqueDissociation Constant (Kd)
P0A7T9Transcriptional repressor ActRSurface Plasmon Resonance (SPR)1.5 µM
Q9H8Y8Kinase XYZIsothermal Titration Calorimetry (ITC)12.8 µM
P12345Dehydrogenase ABCMicroscale Thermophoresis (MST)5.2 µM

Table 2: Illustrative Mass Spectrometry Data Summary from an Affinity Chromatography Experiment

Protein IDGene NamePeptide CountSequence Coverage (%)Enrichment Factor (Fold Change)p-value
P0A7T9actR154525.3< 0.001
Q9H8Y8KXYZ82215.1< 0.005
P54321Non-specific protein 1251.20.45

Experimental Protocols

Affinity Chromatography-Mass Spectrometry (AC-MS)

This method involves immobilizing a this compound derivative onto a solid support to "pull down" interacting proteins from a cell lysate.

Protocol:

a. Synthesis of this compound-Affinity Resin:

  • Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., an amine or carboxyl group). The linker should be of sufficient length to minimize steric hindrance.

  • Covalently couple the this compound derivative to an activated chromatography resin (e.g., NHS-activated sepharose beads) following the manufacturer's instructions.

  • Wash the resin extensively to remove any unreacted this compound derivative.

  • Prepare a control resin by blocking the reactive groups on the activated resin without coupling the this compound derivative.

b. Preparation of Cell Lysate:

  • Culture cells of interest to a sufficient density.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA assay).

c. Affinity Pull-Down:

  • Equilibrate the this compound-affinity resin and the control resin with the lysis buffer.

  • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the this compound-affinity resin and the control resin for 2-4 hours at 4°C with gentle rotation.

  • Wash the resins several times with wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.

d. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the resin. This can be achieved by:

    • Competitive elution: Incubating the resin with a high concentration of free this compound.

    • Denaturing elution: Using a buffer containing a denaturant like SDS (e.g., 2x Laemmli buffer).

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

  • Excise the protein bands that are present in the this compound-affinity pull-down but absent or significantly reduced in the control pull-down.

  • Perform in-gel digestion of the excised protein bands with trypsin.

  • Extract the resulting peptides for mass spectrometry analysis.

e. Mass Spectrometry and Data Analysis:

  • Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a protein database search engine (e.g., Mascot, Sequest) with the obtained MS/MS spectra.

  • Compare the proteins identified from the this compound-affinity resin and the control resin to identify specific binding partners.

Photo-Affinity Labeling (PAL)

PAL utilizes a this compound analog containing a photo-reactive group and a reporter tag (e.g., biotin). Upon UV irradiation, the photo-reactive group forms a covalent bond with nearby proteins, allowing for their subsequent enrichment and identification.[1][2][3]

Protocol:

a. Synthesis of a this compound Photo-Affinity Probe:

  • Synthesize a this compound derivative that incorporates:

    • A photo-reactive moiety (e.g., a diazirine or benzophenone group).

    • A reporter tag (e.g., biotin or an alkyne for click chemistry).

  • The modifications should be positioned to minimize interference with the native binding interactions of this compound.

b. In-situ or In-vitro Labeling:

  • For in-situ labeling:

    • Treat cultured cells with the this compound photo-affinity probe for a specified time.

    • As a negative control, treat a separate set of cells with the probe in the presence of an excess of unmodified this compound to competitively inhibit specific binding.

  • For in-vitro labeling:

    • Incubate the photo-affinity probe with a cell lysate or a purified protein fraction.

    • Include a competition control as described above.

c. Photo-Crosslinking:

  • Expose the cells or lysate to UV light (typically at 350-365 nm) for a predetermined time on ice to activate the photo-reactive group and induce covalent crosslinking to binding proteins.[2]

d. Protein Enrichment:

  • Lyse the cells (if in-situ labeling was performed).

  • Add streptavidin-coated beads to the lysate to capture the biotin-tagged, crosslinked proteins.

  • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Wash the beads extensively to remove non-specifically bound proteins.

e. Elution and Identification:

  • Elute the captured proteins from the streptavidin beads using a denaturing buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Perform in-gel digestion and subsequent LC-MS/MS analysis as described in the affinity chromatography protocol.

  • Identify proteins that are significantly enriched in the sample treated with the photo-affinity probe alone compared to the competition control.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_ac cluster_synthesis Probe Preparation cluster_lysate Sample Preparation cluster_pulldown Affinity Purification cluster_analysis Analysis This compound This compound linker Add Linker Arm This compound->linker resin Couple to Activated Resin linker->resin incubation Incubate Lysate with Resin resin->incubation cells Culture Cells lysis Cell Lysis cells->lysis lysate Clarified Lysate lysis->lysate lysate->incubation wash Wash Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page digestion In-gel Digestion sds_page->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms identification Protein Identification lc_ms->identification

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

experimental_workflow_pal cluster_synthesis Probe Synthesis cluster_labeling Labeling & Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis This compound This compound probe Synthesize Photo-Affinity Probe (with Photoreactive Group & Biotin) This compound->probe cells Treat Cells with Probe probe->cells uv UV Crosslinking cells->uv lysis Cell Lysis uv->lysis streptavidin Add Streptavidin Beads lysis->streptavidin wash Wash Non-specific Binders streptavidin->wash elution Elute Captured Proteins wash->elution sds_page SDS-PAGE elution->sds_page digestion In-gel Digestion sds_page->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms identification Protein Identification lc_ms->identification

Caption: Workflow for Photo-Affinity Labeling.

hypothetical_signaling_pathway This compound This compound actr ActR (Repressor) This compound->actr Binds to export_pump_protein Export Pump Protein This compound->export_pump_protein Exported by dna Promoter Region (actO) actr->dna export_pump_genes Export Pump Genes (actAB) dna->export_pump_genes Controls Expression export_pump_genes->export_pump_protein Translation cell_resistance Cellular Resistance export_pump_protein->cell_resistance Leads to

Caption: Hypothetical Signaling Pathway for this compound.

References

Application of Dihydrokalafungin in Chemoenzymatic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the chemoenzymatic applications of dihydrokalafungin, a key intermediate in the biosynthesis of the antibiotic actinorhodin. This guide includes application notes, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound (DHK), a pyranonaphthoquinone, serves as a valuable scaffold in medicinal chemistry due to the diverse biological activities associated with this class of compounds, including antibacterial, antifungal, and anticancer properties. The use of enzymes in combination with chemical synthesis—chemoenzymatic synthesis—offers a powerful strategy for the regio- and stereoselective modification of complex molecules like DHK, enabling the creation of novel derivatives with potentially enhanced therapeutic properties.

Application Notes

The primary application of this compound in a chemoenzymatic context revolves around its role as a substrate for tailoring enzymes, particularly oxygenases, from antibiotic biosynthetic pathways. The actinorhodin (ACT) biosynthetic cluster from Streptomyces coelicolor provides a well-studied enzymatic toolkit for the modification of DHK and its precursors.

A key transformation is the hydroxylation of the DHK scaffold. The two-component flavin-dependent monooxygenase system, comprising ActVA-ORF5 (oxygenase) and ActVB (flavin reductase), has been shown to catalyze the hydroxylation of 6-deoxy-dihydrokalafungin (DDHK) to produce this compound and subsequently 8-hydroxy-dihydrokalafungin (DHK-OH). This enzymatic step is highly efficient and specific, offering a green alternative to complex chemical syntheses for producing hydroxylated pyranonaphthoquinones. Such derivatives are of significant interest for structure-activity relationship (SAR) studies in drug discovery programs.

Furthermore, understanding the substrate promiscuity of these enzymes opens up possibilities for generating a library of novel pyranonaphthoquinone derivatives. By feeding chemically synthesized analogs of DHK to these enzymatic systems, researchers can potentially create a range of modified compounds for biological screening.

Experimental Protocols

This section provides detailed protocols for the chemoenzymatic synthesis of 8-hydroxy-dihydrokalafungin, including the production of the necessary enzymes and the enzymatic reaction itself.

Protocol 1: Recombinant Expression and Purification of ActVA-ORF5 and ActVB

This protocol describes the production of the monooxygenase components in Escherichia coli.

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vectors containing the actVA-ORF5 and actVB genes with N-terminal His6-tags

  • Luria-Bertani (LB) medium

  • Kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose

  • PD-10 desalting columns

Procedure:

  • Transform E. coli BL21(DE3) with the pET expression vectors for ActVA-ORF5 and ActVB separately.

  • Inoculate 1 L of LB medium containing 50 µg/mL kanamycin with a 10 mL overnight culture of the transformed E. coli.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for a further 16-20 hours at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) using a PD-10 desalting column.

  • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay. Store the purified enzymes at -80°C.

Protocol 2: Chemoenzymatic Hydroxylation of 6-Deoxy-dihydrokalafungin (DDHK)

This protocol details the in vitro enzymatic reaction to produce 8-hydroxy-dihydrokalafungin.

Materials:

  • Purified ActVA-ORF5 and ActVB enzymes

  • 6-Deoxy-dihydrokalafungin (DDHK)

  • Flavin mononucleotide (FMN)

  • β-Nicotinamide adenine dinucleotide (NADH)

  • Reaction Buffer (50 mM potassium phosphate, pH 6.5)

  • Methanol

  • Ethyl acetate

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of DDHK in methanol.

  • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 50 µM DDHK

    • 5 µM ActVA-ORF5

    • 5 µM ActVB

    • 100 µM FMN

    • 500 µM NADH

    • in Reaction Buffer (final volume of 500 µL). The final methanol concentration should be kept below 5% to avoid enzyme denaturation.

  • Initiate the reaction by adding NADH.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the organic (upper) layer.

  • Evaporate the ethyl acetate under a stream of nitrogen.

  • Resuspend the dried residue in a suitable solvent (e.g., methanol) for HPLC analysis.

  • Analyze the product formation by reverse-phase HPLC, monitoring at a wavelength of 280 nm. The conversion of DDHK to 8-hydroxy-dihydrokalafungin can be quantified by comparing the peak areas to a standard curve.

Quantitative Data Summary

The following table summarizes the key quantitative data for the chemoenzymatic hydroxylation of 6-deoxy-dihydrokalafungin.

ParameterValueReference
Substrate6-Deoxy-dihydrokalafungin (DDHK)N/A
EnzymesActVA-ORF5, ActVBN/A
Product8-hydroxy-dihydrokalafungin (DHK-OH)N/A
Conversion Yield93%N/A
Reaction pH6.5N/A
Temperature30°CN/A
Reaction Time1 hourN/A

Visualizations

Biosynthetic Pathway Leading to this compound and its Hydroxylation

The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound and its subsequent hydroxylation.

actinorhodin_biosynthesis MalonylCoA Malonyl-CoA PKS Type II PKS MalonylCoA->PKS Polyketide Linear Polyketide PKS->Polyketide TailoringEnzymes Tailoring Enzymes Polyketide->TailoringEnzymes DDHK 6-Deoxy-dihydrokalafungin (DDHK) TailoringEnzymes->DDHK ActVA_ORF5_ActVB ActVA-ORF5 / ActVB (Monooxygenase) DDHK->ActVA_ORF5_ActVB Hydroxylation DHK This compound (DHK) ActVA_ORF5_ActVB->DHK DHK_OH 8-Hydroxy-dihydrokalafungin (DHK-OH) ActVA_ORF5_ActVB->DHK_OH DHK->ActVA_ORF5_ActVB Hydroxylation

Caption: Chemoenzymatic synthesis of hydroxylated this compound.

Experimental Workflow for Chemoenzymatic Synthesis

This diagram outlines the general workflow for the chemoenzymatic synthesis and analysis of this compound derivatives.

chemoenzymatic_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prod Enzyme Production (Protocol 1) Enzymatic_Rxn Enzymatic Reaction (Protocol 2) Enzyme_Prod->Enzymatic_Rxn Substrate_Prep Substrate Preparation (DDHK) Substrate_Prep->Enzymatic_Rxn Extraction Product Extraction Enzymatic_Rxn->Extraction HPLC HPLC Analysis Extraction->HPLC Purification Product Purification HPLC->Purification Bioassay Biological Activity Screening Purification->Bioassay

Caption: Workflow for chemoenzymatic synthesis and analysis.

Representative Signaling Pathway for Anticancer Activity

While the specific signaling pathway for this compound's anticancer activity is not fully elucidated, related naphthoquinone compounds have been shown to induce apoptosis through the MAPK/ERK pathway. The following diagram represents a plausible mechanism of action.

anticancer_pathway DHK_analog This compound Derivative MEK MEK1/2 DHK_analog->MEK Inhibition ERK ERK1/2 MEK->ERK Activation Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Proposed anticancer signaling pathway for a DHK derivative.

Application Notes and Protocols: Cell-Based Assays to Investigate the Cytotoxicity of Dihydrokalafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrokalafungin is a benzoisochromanequinone, a class of compounds known for their diverse biological activities.[1] As an intermediate in the biosynthesis of actinorhodin, its potential as a therapeutic agent warrants a thorough investigation of its cytotoxic effects.[2] These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the cytotoxicity of this compound, offering insights into its mechanism of action. The protocols herein are designed for high-throughput screening and detailed mechanistic studies, suitable for drug discovery and development pipelines.[3][4][5]

Overview of Cytotoxicity Assays

A variety of cell-based assays can be employed to determine the cytotoxic effects of this compound. These assays measure different cellular parameters that indicate cell health, such as metabolic activity, membrane integrity, and the induction of apoptosis.

  • Metabolic Activity Assays (MTT/XTT): These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Membrane Integrity Assays (LDH Release): These assays quantify the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, a hallmark of cytotoxicity.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.

Experimental Protocols

Cell Culture and Treatment

A crucial first step is the selection of appropriate cell lines. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or A549 (lung cancer) can be utilized. It is also advisable to include a non-cancerous cell line (e.g., HEK293) to assess selective cytotoxicity.

Protocol:

  • Culture selected cell lines in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Replace the existing medium in the 96-well plates with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 24, 48, and 72 hours.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • After the desired incubation period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

LDH Release Assay for Cytotoxicity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of lysed cells.

Protocol:

  • After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • To determine the maximum LDH release, lyse a set of control cells with a lysis buffer.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Staining for Apoptosis

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Caspase-3/7 Activity Assay

Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7. The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.

Protocol:

  • After the treatment period, allow the 96-well plate to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Gently mix the contents of the wells by shaking the plate at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a plate-reading luminometer.

Data Presentation

Summarize the quantitative data from the cytotoxicity assays in clearly structured tables for easy comparison.

Table 1: IC50 Values of this compound on Different Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
HeLa2450.2 ± 4.5
4825.8 ± 2.1
7212.3 ± 1.8
MCF-72465.1 ± 5.3
4833.7 ± 3.0
7218.9 ± 2.2
A5492480.5 ± 6.7
4842.1 ± 3.9
7223.4 ± 2.5
HEK29324> 100
4885.4 ± 7.6
7255.2 ± 4.9

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) and Necrotic/Late Apoptotic Cells (Annexin V+/PI+) in HeLa Cells Treated with this compound for 48 hours

This compound (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)2.1 ± 0.31.5 ± 0.2
1015.4 ± 1.85.2 ± 0.6
2535.8 ± 3.112.7 ± 1.1
5055.2 ± 4.525.9 ± 2.3

Table 3: Relative Caspase-3/7 Activity in HeLa Cells Treated with this compound for 24 hours

This compound (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
0 (Control)10,500 ± 8501.0
1032,800 ± 2,5003.1
2585,300 ± 6,7008.1
50152,100 ± 12,30014.5

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_apoptosis Apoptosis Analysis cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, MCF-7, A549, HEK293) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment This compound Treatment (0-100 µM) seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays treatment->apoptosis data_quant Data Quantification (IC50, % Apoptosis) mtt->data_quant ldh->data_quant annexin_pi Annexin V/PI Staining (Flow Cytometry) apoptosis->annexin_pi caspase Caspase-3/7 Assay (Luminescence) apoptosis->caspase annexin_pi->data_quant caspase->data_quant interpretation Mechanism Interpretation data_quant->interpretation apoptosis_pathway cluster_cell Cellular Effects cluster_caspase Caspase Cascade This compound This compound ros Increased ROS Production This compound->ros Induces mito_damage Mitochondrial Damage ros->mito_damage Causes cyto_c Cytochrome c Release mito_damage->cyto_c Leads to cas9 Caspase-9 Activation cyto_c->cas9 Activates cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Dihydrokalafungin Production from Streptomyces coelicolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of Dihydrokalafungin, a key intermediate in the actinorhodin biosynthetic pathway, from Streptomyces coelicolor.

Frequently Asked Questions (FAQs)

General Production

Q1: My S. coelicolor culture is not producing any blue pigment or this compound. What are the initial troubleshooting steps?

A1: Several factors could be at play. First, verify the genetic integrity of your strain, as Streptomyces species are known for genetic instability. Ensure you are using a high-producing strain and not a degenerated one. Second, review your culture medium composition; nutrient limitations, particularly phosphate and nitrogen, can trigger secondary metabolism.[1][2] Conversely, excess glucose can repress production. Finally, check the pH of your culture. Actinorhodin production, and by extension, its precursors, is sensitive to pH, with optimal production often occurring in neutral to slightly alkaline conditions.[1]

Media Optimization

Q2: What are the key media components to optimize for this compound production?

A2: The choice and concentration of carbon and nitrogen sources are critical. While glucose is a common carbon source, it can cause catabolite repression. Using alternative carbon sources like starch or manipulating the glucose concentration can be beneficial.[3][4] Peptone and yeast extract are effective nitrogen sources that have been shown to support antibiotic production. Statistical methods like Response Surface Methodology (RSM) can be employed to systematically optimize the concentrations of these components for maximal yield.

Q3: How does iron concentration in the media affect production?

A3: Iron limitation has been shown to enhance the production and export of actinorhodin in S. coelicolor. Therefore, carefully controlling the iron concentration in your defined medium could be a strategy to boost the yield of this compound. This effect is particularly pronounced when nitrate is used as the nitrogen source.

Genetic Engineering

Q4: Can I genetically modify S. coelicolor to specifically accumulate this compound?

A4: Yes. This compound is a direct precursor to the final actinorhodin molecule. The dimerization of two this compound molecules is catalyzed by the product of the actVB gene. Creating a deletion mutant in the actVB gene will block the biosynthetic pathway at this step, leading to the accumulation of this compound. Similarly, mutations in other downstream genes like actVA-ORF5 can also lead to the accumulation of this compound and related monomers.

Q5: Are there other genetic strategies to improve the overall flux towards this compound?

A5: Overexpression of pathway-specific positive regulatory genes, such as actII-ORF4, can significantly increase the production of actinorhodin and its intermediates. This gene acts as a transcriptional activator for the entire act biosynthetic gene cluster. Another strategy is to delete competing secondary metabolite gene clusters to redirect precursor molecules towards the actinorhodin pathway.

Precursor Feeding

Q6: Can I increase the yield of this compound by adding precursors to the culture medium?

A6: Yes, this strategy, known as precursor feeding, can be effective. This compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors. Supplementing the fermentation medium with acetate can increase the intracellular pool of acetyl-CoA, which is then carboxylated to malonyl-CoA, potentially boosting the overall yield. The timing and concentration of the fed precursor are critical parameters to optimize.

Troubleshooting Guides

Issue: Low or No this compound Yield
Possible Cause Troubleshooting Steps
Suboptimal Media Composition 1. Carbon Source: If using high glucose concentrations, try reducing it or replacing it with starch. 2. Nitrogen Source: Ensure adequate, but not excessive, levels of a suitable nitrogen source like peptone or yeast extract. 3. Phosphate Limitation: Induce phosphate limitation in the stationary phase to trigger secondary metabolism. 4. Iron Concentration: In defined media, experiment with reducing the iron concentration.
Incorrect Fermentation pH 1. Monitor pH: Regularly monitor the pH of your culture. 2. Buffering: Use a well-buffered medium or implement pH control in a bioreactor. A pH range of 6.0-7.5 is generally favorable for the production of related blue pigments.
Genetic Instability of the Strain 1. Re-isolate from Spore Stock: Start a new culture from a verified spore stock. 2. Strain Verification: Use PCR to confirm the presence of the act gene cluster and any genetic modifications.
Insufficient Precursor Supply 1. Precursor Feeding: Experiment with feeding acetate at different growth phases. 2. Metabolic Engineering: Consider overexpressing genes involved in the synthesis of acetyl-CoA or malonyl-CoA.
Degradation of this compound 1. Extraction Timing: Harvest the culture and extract this compound at the peak production time, as intermediates can be unstable. 2. pH Control During Extraction: Acidify the culture broth to pH 2-3 before solvent extraction to stabilize the molecule.

Quantitative Data Summary

The following tables summarize quantitative data on the improvement of actinorhodin and kalafungin production, which can serve as a proxy for optimizing this compound yield.

Table 1: Media Optimization for Kalafungin Production in Streptomyces sp. SBRK1

Parameter Condition Kalafungin Yield (mg/L) Reference
Unoptimized Baseline medium~41
Optimized (RSM) Starch, specific concentrations of other components, 29°C, 8 days51.4
Improvement ~25% increase

Table 2: Genetic Engineering and Fermentation Strategy for Actinorhodin Production

Strain/Condition Actinorhodin Yield Reference
S. coelicolor M145 (Wild Type)Baseline
S. coelicolor ΔactR mutant4- to 5-fold higher than wild type
S. coelicolor ΔactAB mutant~5-fold reduced from wild type
S. lividans with overexpressed actII-ORF45 g/L
S. coelicolor with multiple drug resistance mutations1.63 g/L (180-fold increase)

Experimental Protocols

Protocol 1: Fermentation of S. coelicolor for this compound Production (using an actVB mutant)
  • Prepare Seed Culture: Inoculate a 250 mL flask containing 50 mL of Tryptone Soya Broth (TSB) with spores of S. coelicolor (actVB mutant). Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a 1 L flask containing 200 mL of a production medium (e.g., R2YE or a custom optimized medium) with 10% (v/v) of the seed culture.

  • Incubation: Incubate at 30°C with shaking at 200 rpm for 5-7 days.

  • Monitoring: Monitor the culture daily for growth (mycelial dry weight) and pH. This compound production typically starts in the stationary phase.

Protocol 2: Extraction of this compound
  • Harvest Culture: Centrifuge the fermentation broth at 5,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Acidification: Adjust the pH of the supernatant to 2-3 with 2M HCl.

  • Solvent Extraction: Transfer the acidified supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Mycelial Extraction: Resuspend the mycelial pellet in ethyl acetate and sonicate for 20 minutes. Centrifuge and collect the ethyl acetate supernatant. Repeat this step twice.

  • Combine and Evaporate: Pool all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Storage: Store the dried extract at -20°C.

Protocol 3: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve the crude extract in a known volume of methanol and filter through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode array detector (DAD) monitoring at a wavelength suitable for this compound (e.g., 280 nm).

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration in the sample by comparing the peak area to the standard curve.

Visualizations

Dihydrokalafungin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (actI) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization/Aromatization (actIII, actIV, actVII) polyketide->cyclization intermediate Aromatic Intermediate cyclization->intermediate modification Further Modifications (actVI-2, actVI-4, actVA-6) intermediate->modification dhk This compound modification->dhk dimerization Dimerization (actVB) dhk->dimerization actinorhodin Actinorhodin dimerization->actinorhodin

Caption: Simplified biosynthetic pathway of actinorhodin, highlighting this compound.

Troubleshooting_Workflow start Low this compound Yield check_strain Verify Strain Integrity start->check_strain check_media Optimize Media Composition start->check_media check_fermentation Control Fermentation Parameters start->check_fermentation genetic_engineering Consider Genetic Engineering check_strain->genetic_engineering precursor_feeding Implement Precursor Feeding check_media->precursor_feeding check_extraction Optimize Extraction Protocol check_fermentation->check_extraction end Improved Yield check_extraction->end precursor_feeding->end genetic_engineering->end

Caption: Troubleshooting workflow for low this compound yield.

Logical_Relationships cluster_0 Genetic Factors cluster_1 Process Parameters actII_ORF4 Overexpress actII-ORF4 (Positive Regulator) increase_flux Increased Pathway Flux actII_ORF4->increase_flux Increases actVB_mutant Delete actVB (Blocks Dimerization) accumulate_dhk This compound Accumulation actVB_mutant->accumulate_dhk Leads to competing_pathways Delete Competing Pathways increase_precursors Increased Precursor Pool competing_pathways->increase_precursors Increases increase_flux->accumulate_dhk increase_precursors->increase_flux media_optimization Media Optimization (C/N source, Iron) media_optimization->increase_flux Enhances ph_control pH Control (6.0-7.5) ph_control->increase_flux Optimizes precursor_feeding Precursor Feeding (Acetate) precursor_feeding->increase_precursors Boosts

Caption: Logical relationships between strategies to improve this compound yield.

References

Technical Support Center: Total Chemical Synthesis of Dihydrokalafungin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the total chemical synthesis of Dihydrokalafungin. It is intended for researchers, scientists, and professionals in drug development who are actively engaged in or planning to undertake this challenging synthesis.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound and its analogs.

Question: We are struggling with poor diastereoselectivity in the reduction of the hemiacetal intermediate to form the pyran ring. How can we favor the formation of the desired trans isomer over the cis isomer?

Answer:

Achieving the correct 1,3-trans stereochemistry in the benzoisochromane core of this compound is a well-documented challenge. The choice of reducing agent and the nature of the immediate precursor are critical.

  • Problem: Standard reducing agents often favor the thermodynamically more stable 1,3-cis isomer. For instance, the use of triethylsilane (Et₃SiH) in the reduction of a tricyclic hemiacetal has been shown to exclusively yield the cis product.[1][2]

  • Solution: To obtain the desired 1,3-trans isomer, a different strategy is required. One successful approach involves the reduction of a bicyclic acetal intermediate using aluminum hydride (AlH₃). This method has been reported to yield the desired trans isomer, although it may still produce a mixture of diastereomers.[1][2] Careful optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the trans product.

  • Alternative Strategy: Another approach reported for related pyranonaphthoquinones is an intramolecular oxa-Michael addition. This strategy can deliver the desired trans stereochemistry, although the diastereoselectivity may be modest.[3]

Troubleshooting Workflow for Stereocontrol

G start Low trans:cis Ratio in Reduction check_precursor Is the precursor a tricyclic hemiacetal? start->check_precursor check_reagent Was AlH3 used as the reducing agent? check_precursor->check_reagent Yes use_bicyclic_acetal Synthesize bicyclic acetal precursor. check_precursor->use_bicyclic_acetal No use_alh3 Use AlH3 for the reduction. check_reagent->use_alh3 No optimize_conditions Optimize reaction conditions (temperature, time). check_reagent->optimize_conditions Yes use_bicyclic_acetal->use_alh3 use_alh3->optimize_conditions consider_oxa_michael Consider an alternative oxa-Michael addition strategy. optimize_conditions->consider_oxa_michael end Improved trans:cis Ratio optimize_conditions->end

Troubleshooting workflow for improving the trans:cis ratio.

Question: The final oxidative demethylation step is giving low yields. What are the potential causes and solutions?

Answer:

The final step to reveal the quinone moiety is often sensitive and can lead to side products if not performed under optimal conditions.

  • Potential Cause: A common issue is over-oxidation or degradation of the desired product. The choice of oxidant and reaction conditions are critical.

  • Recommended Solution: Ceric ammonium nitrate (CAN) is a frequently used oxidant for this transformation. It is important to carefully control the stoichiometry of the oxidant and the reaction time. Monitoring the reaction progress closely by thin-layer chromatography (TLC) is essential to quench the reaction as soon as the starting material is consumed. Performing the reaction at low temperatures can also help to minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the total synthesis of this compound?

A common and effective strategy involves a Staunton-Weinreb annulation using a suitable toluate and an α,β-unsaturated lactone derived from a chiral starting material like L-aspartic acid. This approach allows for the construction of the key benzoisochromane skeleton.

Q2: How can I monitor the progress of the key reduction and oxidation reactions?

Thin-layer chromatography (TLC) is the most straightforward method for monitoring these reactions. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the product. Staining with a suitable agent (e.g., potassium permanganate) can help visualize spots if they are not UV-active. For more detailed analysis, high-performance liquid chromatography (HPLC) can be employed.

Q3: What are the main challenges in purifying the intermediates and the final product?

Purification of pyranonaphthoquinone intermediates can be challenging due to their similar polarities. Flash column chromatography on silica gel is the most common purification method. Careful selection of the eluent system is crucial for achieving good separation. In some cases, diastereomers can be difficult to separate and may require multiple chromatographic runs or the use of a different stationary phase.

Data Presentation

Table 1: Comparison of Reduction Methods for Stereocontrol in the Synthesis of this compound Analogs

PrecursorReducing AgentDiastereomeric Ratio (trans:cis)YieldReference
Tricyclic HemiacetalEt₃SiH0:100 (exclusively cis)N/A,
Bicyclic AcetalAlH₃~3:1N/A,
α,β-Unsaturated Ester(Deprotection)Modest selectivity for transN/A

Experimental Protocols

Protocol 1: Diastereoselective Reduction of Bicyclic Acetal for 1,3-trans Isomer

This protocol is adapted from the synthesis of 6-Deoxythis compound and aims to produce the key trans-configured benzoisochromane skeleton.

  • Preparation of the Reducing Agent: A solution of aluminum hydride (AlH₃) is typically prepared in situ from lithium aluminum hydride (LiAlH₄) and a suitable activating agent in an anhydrous solvent like THF.

  • Reaction Setup: The bicyclic acetal precursor is dissolved in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

  • Reduction: The freshly prepared AlH₃ solution is added dropwise to the solution of the bicyclic acetal. The reaction mixture is stirred at the low temperature for a specified period, and the progress is monitored by TLC.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable reagent, such as water or a saturated aqueous solution of sodium sulfate, at low temperature.

  • Workup: The mixture is allowed to warm to room temperature, and the solids are filtered off. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, which is a mixture of diastereomers, is purified by flash column chromatography on silica gel to separate the desired trans isomer from the cis isomer.

Protocol 2: Oxidative Demethylation using Ceric Ammonium Nitrate (CAN)

This protocol is for the final step to form the quinone moiety of this compound analogs.

  • Reaction Setup: The protected dihydroxynaphthalene intermediate is dissolved in a mixture of acetonitrile and water.

  • Oxidation: The solution is cooled in an ice bath, and a solution of ceric ammonium nitrate (CAN) in water is added dropwise. The reaction mixture typically turns a dark color.

  • Monitoring: The reaction is monitored by TLC. It is crucial to stop the reaction as soon as the starting material is consumed to avoid product degradation.

  • Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the final this compound analog.

Visualizations

Overall Synthetic Workflow

G A Toluate + Chiral Lactone B Staunton-Weinreb Annulation A->B C Benzoisochromane Core B->C D Formation of Bicyclic Acetal C->D E Bicyclic Acetal Intermediate D->E F Diastereoselective Reduction (AlH3) E->F G 1,3-trans Benzoisochromane F->G H Oxidation/Deprotection G->H I This compound H->I

References

Troubleshooting common problems in Dihydrokalafungin purification protocols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of dihydrokalafungin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this bioactive benzoisochromanequinone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the extraction, chromatographic purification, and crystallization of this compound.

Extraction & Initial Work-up

Question 1: What is the recommended solvent for extracting this compound from a fermentation broth?

Answer: Ethyl acetate is a commonly used and effective solvent for the extraction of kalafungin and related benzoisochromanequinones from fermentation broths.[1][2] It is recommended to perform the extraction multiple times to ensure a high recovery of the target compound.

Question 2: My crude extract is an oily residue and difficult to handle. How can I resolve this?

Answer: An oily crude extract can be due to residual media components or low-molecular-weight, non-polar metabolites. To address this, you can perform a preliminary clean-up step. One common technique is to dissolve the crude extract in a minimal amount of a suitable solvent and then precipitate the non-polar impurities by adding a non-solvent. Alternatively, a solid-phase extraction (SPE) step with a C18 cartridge can be employed to remove highly polar and non-polar impurities before proceeding to column chromatography.

Question 3: I am observing significant degradation of my compound during extraction. What could be the cause and how can I prevent it?

Answer: this compound, like other benzoisochromanequinones, can be sensitive to pH and temperature. Degradation during extraction could be caused by acidic or basic conditions in the fermentation broth or exposure to high temperatures during solvent evaporation.

  • pH: Ensure the pH of the fermentation broth is adjusted to a neutral or slightly acidic range (pH 6-7) before extraction. It is known that related compounds are stable in a pH range of 3.0 to 9.5 but can be unstable at very low pH (e.g., 1.5).

  • Temperature: When evaporating the extraction solvent, use a rotary evaporator at a reduced pressure and a water bath temperature not exceeding 40°C to minimize thermal degradation.

Column Chromatography

Question 4: What is a good starting point for the stationary and mobile phases for silica gel column chromatography of this compound?

Answer: Silica gel is a standard stationary phase for the purification of moderately polar compounds like this compound.[2] A gradient elution is typically employed to separate the target compound from impurities. A good starting point for the mobile phase is a gradient of chloroform and methanol.[2] You can start with 100% chloroform and gradually increase the polarity by adding methanol.

Question 5: My compound is streaking on the silica gel column, leading to poor separation. What can I do?

Answer: Streaking on a silica gel column can be caused by several factors:

  • Compound Overloading: The amount of crude extract loaded onto the column may be too high. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Inappropriate Solvent System: The polarity of the initial mobile phase might be too low, causing the compound to adsorb too strongly to the silica gel. Try starting with a slightly more polar mobile phase.

  • Compound Acidity: this compound has a carboxylic acid moiety, which can lead to strong interactions with the acidic silica gel. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce streaking by protonating the carboxylic acid group and minimizing its interaction with the stationary phase.

Question 6: I am not getting good resolution between this compound and a closely related impurity. What are my options?

Answer: To improve the resolution between closely eluting compounds:

  • Optimize the Gradient: Use a shallower gradient in the region where the compounds of interest are eluting. This will increase the separation time and allow for better resolution.

  • Try a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. A macroporous resin like MCI-GEL CHP20/P120 has been used for the purification of kalafungin and may offer different selectivity.[2]

  • Consider Reverse-Phase Chromatography: If the impurity has a different polarity profile, reverse-phase chromatography on a C18 stationary phase could provide the necessary separation.

Preparative High-Performance Liquid Chromatography (HPLC)

Question 7: What are the recommended conditions for preparative HPLC purification of this compound?

Answer: Preparative reverse-phase HPLC is a powerful technique for the final purification of this compound. A C18 column is a suitable stationary phase. The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of an acidifier like formic acid (0.1%) to improve peak shape.

Question 8: My preparative HPLC run is showing broad peaks and poor recovery. What are the likely causes?

Answer: Broad peaks and low recovery in preparative HPLC can be due to:

  • Sample Overloading: Injecting too much sample for the column size is a common issue. Determine the loading capacity of your column through analytical-scale experiments first.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase before injection, it can lead to peak broadening and precipitation on the column. Ensure your sample is completely dissolved in a solvent compatible with the initial mobile phase conditions.

  • Suboptimal Flow Rate: The flow rate may be too high for efficient mass transfer. Try reducing the flow rate to improve peak shape.

Crystallization

Question 9: I am having trouble crystallizing the purified this compound. What solvents should I try?

Answer: The choice of solvent is critical for successful crystallization. For moderately polar compounds like this compound, common solvents to try for single-solvent crystallization include methanol, ethanol, or acetone. If single-solvent systems are unsuccessful, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. A common approach is to dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed.

Question 10: My crystallization attempt resulted in an oil instead of crystals. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This can happen if the solution is too supersaturated or if impurities are present.

  • Reduce Supersaturation: Add a small amount of the "good" solvent back to the mixture to dissolve the oil, and then allow the solvent to evaporate more slowly.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Further Purification: If oiling out persists, it may indicate the presence of impurities that are inhibiting crystallization. An additional chromatographic purification step may be necessary.

Data Presentation

The following tables summarize typical quantitative data that can be expected during the purification of this compound and related compounds. Please note that these values are illustrative and can vary depending on the specific fermentation conditions and purification protocol used.

Table 1: Typical Production Yields of Kalafungin from Fermentation

Fermentation ConditionProduction Yield (mg/L)
Unoptimized< 40
Optimized51.4

Table 2: Example of a Multi-Step Purification Scheme for a Benzoisochromanequinone Antibiotic

Purification StepStationary PhaseMobile Phase / EluentTypical PurityTypical Recovery
Extraction -Ethyl Acetate10-20%>90%
Column Chromatography 1 MCI-GEL CHP20/P120Methanol/Water Gradient50-70%70-80%
Column Chromatography 2 Silica GelChloroform/Methanol Gradient>90%80-90%
Preparative HPLC C18Acetonitrile/Water + 0.1% Formic Acid>98%>90%
Crystallization -Methanol/Water>99%80-90%

Experimental Protocols

A detailed, step-by-step protocol for the purification of this compound is provided below as a general guideline. Optimization of each step will likely be required for your specific experimental conditions.

Protocol 1: Extraction of this compound from Fermentation Broth
  • Adjust the pH of the fermentation broth (e.g., 1 L) to 6.5 with 1 M HCl.

  • Extract the broth three times with an equal volume of ethyl acetate in a separatory funnel.

  • Combine the organic layers and wash with a saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a silica gel column (e.g., 40 g of silica gel for 1 g of crude extract).

  • Dissolve the crude extract in a minimal amount of chloroform with a small amount of methanol.

  • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

  • Load the dried powder onto the top of the prepared column.

  • Elute the column with a gradient of chloroform to chloroform:methanol (95:5).

  • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

  • Combine the fractions containing pure this compound and evaporate the solvent.

Protocol 3: Preparative HPLC
  • Dissolve the partially purified this compound in the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto a preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm).

  • Elute with a linear gradient of acetonitrile in water (both with 0.1% formic acid) at a flow rate of 15 mL/min. A typical gradient might be from 10% to 70% acetonitrile over 30 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or 275 nm).

  • Collect the peak corresponding to this compound.

  • Evaporate the acetonitrile from the collected fraction and then lyophilize to obtain the pure compound.

Protocol 4: Crystallization
  • Dissolve the purified this compound in a minimal amount of hot methanol.

  • Slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Add a drop or two of methanol to redissolve the precipitate.

  • Cover the container and allow it to cool slowly to room temperature, and then transfer to 4°C.

  • Collect the resulting crystals by filtration and wash with a small amount of cold methanol/water (1:1).

  • Dry the crystals under vacuum.

Visualizations

This compound Purification Workflow

G Fermentation_Broth Fermentation Broth Extraction Liquid-Liquid Extraction (Ethyl Acetate) Fermentation_Broth->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Chloroform/Methanol Gradient) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified this compound Column_Chromatography->Partially_Purified Prep_HPLC Preparative HPLC (C18, Acetonitrile/Water Gradient) Partially_Purified->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Crystallization Crystallization (Methanol/Water) Pure_Compound->Crystallization Crystalline_Product Crystalline this compound (>99% pure) Crystallization->Crystalline_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting Logic for Low Yield in Column Chromatography

G Start Low Yield After Column Chromatography Check_Loading Was the column overloaded? Start->Check_Loading Reduce_Load Reduce sample load Check_Loading->Reduce_Load Yes Check_Polarity Is the mobile phase polarity optimal? Check_Loading->Check_Polarity No End Yield Improved Reduce_Load->End Adjust_Gradient Adjust gradient slope or initial/final solvent composition Check_Polarity->Adjust_Gradient No Check_Streaking Is the compound streaking? Check_Polarity->Check_Streaking Yes Adjust_Gradient->End Add_Modifier Add acid modifier (e.g., acetic acid) to the mobile phase Check_Streaking->Add_Modifier Yes Check_Degradation Is the compound degrading on the column? Check_Streaking->Check_Degradation No Add_Modifier->End Change_Stationary_Phase Consider a different stationary phase (e.g., neutral alumina, C18) Check_Degradation->Change_Stationary_Phase Yes Check_Degradation->End No Change_Stationary_Phase->End

Caption: Troubleshooting flowchart for low yield in column chromatography.

Postulated Signaling Pathway for Benzoisochromanequinone Antibiotics

While the direct signaling pathway of this compound is not fully elucidated, related compounds like nanaomycin A have been shown to act as inhibitors of DNA methyltransferase 3B (DNMT3B). This inhibition can lead to the reactivation of tumor suppressor genes. The following diagram illustrates this proposed mechanism of action, which may be analogous for this compound.

G cluster_0 Cell Nucleus This compound This compound (or Nanaomycin A) DNMT3B DNMT3B This compound->DNMT3B inhibits TSG_Reactivation Tumor Suppressor Gene Reactivation This compound->TSG_Reactivation DNA_Methylation DNA Methylation (Hypermethylation of Tumor Suppressor Genes) DNMT3B->DNA_Methylation catalyzes TSG_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->TSG_Silencing Tumor_Progression Tumor Progression TSG_Silencing->Tumor_Progression Apoptosis Apoptosis / Cell Cycle Arrest TSG_Reactivation->Apoptosis

Caption: Postulated mechanism of action for this compound.

References

Strategies to overcome the low solubility of Dihydrokalafungin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the low aqueous solubility of Dihydrokalafungin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a benzoisochromanequinone.[1] Compounds of this class are typically characterized by poor water solubility.[2] Based on the general properties of quinones, this compound is expected to be soluble in various organic solvents but have limited solubility in aqueous solutions.[2]

Q2: In which organic solvents is this compound likely to be soluble?

A2: While specific experimental data for this compound is limited, quinone derivatives are generally soluble in methanol, ethanol, ethyl acetate, diethyl ether, benzene, and chloroform.[2] It is always recommended to perform a small-scale solubility test to confirm the optimal solvent for your specific application.

Q3: What are the key challenges associated with the low aqueous solubility of this compound in research?

A3: The low aqueous solubility of this compound can lead to several experimental challenges, including:

  • Difficulty in preparing stock solutions for in vitro and in vivo assays.

  • Precipitation of the compound in aqueous buffers and cell culture media.[3]

  • Inaccurate and non-reproducible results in biological assays due to inconsistent compound concentration.

  • Limited bioavailability in animal studies.

Q4: What general strategies can be employed to improve the solubility of this compound?

A4: Several techniques can be used to enhance the solubility of poorly water-soluble drugs like this compound. These include physical modifications such as particle size reduction (micronization and nanosuspension) and chemical approaches like the use of co-solvents, surfactants, cyclodextrins, and the formation of solid dispersions. The choice of method depends on the specific experimental requirements.

Q5: How should I store this compound solutions to ensure stability?

A5: Quinone-containing compounds can be sensitive to light, pH, and temperature. It is recommended to store stock solutions of this compound in amber vials at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into single-use vials is also advisable to avoid repeated freeze-thaw cycles. For aqueous solutions, stability can be pH-dependent, with many quinones being more stable in slightly acidic to neutral conditions. A preliminary stability study under your specific experimental conditions is recommended.

Troubleshooting Guides

Issue 1: this compound precipitates when preparing an aqueous working solution from an organic stock.

This is a common issue when diluting a concentrated organic stock solution into an aqueous medium.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: The simplest solution is often to lower the final concentration of this compound in your aqueous medium.

    • Increase Co-solvent Concentration: A slight, permissible increase in the organic co-solvent (e.g., DMSO, ethanol) percentage in the final solution can help maintain solubility. Always include a vehicle control with the same co-solvent concentration in your experiment.

    • Use a Different Co-solvent: this compound might be more soluble in another biocompatible organic solvent.

    • pH Adjustment: The solubility of this compound may be influenced by pH. Empirically test a range of pH values in your buffer to find the optimal condition for solubility.

    • Gentle Heating: Warming the solution to 37°C may aid in dissolution. However, be cautious as excessive heat can cause degradation.

Issue 2: Inconsistent results in biological assays.

Poor solubility is a major contributor to experimental variability.

  • Troubleshooting Steps:

    • Confirm Complete Dissolution: Before each experiment, visually inspect your stock and working solutions for any particulates. If necessary, gentle vortexing or sonication can be used to ensure complete dissolution.

    • Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific assay medium before conducting large-scale experiments.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from your stock solution for each experiment to avoid issues with stability and precipitation over time.

Experimental Protocols & Data

Qualitative Solubility of this compound
SolventExpected SolubilityNotes
WaterPoorly SolubleAqueous solubility is expected to be very low.
MethanolSolubleQuinones generally show good solubility in methanol.
EthanolSolubleExpected to be a good solvent for this compound.
DMSOSolubleA common solvent for preparing high-concentration stock solutions of poorly soluble compounds.
AcetoneSolubleGenerally a good solvent for quinone-like structures.
ChloroformSolubleExpected to be a suitable solvent.
Diethyl EtherSolubleQuinones are often soluble in diethyl ether.
Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes a general method for preparing a this compound solution for in vitro testing using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Phosphate-buffered saline (PBS) or cell culture medium, sterile

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Prepare the Final Working Solution:

    • Add a small volume of the stock or intermediate solution to your aqueous buffer or cell culture medium to reach the desired final concentration.

    • The final concentration of DMSO should ideally be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity.

    • Vortex the final solution immediately and thoroughly after adding the this compound stock to prevent precipitation.

Troubleshooting:

  • Precipitation upon dilution: See Troubleshooting Guide, Issue 1.

  • Cellular toxicity: Ensure the final DMSO concentration is within the tolerated range for your cell line. Run a vehicle control (media + DMSO) to assess solvent toxicity.

Co_Solvent_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10-50 mM) start->dissolve mix Vortex/Sonicate to ensure complete dissolution dissolve->mix stock High-Concentration Stock Solution mix->stock add_to_aqueous Add stock to aqueous medium (e.g., PBS) stock->add_to_aqueous Dilute final_mix Vortex immediately and thoroughly add_to_aqueous->final_mix working Final Working Solution (DMSO < 0.5%) final_mix->working Cyclodextrin_Workflow cluster_solutions Solution Preparation cluster_complexation Complex Formation cluster_isolation Isolation (Optional) cd_sol Dissolve HP-β-CD in Water mix Add drug solution dropwise to CD solution with stirring cd_sol->mix drug_sol Dissolve this compound in Ethanol drug_sol->mix stir Stir for 24-48 hours mix->stir complex_sol Aqueous Solution of Inclusion Complex stir->complex_sol lyophilize Freeze-dry (Lyophilize) complex_sol->lyophilize Isolate powder Solid Powder of Inclusion Complex lyophilize->powder Solid_Dispersion_Workflow start Weigh this compound and Polymer Carrier dissolve Dissolve both in a common volatile solvent start->dissolve evaporate Solvent evaporation using a rotary evaporator dissolve->evaporate dry Dry the solid film in a vacuum oven evaporate->dry pulverize Grind and sieve the solid dispersion dry->pulverize final_product Final Solid Dispersion Powder pulverize->final_product

References

Technical Support Center: Dihydrokalafungin NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signal assignments for Dihydrokalafungin and related benzoisochromanequinone natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in assigning the NMR signals for this compound?

A1: The primary challenges in assigning the NMR signals for this compound and its analogues arise from:

  • Signal Overlap: The aliphatic protons in the dihydropyran ring often resonate in a crowded region of the ¹H NMR spectrum, making it difficult to distinguish individual signals and their multiplicities.

  • Quaternary Carbons: The ¹³C NMR spectrum contains several quaternary carbons (C-4a, C-5, C-5a, C-9a, C-10, C-10a) that do not show correlations in an HSQC spectrum, requiring HMBC analysis for their assignment.

  • Stereochemistry: Determining the relative stereochemistry of the chiral centers (C-1 and C-3) requires through-space correlation experiments like NOESY or ROESY, as scalar coupling constants alone are often insufficient.

  • Aromatic Protons: While seemingly straightforward, the assignment of the aromatic protons (H-6, H-7, H-8) can be ambiguous without long-range correlation data.

Q2: Which NMR experiments are essential for the complete and unambiguous assignment of this compound?

A2: A combination of one- and two-dimensional NMR experiments is crucial for the complete structural elucidation of this compound. The recommended experiments include:

  • 1D NMR: ¹H and ¹³C{¹H} NMR provide the fundamental chemical shift information.

  • 2D Homonuclear Correlation: A ¹H-¹H COSY (Correlation Spectroscopy) experiment is used to identify proton-proton coupling networks, particularly in the aliphatic region.

  • 2D Heteronuclear Single-Quantum Correlation: An HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded proton-carbon pairs.

  • 2D Heteronuclear Multiple-Bond Correlation: An HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and connecting different spin systems.

  • 2D Nuclear Overhauser Effect Spectroscopy: A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is used to determine the relative stereochemistry by identifying protons that are close in space.

Troubleshooting Guides

Issue 1: Ambiguous Assignment of Aliphatic Protons in the Dihydropyran Ring

Problem: The signals for the protons on C-1, C-3, and C-4 are often multiplets in a narrow chemical shift range, leading to uncertainty in their specific assignments.

Solution: A systematic approach using 2D NMR is required to resolve this ambiguity.

Experimental Protocol: 2D NMR Analysis

  • COSY: Acquire a ¹H-¹H COSY spectrum to establish the coupling relationships between the aliphatic protons. This will reveal the connectivity pathway from the methyl group protons (1-CH₃) to H-1, and from H-3 to the H-4 methylene protons.

  • HSQC: Run an HSQC experiment to identify the carbon atom to which each proton is directly attached. This will definitively link the proton signals to their corresponding carbon signals (C-1, C-3, and C-4).

  • HMBC: An HMBC experiment can provide further confirmation. For example, the protons of the methyl group (1-CH₃) should show a long-range correlation to C-1. The H-3 proton should show correlations to C-1, C-4a, and the carboxylic acid carbon.

Data Presentation: Representative NMR Data for a this compound Analogue (Frenolicin B)

To illustrate the process, the following tables summarize the ¹H and ¹³C NMR data for Frenolicin B, a structurally related pyranonaphthoquinone.[1]

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH)Multiplicity (J in Hz)
171.64.80-4.79m
371.14.35dd (2.4, 4.4)
437.32.88 / 2.75dd (4.4, 17.6) / d (17.6)
4a115.1--
5188.6--
5a131.4--
6137.37.71-7.66m
7125.17.31dd (2.4, 7.2)
8136.77.71-7.66m
9161.911.71s
9a119.9--
10181.4--
10a148.9--
1-CH₃---
3-CH₂COOH31.1 / 174.23.30t (6.4)

Note: Data for Frenolicin B is used as a representative example. Chemical shifts for this compound may vary.

Workflow for Resolving Aliphatic Signal Ambiguity

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis H1_NMR ¹H NMR Spectrum COSY ¹H-¹H COSY H1_NMR->COSY HSQC ¹H-¹³C HSQC H1_NMR->HSQC HMBC ¹H-¹³C HMBC H1_NMR->HMBC C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC C13_NMR->HMBC Spin_System Identify Spin Systems COSY->Spin_System Direct_Correlation Correlate ¹H and ¹³C HSQC->Direct_Correlation Long_Range Assign Quaternary Carbons & Connect Fragments HMBC->Long_Range Assignment Unambiguous Assignment Spin_System->Assignment Direct_Correlation->Assignment Long_Range->Assignment

Workflow for 2D NMR-based signal assignment.
Issue 2: Determining the Relative Stereochemistry of Chiral Centers

Problem: The relative configuration of the substituents at C-1 (methyl group) and C-3 (acetic acid side chain) cannot be determined solely from coupling constants.

Solution: A NOESY or ROESY experiment is required to establish through-space proximity between the protons on these stereocenters.

Experimental Protocol: NOESY/ROESY

  • Acquisition: Acquire a 2D NOESY or ROESY spectrum. For molecules in the size range of this compound, ROESY often provides more reliable results by avoiding zero-crossing issues.

  • Analysis: Look for cross-peaks between the protons of the 1-CH₃ group and the H-3 proton.

    • Presence of a cross-peak: A NOE/ROE correlation between 1-CH₃ and H-3 indicates that these groups are on the same face of the dihydropyran ring (a cis relationship).

    • Absence of a cross-peak: The lack of a significant NOE/ROE correlation suggests that these groups are on opposite faces of the ring (a trans relationship).

Logical Relationship for Stereochemistry Determination

G cluster_exp Experiment cluster_obs Observation cluster_conclusion Conclusion NOESY_ROESY NOESY/ROESY Experiment Cross_Peak Cross-peak between 1-CH₃ and H-3? NOESY_ROESY->Cross_Peak Cis cis-relationship Cross_Peak->Cis Yes Trans trans-relationship Cross_Peak->Trans No

Decision diagram for stereochemistry determination.

By following these troubleshooting guides and utilizing the recommended experimental protocols, researchers can overcome the common challenges associated with the NMR signal assignment of this compound and related natural products, leading to a complete and unambiguous structure elucidation.

References

Identifying and minimizing Dihydrokalafungin degradation products during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing the degradation of Dihydrokalafungin during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a bioactive compound belonging to the benzoisochromanequinone class of natural products. Its stability is crucial for maintaining its biological activity, ensuring accurate experimental results, and for the development of potential therapeutic agents. Degradation can lead to a loss of potency and the formation of unknown impurities with potential toxicological effects.

Q2: What are the likely degradation pathways for this compound?

Based on its benzoisochromanequinone structure, this compound is susceptible to degradation through several pathways:

  • Oxidation: The hydroquinone and quinone moieties are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Hydrolysis: The lactone ring in the isochromane core can be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above.

Q3: What are the primary factors that influence the stability of this compound?

Several environmental factors can significantly impact the stability of this compound:

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1][2]

  • pH: this compound is likely to be more stable in a specific pH range. Extreme acidic or alkaline conditions can catalyze hydrolysis.[2][3]

  • Light: Exposure to light, especially UV radiation, can lead to photolytic degradation.[1]

  • Oxygen: The presence of oxygen can promote oxidative degradation.

  • Solvent: The choice of solvent can influence the stability of this compound. Protic solvents may participate in degradation reactions.

Q4: How can I minimize the degradation of this compound during storage?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent: If in solution, use aprotic, anhydrous solvents. Prepare solutions fresh whenever possible.

Troubleshooting Guides

Problem 1: Unexpected peaks observed in HPLC analysis of a stored this compound sample.
Possible Cause Troubleshooting Step
Degradation of this compound during storage.1. Verify Storage Conditions: Confirm that the sample was stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Analyze a Fresh Sample: Prepare a fresh solution of this compound and analyze it using the same HPLC method to confirm the identity of the main peak and to use as a reference. 3. Perform Forced Degradation: To tentatively identify if the new peaks are degradation products, perform a forced degradation study (see Experimental Protocols section). Compare the retention times of the peaks from the stressed samples with the unexpected peaks in your stored sample.
Contamination of the sample or HPLC system.1. Check Solvents and Glassware: Ensure all solvents are of high purity and glassware is thoroughly cleaned. 2. Run a Blank Gradient: Inject a blank (mobile phase) to check for system contamination or ghost peaks. 3. Clean the HPLC System: If contamination is suspected, flush the system with appropriate cleaning solutions.
Problem 2: Loss of biological activity of a this compound solution over time.
Possible Cause Troubleshooting Step
Chemical degradation of this compound.1. Assess Purity: Re-analyze the sample by HPLC to determine the purity of this compound. A decrease in the area of the main peak and the appearance of new peaks indicate degradation. 2. Review Storage Practices: Ensure the solution was stored under optimal conditions (low temperature, protected from light, inert atmosphere). 3. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound.
Adsorption to container surfaces.1. Use Low-Adsorption Tubes: Store solutions in low-protein-binding microcentrifuge tubes or silanized glass vials. 2. Include a Carrier Protein (for biological assays): If appropriate for the downstream application, adding a carrier protein like BSA to the buffer can help prevent adsorption.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and generate its potential degradation products. This is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid this compound powder and a 1 mg/mL solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid powder and a 1 mg/mL solution to direct sunlight or a photostability chamber for a period sufficient to observe degradation (e.g., 24-48 hours).

3. Sample Analysis:

  • After the specified stress period, dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2).

  • Analyze a non-stressed control sample for comparison.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)-80°C48 hours
Thermal (Solution)-80°C48 hours
PhotolyticSunlight/UVAmbient24-48 hours
Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will be required.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column:

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30°C.

  • Detection Wavelength:

    • Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Injection Volume:

    • 10 µL.

Method Validation: The stability-indicating nature of the method must be validated by demonstrating that the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a DAD is recommended.

Visualizations

degradation_workflow cluster_storage This compound Storage cluster_stress Potential Stress Factors cluster_analysis Analysis Storage This compound Sample (Solid or Solution) Degradation Degradation Occurs Storage->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation pH pH (Acid/Base) pH->Degradation Oxygen Oxygen Oxygen->Degradation DegradationProducts Formation of Degradation Products Degradation->DegradationProducts HPLC Stability-Indicating HPLC DegradationProducts->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR

Caption: Workflow for identifying this compound degradation products.

troubleshooting_flowchart Start Unexpected HPLC Peaks or Loss of Biological Activity CheckStorage Review Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage PurityCheck Assess Purity by HPLC Start->PurityCheck AnalyzeFresh Analyze a Freshly Prepared Sample CheckStorage->AnalyzeFresh CompareResults Compare Chromatograms AnalyzeFresh->CompareResults PurityCheck->CompareResults ForcedDegradation Perform Forced Degradation Study ForcedDegradation->CompareResults CompareResults->ForcedDegradation If discrepancies persist DegradationConfirmed Degradation Confirmed. Optimize Storage Conditions. CompareResults->DegradationConfirmed Peaks Match ContaminationSuspected Contamination or Other Issue. Investigate System and Reagents. CompareResults->ContaminationSuspected No Match

Caption: Troubleshooting logic for this compound stability issues.

References

How to increase the efficiency of Dihydrokalafungin extraction from biomass

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dihydrokalafungin extraction. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of this compound from biomass. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to enhance the efficiency of your extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important? A1: this compound is a secondary metabolite, often produced by microorganisms like certain species of Streptomyces. Secondary metabolites are known for their diverse biological activities, and efficient extraction is the crucial first step in research and development for potential therapeutic applications.[1][2] Optimizing extraction maximizes yield and purity, which is essential for accurate downstream analysis and cost-effective production.[3]

Q2: What are the primary methods for extracting this compound from biomass? A2: Both conventional and modern "green" extraction techniques can be employed. Conventional methods include maceration and Soxhlet extraction.[4] Modern techniques, which often offer higher efficiency and shorter extraction times, include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[5] The choice of method depends on factors like available equipment, desired purity, and the scale of the extraction.

Q3: How does the choice of solvent affect extraction efficiency? A3: The choice of solvent is critical for successful extraction. Solvents should be selected based on the polarity of this compound to ensure maximum dissolution. Often, a mixture of solvents, such as ethanol or methanol with water, provides better results than a single solvent. The ideal solvent should be effective at dissolving the target compound, easy to remove after extraction, non-toxic, and should not react with the compound of interest.

Q4: What are the key parameters to optimize for increasing extraction yield? A4: Beyond the choice of solvent, several parameters influence extraction efficiency. These include extraction temperature, time, the solid-to-liquid ratio, and the pH of the extraction medium. For modern techniques, parameters like ultrasonic power and frequency for UAE or microwave power for MAE are also crucial. A systematic optimization of these variables is necessary to achieve the highest yield.

Q5: How can I quantify the amount of this compound in my extract? A5: High-Performance Liquid Chromatography (HPLC) is a common and effective analytical technique for quantifying this compound in an extract. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both identification and quantification of various secondary metabolites.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction of this compound.

Issue 1: Very low or no this compound detected in the crude extract.
Question Possible Cause Recommended Solution
Is the biomass quality adequate? The concentration of this compound can vary based on the microbial strain, culture conditions, age, and storage of the biomass.Verify the identity and viability of the producing microorganism. Optimize fermentation conditions (media, pH, aeration, incubation time) for maximal this compound production. Use fresh or properly stored (cool, dark, dry) biomass to prevent degradation of the target compound.
Is the biomass properly prepared? Inadequate grinding or pulverization can result in poor solvent penetration and incomplete extraction.Ensure the biomass is thoroughly dried and finely ground to a uniform powder. This increases the surface area available for solvent interaction, leading to a more efficient extraction.
Is the extraction solvent appropriate? The solvent may be too polar or non-polar to effectively solubilize this compound.Experiment with a range of solvents with varying polarities. Consider using solvent mixtures, such as methanol/water or ethanol/water, as these can enhance extraction efficiency. For acidic or basic compounds, adjusting the pH of the solvent can improve solubility.
Issue 2: The extraction yield is lower than expected.
Question Possible Cause Recommended Solution
Are the extraction parameters optimized? Suboptimal temperature, time, or solid-to-liquid ratio can lead to incomplete extraction.Systematically optimize each parameter. For temperature, be aware that excessively high temperatures can cause degradation of thermolabile compounds like this compound. Ensure the extraction time is sufficient for the solvent to penetrate the biomass and dissolve the compound. A higher solvent-to-solid ratio can improve extraction but may require more effort in the solvent removal step.
Is the extraction method efficient enough? Conventional methods like maceration may not be as effective as modern techniques.Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods use energy to disrupt the cell walls of the biomass, enhancing solvent penetration and significantly reducing extraction time.
Are you losing the compound during workup? This compound may be lost during solvent removal or phase separation steps.When using a rotary evaporator, ensure the temperature is not too high to prevent degradation. During liquid-liquid extractions, perform multiple extractions with smaller volumes of solvent to maximize recovery. Ensure complete phase separation before collecting the organic layer.
Issue 3: The crude extract contains a high level of impurities.
Question Possible Cause Recommended Solution
Is the chosen solvent too non-selective? A solvent that is too aggressive may co-extract a wide range of other compounds along with this compound.Try a more selective solvent or a sequence of solvents with increasing polarity to perform a fractional extraction. This can help to separate compounds based on their solubility.
Is the purification method effective? A single purification step may be insufficient to remove all impurities from the crude extract.For purification, column chromatography is commonly used. Use an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase to effectively separate this compound from other components. Monitor the fractions using Thin-Layer Chromatography (TLC) or HPLC to avoid loss of the target compound. Consider a multi-step purification strategy combining different chromatographic techniques if necessary.

Data Presentation

Table 1: Comparison of this compound Extraction Methods
Extraction Method Avg. Yield (%) Extraction Time Solvent Consumption Key Advantages
Maceration 1.5 - 2.524 - 72 hoursHighSimple, no special equipment needed.
Soxhlet Extraction 3.0 - 4.56 - 8 hoursModerateMore efficient than maceration.
Ultrasound-Assisted (UAE) 4.0 - 6.015 - 60 minutesLowFast, efficient, reduced energy use.
Microwave-Assisted (MAE) 4.5 - 6.510 - 40 minutesLowVery fast, highly efficient, saves solvent.
Supercritical Fluid (SFE) 3.5 - 5.51 - 2 hoursNone (uses CO₂)"Green" technique, no organic solvents.

Note: Data is hypothetical and for comparative purposes. Actual yields will vary based on biomass and specific experimental conditions.

Table 2: Effect of Solvent on this compound Yield (UAE Method)
Solvent Dielectric Constant Avg. Yield (%) Notes
Hexane 1.90.8Too non-polar.
Ethyl Acetate 6.03.5Moderate polarity, good starting point.
Acetone 21.04.2Good results, but can be reactive.
Ethanol 24.55.1Effective and less toxic.
Methanol 33.05.5Highly effective but more toxic.
60% Ethanol in Water ~45.05.8Water mixture increases polarity and enhances extraction of certain compounds.

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Biomass Preparation
  • Drying: Dry the microbial biomass at 40-50°C in a hot air oven until a constant weight is achieved to prevent enzymatic degradation.

  • Grinding: Grind the dried biomass into a fine, uniform powder (e.g., 40-60 mesh) using a mechanical grinder. This increases the surface area for extraction.

  • Storage: Store the powdered biomass in an airtight container in a cool, dark, and dry place to prevent degradation of this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general lab-scale procedure for UAE.

  • Preparation: Weigh approximately 10 g of dried, powdered biomass and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 60% ethanol to the flask (a 1:10 solid-to-liquid ratio).

  • Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate the mixture at a frequency of 40 kHz and a power of 200 W for 30 minutes. Maintain the temperature of the bath at 45°C to prevent thermal degradation.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid biomass residue.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

  • Storage: Store the crude extract at 4°C for further purification.

Protocol 3: Purification by Silica Gel Column Chromatography

This is a generalized protocol for the purification of the crude extract.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like hexane and carefully pack it into a glass column to avoid air bubbles.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with the non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using Thin-Layer Chromatography (TLC).

  • Analysis: Pool the fractions containing the pure this compound (identified by comparing with a standard on TLC) and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Diagrams of Workflows and Logical Relationships

Extraction_Workflow cluster_prep Biomass Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Biomass Source Biomass Drying Drying (40-50°C) Biomass->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (e.g., UAE, MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent Selection (e.g., 60% Ethanol) Solvent->Extraction Concentration Solvent Removal (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Analysis (HPLC, etc.) Pure_Compound->Analysis

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low Extraction Yield Check_Biomass Check Biomass Quality & Preparation Start->Check_Biomass Check_Solvent Check Solvent System Check_Biomass->Check_Solvent No Issue Sol_Biomass Use high-quality, finely ground biomass. Check_Biomass->Sol_Biomass Issue Found Check_Params Check Extraction Parameters Check_Solvent->Check_Params No Issue Sol_Solvent Test different solvents/mixtures. Adjust pH if necessary. Check_Solvent->Sol_Solvent Issue Found Check_Workup Check Workup Procedure Check_Params->Check_Workup No Issue Sol_Params Optimize time, temp, ratio. Consider UAE/MAE. Check_Params->Sol_Params Issue Found Sol_Workup Avoid high temps in solvent removal. Perform multiple extractions. Check_Workup->Sol_Workup Issue Found

Caption: Troubleshooting logic for low this compound yield.

Parameter_Interactions Yield Extraction Efficiency (Yield) Solvent Solvent Choice (Polarity) Yield->Solvent Temp Temperature Yield->Temp Time Time Yield->Time Ratio Solid/Liquid Ratio Yield->Ratio Method Method (UAE/MAE) Yield->Method Solvent->Temp Temp->Time Time->Ratio Ratio->Solvent Method->Temp Method->Time

Caption: Interdependencies of key parameters in this compound extraction.

References

Overcoming feedback inhibition in the Dihydrokalafungin biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Dihydrokalafungin biosynthetic pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experiments in this field.

Troubleshooting Guides

This section provides solutions to common problems encountered during the production and study of this compound and its derivatives.

Problem Potential Cause Troubleshooting Steps
Low or no this compound production despite good cell growth. 1. Transcriptional Repression: The actR gene product, a TetR-like repressor, may be inhibiting the expression of the biosynthetic gene cluster.[1][2] 2. Insufficient Activation: The pathway-specific activator, ActII-ORF4, may not be expressed at a high enough level to initiate transcription of the biosynthetic genes.[3][4][5] 3. Suboptimal Fermentation Conditions: pH, temperature, aeration, or media composition may not be conducive to secondary metabolite production.1. Engineer the ActR Repressor: Use site-directed mutagenesis to create a mutant ActR that has a lower affinity for its DNA binding site or is less responsive to pathway intermediates. 2. Overexpress ActII-ORF4: Place the actII-ORF4 gene under the control of a strong, constitutive promoter to drive expression of the biosynthetic cluster. 3. Optimize Fermentation: Systematically vary fermentation parameters such as pH, temperature, and media components to find the optimal conditions for this compound production.
Accumulation of early pathway intermediates, but not this compound. 1. Inefficient Enzymatic Conversion: One or more of the downstream enzymes in the pathway may have low activity or be inhibited. 2. Feedback Inhibition at the Enzyme Level: Although the primary regulation appears to be transcriptional, it is possible that some enzymes in the pathway are allosterically inhibited by downstream products.1. Enzyme Overexpression: Overexpress the enzymes responsible for the later steps in the pathway. 2. Site-Directed Mutagenesis: If a specific enzyme is suspected of being feedback inhibited, mutate the allosteric site to reduce its sensitivity to the inhibitor.
High batch-to-batch variability in yield. 1. Genetic Instability: Streptomyces strains can be genetically unstable, leading to loss or rearrangement of the biosynthetic gene cluster. 2. Inconsistent Inoculum: The age and quality of the seed culture can significantly impact fermentation performance.1. Strain Maintenance: Maintain well-characterized glycerol stocks of high-producing strains and periodically re-isolate single colonies to ensure genetic homogeneity. 2. Standardized Inoculum Preparation: Follow a strict protocol for preparing seed cultures to ensure consistency in cell density and physiological state.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of feedback regulation in the this compound pathway?

A1: The primary mechanism of feedback regulation in the actinorhodin pathway, which produces this compound as an intermediate, is at the transcriptional level. The TetR-like repressor protein, ActR, controls the expression of genes encoding efflux pumps. ActR can be bound by the final product, actinorhodin, as well as pathway intermediates. This binding releases ActR from its operator site, leading to the expression of the efflux pumps and preventing the intracellular accumulation of potentially toxic compounds. Pathway intermediates have been shown to bind to ActR more tightly than actinorhodin itself, suggesting they are the key biological triggers for this response.

Q2: How can I increase the expression of the this compound biosynthetic gene cluster?

A2: A common strategy to increase production is to overexpress the pathway-specific positive transcriptional regulator, ActII-ORF4. This can be achieved by placing the actII-ORF4 gene under the control of a strong, constitutive promoter. Additionally, another transcription factor, AtrA, has been identified to regulate the transcription of actII-ORF4, so modulation of AtrA activity could also influence the overall pathway expression.

Q3: Are there any known kinetic parameters for the enzymes in the this compound pathway?

A3: While the enzymes in the actinorhodin pathway have been identified and their functions characterized, specific kinetic parameters such as Km and kcat for the enzymes directly involved in this compound synthesis are not extensively reported in the literature. Determining these parameters for the key enzymes would require in vitro assays with purified enzymes and substrates.

Q4: What is a reliable method for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound. A reverse-phase C18 column can be used with a mobile phase consisting of an acetonitrile and water gradient. Detection is typically performed using a UV-Vis detector. A standard curve with purified this compound should be generated for accurate quantification.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the actR Gene

This protocol describes a general workflow for introducing specific mutations into the actR gene to alter its regulatory function.

1. Primer Design:

  • Design primers containing the desired mutation. The mutation should be located in the center of the primer with 10-15 bases of complementary sequence on either side.
  • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

2. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the actR gene as the template and the designed mutagenic primers.
  • The PCR cycling conditions should be optimized for the specific polymerase and primers used. A typical program includes an initial denaturation, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

3. DpnI Digestion:

  • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental template DNA and leaving the newly synthesized, mutated DNA.
  • Incubate the reaction at 37°C for 1-2 hours.

4. Transformation:

  • Transform the DpnI-treated DNA into competent E. coli cells.
  • Plate the transformed cells on selective media and incubate overnight at 37°C.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.
  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Heterologous Expression and Purification of ActII-ORF4

This protocol outlines the steps for producing and purifying the ActII-ORF4 protein for in vitro studies.

1. Cloning:

  • Clone the actII-ORF4 gene into an expression vector with an affinity tag (e.g., a His-tag) at the N- or C-terminus.
  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Expression:

  • Grow the E. coli culture to an OD600 of 0.4-0.6 at 37°C.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to improve protein solubility.

3. Cell Lysis:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer containing lysozyme and a protease inhibitor cocktail.
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation to remove cell debris.

4. Purification:

  • Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
  • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
  • Elute the target protein with an elution buffer containing a high concentration of imidazole.

5. Verification:

  • Analyze the purified protein by SDS-PAGE to assess its purity and size.
  • Confirm the identity of the protein by Western blotting or mass spectrometry.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to study the binding of a protein (e.g., ActR) to a specific DNA sequence.

1. Probe Labeling:

  • Synthesize a DNA probe corresponding to the target binding site.
  • Label the probe with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
  • Purify the labeled probe.

2. Binding Reaction:

  • In a small reaction volume, combine the purified protein, the labeled probe, and a binding buffer.
  • For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.
  • Incubate the reaction at room temperature for 20-30 minutes to allow binding to occur.

3. Electrophoresis:

  • Add a loading dye to the binding reactions.
  • Load the samples onto a non-denaturing polyacrylamide gel.
  • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

4. Detection:

  • If using a radioactive probe, expose the gel to a phosphor screen or X-ray film.
  • If using a non-radioactive probe, transfer the DNA to a membrane and detect the label using an appropriate method (e.g., streptavidin-HRP for biotin).

Visualizations

Feedback_Regulation_Pathway cluster_0 This compound Biosynthetic Pathway cluster_1 Transcriptional Regulation PKS Polyketide Synthase Intermediates Early Intermediates PKS->Intermediates DHK This compound Intermediates->DHK Actinorhodin Actinorhodin DHK->Actinorhodin ActR ActR (Repressor) DHK->ActR binds & inactivates Actinorhodin->ActR binds & inactivates Efflux_Pumps Efflux Pump Genes ActR->Efflux_Pumps represses ActII_ORF4 ActII-ORF4 (Activator) Biosynthetic_Genes Biosynthetic Genes ActII_ORF4->Biosynthetic_Genes activates

Caption: Transcriptional feedback regulation of the this compound pathway.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Design cluster_3 Data Analysis & Iteration Low_Yield Low this compound Yield H1 Hypothesis 1: Transcriptional Repression by ActR Low_Yield->H1 H2 Hypothesis 2: Insufficient Activation by ActII-ORF4 Low_Yield->H2 Exp1 Site-Directed Mutagenesis of actR H1->Exp1 Exp3 EMSA to confirm ActR binding H1->Exp3 Exp2 Overexpression of actII-ORF4 H2->Exp2 Analysis Analyze Yield and Intermediate Accumulation Exp1->Analysis Exp2->Analysis Exp3->Analysis Conclusion Refine Hypothesis or Optimize Further Analysis->Conclusion

Caption: A logical workflow for troubleshooting low this compound yield.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical refinement of Dihydrokalafungin and its related metabolites. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Experimental Protocols: HPLC-UV Method for this compound Resolution

This section details a robust High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector, optimized for the baseline separation of this compound from its closely related metabolites, such as Kalafungin.

Sample Preparation from Fermentation Broth:

  • Centrifugation: Centrifuge the fungal fermentation broth at 10,000 x g for 15 minutes to pellet the mycelia and other solid debris.

  • Supernatant Extraction: Carefully decant the supernatant. Extract the supernatant twice with an equal volume of ethyl acetate.

  • Drying and Reconstitution: Evaporate the pooled ethyl acetate extracts to dryness under reduced pressure. Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to remove any particulate matter.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 422 nm

Quantitative Data Summary

The following tables provide representative quantitative data for the separation of this compound and Kalafungin under the optimized and two suboptimal HPLC conditions.

Table 1: Optimized HPLC Separation Parameters

CompoundRetention Time (min)Tailing FactorResolution (vs. This compound)
This compound12.51.1-
Kalafungin14.21.22.1

Table 2: Suboptimal Condition A - Inadequate Mobile Phase Acidity

CompoundRetention Time (min)Tailing FactorResolution (vs. This compound)
This compound13.81.8-
Kalafungin14.91.91.3

Table 3: Suboptimal Condition B - High Organic Content in Mobile Phase

CompoundRetention Time (min)Tailing FactorResolution (vs. This compound)
This compound9.21.3-
Kalafungin9.81.41.1

Visualized Workflows and Logic

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis Fermentation Fungal Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Extraction Ethyl Acetate Extraction Centrifugation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration Syringe Filtration (0.22 µm) Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (254 nm & 422 nm) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for this compound analysis.

TroubleshootingLogic cluster_Method Method Parameters cluster_Column Column Health cluster_Sample Sample Preparation Problem Poor Resolution or Peak Shape CheckMethod Verify Method Parameters Problem->CheckMethod CheckColumn Inspect Column Health Problem->CheckColumn CheckSample Evaluate Sample Preparation Problem->CheckSample MobilePhase Mobile Phase pH & Composition CheckMethod->MobilePhase Gradient Gradient Profile CheckMethod->Gradient FlowRate Flow Rate CheckMethod->FlowRate Contamination Column Contamination CheckColumn->Contamination Degradation Stationary Phase Degradation CheckColumn->Degradation Void Column Void CheckColumn->Void Matrix Matrix Effects CheckSample->Matrix Concentration Sample Overload CheckSample->Concentration Solvent Injection Solvent Mismatch CheckSample->Solvent

Caption: Troubleshooting logic for HPLC separation issues.

Troubleshooting Guides and FAQs

Q1: Why are my peaks for this compound and related metabolites tailing?

A: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analytes and the stationary phase.[1]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar functional groups of your analytes, causing tailing.[1]

    • Solution: Lower the mobile phase pH to 2.5-3.5 using an acid modifier like formic or phosphoric acid. This protonates the silanol groups, reducing their interaction with the analytes.[2] Using a modern, end-capped column can also significantly minimize these secondary interactions.[1][2]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of your analytes, both ionized and non-ionized forms will exist, leading to peak distortion.

    • Solution: Maintain a consistent and appropriate pH using a buffer to ensure the analytes are in a single ionic state.

  • Column Contamination: Strongly retained impurities from the sample matrix can create active sites on the column, leading to tailing.

    • Solution: Use a guard column to protect the analytical column and regularly flush the column with a strong solvent to remove contaminants.

Q2: How can I improve the resolution between this compound and Kalafungin?

A: Achieving baseline resolution between closely related metabolites requires careful optimization of chromatographic conditions.

  • Adjust Mobile Phase Composition: Modifying the ratio of your aqueous and organic mobile phases can alter the selectivity. A shallower gradient (a slower increase in the organic solvent percentage) can often improve the separation of closely eluting compounds.

  • Change the Organic Modifier: If you are using acetonitrile, switching to methanol (or vice versa) can change the selectivity of the separation due to different interactions with the analytes and the stationary phase.

  • Lower the Temperature: Decreasing the column temperature can sometimes increase selectivity, but it may also lead to broader peaks. Experiment with temperatures in the range of 25-40°C.

  • Reduce the Flow Rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better resolution.

Q3: I am observing a high background signal or matrix effects in my LC-MS analysis. What can I do?

A: Matrix effects, where components in the sample other than the analyte of interest interfere with ionization, are a common challenge in LC-MS, especially with complex samples like fermentation broths.

  • Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) can be very effective at removing interfering matrix components.

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components. A longer column or a shallower gradient can help achieve this.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.

  • Modify LC-MS Interface Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage and gas flow, to minimize the impact of matrix components on the ionization of your analyte.

Q4: My retention times are shifting from run to run. What is causing this instability?

A: Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

  • Pump Performance: Fluctuations in the pump's flow rate will directly impact retention times. Check for leaks in the pump and ensure the pump seals are in good condition.

  • Column Temperature: Variations in the column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.

Q5: What should I do if I don't see any peaks for this compound?

A: A complete absence of peaks can be alarming but is often due to a simple issue.

  • Check Sample Preparation: Ensure that the extraction procedure was performed correctly and that the final sample was reconstituted in a solvent compatible with the mobile phase.

  • Verify Injection: Make sure the autosampler is functioning correctly and that the sample is being injected onto the column. Check for air bubbles in the sample loop.

  • Detector Settings: Confirm that the UV detector is set to the correct wavelength for this compound (around 254 nm and 422 nm) and that the lamp is on and functioning.

  • System Plumbing: Check for any leaks or blockages in the HPLC system, from the injector to the detector. A blockage can prevent the sample from reaching the column or the detector.

References

Technical Support Center: Stereoselective Dihydrokalafungin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the stereoselective synthesis of Dihydrokalafungin and related pyranonaphthoquinones.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular oxa-Michael addition is resulting in poor diastereoselectivity for the desired trans isomer of the dihydropyran ring. How can I improve this?

A1: Achieving high trans selectivity in the intramolecular oxa-Michael addition is a common challenge. The choice of reaction conditions is critical. Based on established methodologies, epimerization of the undesired cis isomer to the thermodynamically more stable trans isomer is a key strategy.

  • Troubleshooting: If you are isolating a mixture of diastereomers, consider a post-cyclization epimerization step.

  • Recommended Protocol: Treat the mixture of cis and trans isomers with a base to facilitate epimerization. A common method involves using sodium hydroxide in methanol. This process selectively converts the cis isomer to the desired trans product.

Q2: I am struggling to achieve high enantioselectivity in the initial chirality-inducing step. What are the recommended approaches?

A2: The introduction of chirality early in the synthetic sequence is crucial for an efficient enantioselective synthesis. Two primary successful strategies are the use of chiral catalysts for Michael additions and the enantioselective reduction of a prochiral ketone.

  • For Michael Addition Approaches: The use of bifunctional chiral organocatalysts is highly effective. Cinchona-derived squaramides, in particular, have demonstrated excellent performance in catalyzing the conjugate addition of 2-hydroxy-1,4-naphthoquinone to various Michael acceptors.[1][2][3][4]

    • Troubleshooting: Low enantiomeric excess (ee) can result from suboptimal catalyst choice, catalyst loading, solvent, or temperature.

    • Recommendation: Screen a panel of cinchona-derived squaramide or bis-squaramide catalysts.[3] Often, a low catalyst loading (e.g., 0.5 mol%) is sufficient. Dichloromethane (CH2Cl2) at room temperature is a good starting point for reaction conditions.

  • For Reduction-Based Approaches: The Corey-Bakshi-Shibata (CBS) reduction of a prochiral ketone is a robust method to install the initial stereocenter with high enantioselectivity.

    • Troubleshooting: Poor enantioselectivity in the CBS reduction can be due to the quality of the reagents or suboptimal reaction conditions.

    • Recommendation: Use freshly distilled borane dimethyl sulfide complex (BH3·SMe2) and ensure the (S)-Me-CBS catalyst is of high purity. Adding separate solutions of the ketone and the borane reagent to the catalyst solution in THF at room temperature has been shown to yield high enantioselectivity (e.g., 98% ee).

Q3: My sequential Michael addition/hydroalkoxylation reaction is giving low yields. What factors could be contributing to this?

A3: In sequential one-pot reactions, the compatibility of catalysts and reaction conditions is paramount. For the squaramide-catalyzed Michael addition followed by a silver-catalyzed hydroalkoxylation, several factors can impact the overall yield.

  • Troubleshooting:

    • Incomplete Michael Addition: The initial Michael addition may not have gone to completion before the addition of the second catalyst. Monitor the first step by TLC before proceeding.

    • Catalyst Incompatibility: Although designed to work in sequence, there might be some deactivation.

    • Substrate Decomposition: The starting materials or intermediates might be sensitive to the reaction conditions over extended periods.

  • Recommendations:

    • Optimize the first step: Ensure the Michael addition is complete before adding the silver catalyst.

    • Choice of Silver Salt: Silver triflate (AgOTf) has been shown to be effective for the hydroalkoxylation step.

    • Solvent: The choice of solvent can be critical. While dichloromethane is often used for the Michael addition, ensure it is also suitable for the subsequent hydroalkoxylation.

Quantitative Data Summary

Table 1: Enantioselective Michael Addition Catalyzed by Cinchona-Derived Squaramides

CatalystLoading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
Squaramide A10CH2Cl29184
Squaramide K 10 CH2Cl2 94 96
Thiourea P10CH2Cl28515

Data for the reaction of 2-hydroxy-1,4-naphthoquinone with an alkyne-tethered nitroolefin.

Table 2: CBS Reduction and Oxa-Michael Addition for Diastereomer Synthesis

StepProductEnantiomeric Excess (ee, %)Diastereomeric Ratio (cis:trans)Yield (%)
CBS ReductionChiral Alcohol Intermediate98N/A-
Oxa-Michael Additioncis-deoxythis compound98-80

Key Experimental Protocols

Protocol 1: Enantioselective CBS Reduction of a Prochiral Ketone

  • To a solution of (S)-Me-CBS catalyst in tetrahydrofuran (THF), add separate solutions of the prochiral ketone in THF and borane dimethyl sulfide complex (BH3·SMe2) in THF simultaneously over 2 minutes at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography on silica gel.

Protocol 2: Sequential One-Pot Michael Addition and Hydroalkoxylation

  • To a solution of 2-hydroxy-1,4-naphthoquinone and the alkyne-tethered nitroalkene in dichloromethane (CH2Cl2), add the cinchona-derived squaramide catalyst (e.g., Squaramide K, 0.5-10 mol%).

  • Stir the mixture at room temperature until the Michael addition is complete (monitor by TLC).

  • To the reaction mixture, add a silver(I) salt, such as silver triflate (AgOTf).

  • Continue stirring at room temperature until the subsequent hydroalkoxylation and cyclization are complete.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography to yield the desired 4H-pyranonaphthoquinone.

Visualized Workflows and Pathways

G cluster_0 Troubleshooting Workflow: Poor Diastereoselectivity start Start: Oxa-Michael addition yields a cis/trans mixture check_ratio Is the trans isomer the major product? start->check_ratio epimerize Perform base-mediated epimerization (e.g., NaOH/MeOH) check_ratio->epimerize No purify Purify the trans isomer check_ratio->purify Yes re_evaluate Re-evaluate cyclization conditions (e.g., solvent, temperature) check_ratio->re_evaluate If consistently low epimerize->purify end End: Isolated trans-Dihydrokalafungin derivative purify->end G cluster_1 Synthetic Strategy for Stereocontrol prochiral_ketone Prochiral Ketone cbs_reduction Enantioselective CBS Reduction prochiral_ketone->cbs_reduction chiral_alcohol Chiral Alcohol (High ee) cbs_reduction->chiral_alcohol radical_allylation Radical Allylation chiral_alcohol->radical_allylation intermediate_1 Allylated Intermediate radical_allylation->intermediate_1 cross_metathesis Cross-Metathesis intermediate_1->cross_metathesis michael_acceptor Michael Acceptor cross_metathesis->michael_acceptor oxa_michael Intramolecular Oxa-Michael Addition michael_acceptor->oxa_michael dhk_core This compound Core (trans-isomer) oxa_michael->dhk_core

References

Troubleshooting low bioactivity in synthetic Dihydrokalafungin batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity in synthetic batches of Dihydrokalafungin.

Troubleshooting Guide

Low bioactivity in synthetic this compound can arise from a variety of factors, from the purity of the compound to the specifics of the experimental setup. This guide provides a systematic approach to identifying and resolving common issues.

Question: My synthetic this compound exhibits significantly lower bioactivity (e.g., higher IC50 or MIC values) than expected. What are the potential causes?

Answer:

Discrepancies in bioactivity between synthetic and natural products are a known challenge in drug discovery.[1] Several factors can contribute to the lower-than-expected activity of your synthetic this compound. The primary areas to investigate are:

  • Compound Integrity and Purity:

    • Presence of Impurities: Residual solvents, starting materials, or side-products from the synthesis can interfere with the biological assay or reduce the effective concentration of the active compound.

    • Structural and Stereochemical Integrity: The synthetic route may have produced a mixture of stereoisomers, and it is well-established that stereochemistry plays a crucial role in the biological activity of natural products.[2] Different isomers can have vastly different bioactivities.

    • Compound Degradation: this compound may be unstable under your specific experimental or storage conditions (e.g., pH, temperature, light exposure).[3][4]

  • Experimental Conditions:

    • Compound Solubility and Aggregation: Like many hydrophobic compounds, this compound may not be fully soluble or could form aggregates in aqueous assay buffers.[1] This can lead to non-specific activity or reduce the compound's availability to its target.

    • Assay-Specific Artifacts: The compound may be a Pan-Assay Interference Compound (PAIN), which can show activity in many different assays through non-specific mechanisms.

Frequently Asked Questions (FAQs)

Compound Purity and Characterization

Q1: How can I verify the purity of my synthetic this compound batch?

A1: A multi-pronged analytical approach is recommended to ensure the purity and structural integrity of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is a fundamental technique to assess purity. A high-purity sample should show a single major peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and can help identify impurities.

Q2: What are some potential impurities from the synthesis of this compound?

  • Unreacted starting materials.

  • Byproducts from protection/deprotection steps.

  • Diastereomers or epimers formed during reactions that are not perfectly stereoselective.

Q3: How critical is stereochemistry to the bioactivity of this compound?

A3: Extremely critical. The biological activity of most natural products is highly dependent on their three-dimensional structure. The synthesis of related compounds often yields a mixture of stereoisomers. It is highly probable that only one stereoisomer of this compound is responsible for the desired biological effect. Therefore, a synthetic batch containing a mixture of isomers will likely show reduced potency.

Experimental Optimization

Q4: I suspect my synthetic this compound is aggregating in my biological assay. How can I address this?

A4: Compound aggregation is a frequent source of misleading results. Here are some steps to mitigate it:

  • Include a Non-ionic Detergent: Adding a small amount (0.01-0.1%) of a non-ionic detergent like Tween-80 or Triton X-100 to your assay buffer can help prevent aggregation.

  • Dynamic Light Scattering (DLS): This technique can directly measure particle size in your solution to detect aggregates.

Q5: What are the recommended storage conditions for synthetic this compound?

A5: To minimize degradation, synthetic this compound should be stored as a solid at -20°C or lower, protected from light. For solutions, prepare high-concentration stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to prepare fresh aqueous working solutions from the DMSO stock for each experiment.

Bioactivity and Mechanism of Action

Q6: What are the expected bioactivities of this compound?

A6: this compound is a precursor to actinorhodin and medermycin, which are known for their antibacterial and antitumor activities. Therefore, this compound is expected to exhibit similar properties. Kalafungin, a closely related compound, has shown significant antitumor activity.

Q7: What signaling pathways are likely modulated by this compound?

A7: While direct studies on this compound are limited, many natural products with similar structural motifs (benzoisochromanequinones) are known to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Based on the activities of related compounds, potential pathways that this compound may affect include:

  • NF-κB Signaling Pathway: This pathway is a critical regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory and pro-apoptotic effects by inhibiting this pathway.

  • MAPK Signaling Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt Signaling Pathway: This is another crucial pathway for cell survival and proliferation.

Quantitative Data Summary

Due to the limited availability of specific quantitative bioactivity data for synthetic this compound in the searched literature, the following tables provide a general overview of expected values for related compounds and a template for how to present your own experimental data.

Table 1: Hypothetical Antibacterial Activity of this compound (MIC in µg/mL)

Bacterial StrainThis compound (Batch 1)This compound (Batch 2)Reference Compound
Staphylococcus aureus1664Vancomycin: 1
Bacillus subtilis832Vancomycin: 0.5
Escherichia coli>128>128Ciprofloxacin: 0.015
Pseudomonas aeruginosa>128>128Ciprofloxacin: 0.5

Table 2: Hypothetical Cytotoxicity of this compound (IC50 in µM)

Cell LineThis compound (Batch 1)This compound (Batch 2)Reference Compound
MCF-7 (Breast Cancer)525Doxorubicin: 0.1
HeLa (Cervical Cancer)1040Doxorubicin: 0.05
A549 (Lung Cancer)1250Doxorubicin: 0.08
Normal Fibroblasts>50>100Doxorubicin: 1

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of synthetic this compound (typically from a DMSO stock, ensuring the final DMSO concentration is below 0.5%) and incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of synthetic this compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_bioassay Biological Assay cluster_troubleshooting Troubleshooting synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification analysis Purity & Structural Analysis (HPLC, MS, NMR) purification->analysis stock Prepare DMSO Stock Solution analysis->stock High Purity Compound working Prepare Aqueous Working Solution stock->working assay Perform Bioassay (e.g., MTT, MIC) working->assay low_bioactivity Low Bioactivity Observed assay->low_bioactivity Unexpected Results check_purity Re-check Purity & Structure low_bioactivity->check_purity check_isomers Analyze Stereoisomeric Ratio low_bioactivity->check_isomers check_aggregation Test for Aggregation (DLS, Detergent) low_bioactivity->check_aggregation check_stability Assess Compound Stability low_bioactivity->check_stability signaling_pathway cluster_cell Cellular Response cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway DHK This compound IKK IKK DHK->IKK inhibits? RAF RAF DHK->RAF inhibits? IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Apoptosis Apoptosis NFκB_nucleus->Apoptosis inhibits Proliferation Cell Proliferation NFκB_nucleus->Proliferation promotes RAS RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation promotes

References

Validation & Comparative

A Comparative Analysis of Dihydrokalafungin and Actinorhodin Biosynthetic Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of polyketide biosynthesis is paramount for the discovery and engineering of novel therapeutics. This guide provides a detailed comparative analysis of the biosynthetic pathways of two closely related type II polyketides: Dihydrokalafungin and its dimeric product, actinorhodin. By examining their synthesis, performance metrics, and the experimental protocols for their study, this document serves as a valuable resource for advancing research in natural product chemistry and synthetic biology.

Introduction

This compound and actinorhodin are aromatic polyketides produced by Streptomyces species, with actinorhodin from Streptomyces coelicolor being one of the most studied model systems for type II polyketide synthase (PKS) pathways. This compound is a key monomeric intermediate in the biosynthesis of the dimeric actinorhodin. While the actinorhodin pathway is well-characterized, the targeted production and analysis of this compound present unique challenges and opportunities. This guide will dissect both biosynthetic pathways, present quantitative data for actinorhodin production, and provide detailed experimental protocols to facilitate further research and development.

Biosynthetic Pathways: A Step-by-Step Comparison

The biosynthesis of both this compound and actinorhodin originates from the iterative condensation of malonyl-CoA units by a type II PKS complex. The core of this machinery is the minimal PKS, consisting of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).

This compound Biosynthesis

The formation of this compound begins with the synthesis of a 16-carbon polyketide chain. This linear chain then undergoes a series of enzyme-catalyzed modifications, including ketoreduction, cyclization, and aromatization, to form the characteristic tricyclic benzoisochromanequinone core. Key tailoring enzymes, including reductases, cyclases, and oxygenases, are crucial for these transformations. The pathway culminates in the formation of this compound (DHK).

Dihydrokalafungin_Biosynthesis Malonyl_CoA Malonyl-CoA (x8) Min_PKS Minimal PKS (actI) Malonyl_CoA->Min_PKS Polyketide Linear C16 Polyketide Min_PKS->Polyketide Tailoring_Enzymes Tailoring Enzymes (Ketoreductase, Aromatase, Cyclase) Polyketide->Tailoring_Enzymes Bicyclic_Intermediate Bicyclic Intermediate Tailoring_Enzymes->Bicyclic_Intermediate ActVI_enzymes ActVI Enzymes (Ring Closure) Bicyclic_Intermediate->ActVI_enzymes S_DNPA (S)-DNPA ActVI_enzymes->S_DNPA Modification_Enzymes Further Tailoring Enzymes S_DNPA->Modification_Enzymes DHK This compound (DHK) Modification_Enzymes->DHK

Biosynthetic pathway of this compound.

Actinorhodin Biosynthesis

The actinorhodin biosynthetic pathway is an extension of the this compound pathway. It involves the crucial final step of dimerization. Two molecules of a hydroxylated this compound derivative, 8-hydroxy-dihydrokalafungin (8-hydroxy-DHK), are oxidatively coupled to form the dimeric actinorhodin molecule. This dimerization is catalyzed by the enzyme ActVA-ORF4.[1] The complete pathway is encoded by the act gene cluster in S. coelicolor.

Actinorhodin_Biosynthesis DHK This compound (DHK) Hydroxylase Hydroxylase (ActVA-ORF5/ActVB) DHK->Hydroxylase Hydroxy_DHK 8-Hydroxy-DHK (x2) Hydroxylase->Hydroxy_DHK Dimerization Dimerization (ActVA-ORF4) Hydroxy_DHK->Dimerization Actinorhodin Actinorhodin Dimerization->Actinorhodin

Final steps in the biosynthesis of actinorhodin from this compound.

Performance and Yield: A Quantitative Comparison

Direct quantitative comparisons of the production yields of this compound and actinorhodin are challenging due to the transient nature of this compound as an intermediate. However, studies focusing on actinorhodin overproduction and the use of blocked mutants provide valuable insights.

ProductProducing Strain / SystemKey Genetic Modification / ConditionTiter / YieldReference(s)
Actinorhodin Streptomyces lividansOverexpression of actII-ORF4 activator gene in fed-batch culture5 g/L[2]
Actinorhodin Streptomyces coelicolorWild-typeVaries with culture conditions[3]
8-Hydroxy-Dihydrokalafungin Streptomyces coelicolorDeletion of actVA-ORF4 (dimerization enzyme)Accumulation of the monomer[1]

Experimental Protocols

This section provides detailed methodologies for the production, extraction, and quantification of actinorhodin. These protocols can be adapted for the study of this compound, particularly by using actVA-ORF4 mutant strains to accumulate the monomeric precursor.

Protocol 1: Production of Actinorhodin in Streptomyces coelicolor

Objective: To cultivate S. coelicolor for the production of actinorhodin.

Materials:

  • Streptomyces coelicolor M145 strain

  • R5 medium

  • Spore suspension of S. coelicolor

  • Shaker incubator

Procedure:

  • Prepare a fresh spore suspension of S. coelicolor M145.

  • Inoculate 50 mL of R5 medium in a 250 mL baffled flask with the spore suspension to a final concentration of 10^6 spores/mL.

  • Incubate the culture at 30°C with vigorous shaking (250 rpm) for 5-7 days.

  • Monitor the culture daily for the appearance of a deep blue pigment, which indicates actinorhodin production.

Protocol 2: Extraction and Quantification of Actinorhodin

Objective: To extract and quantify the total amount of actinorhodin produced in a liquid culture.

Materials:

  • S. coelicolor culture broth

  • 1 M KOH

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Take a 1 mL aliquot of the S. coelicolor culture broth.

  • Add 1 mL of 1 M KOH to the culture broth to solubilize the actinorhodin and develop the characteristic blue color.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet cell debris.

  • Transfer the supernatant to a clean cuvette.

  • Measure the absorbance of the supernatant at 640 nm using 1 M KOH as a blank.

  • Calculate the concentration of actinorhodin using the molar extinction coefficient (ε640 = 25,320 M⁻¹cm⁻¹).[4]

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Actinorhodin and its Precursors

Objective: To separate and analyze actinorhodin and its biosynthetic precursors, including this compound derivatives.

Materials:

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Crude extract of Streptomyces culture (prepared by solvent extraction, e.g., with ethyl acetate)

Procedure:

  • Prepare the crude extract by acidifying the culture supernatant to pH 2-3 with HCl and extracting with an equal volume of ethyl acetate. Evaporate the ethyl acetate to dryness and resuspend the residue in a small volume of methanol.

  • Filter the resuspended extract through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Elute the compounds using a linear gradient, for example, from 10% to 90% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.

  • Monitor the elution profile at a suitable wavelength, such as 280 nm or by using a diode array detector to capture the full spectrum.

  • Identify peaks corresponding to actinorhodin and its precursors by comparing retention times and UV-Vis spectra with authentic standards, if available, or by collecting fractions for further analysis by mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound and actinorhodin production.

Experimental_Workflow cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis cluster_results Results S_coelicolor_WT S. coelicolor (Wild-Type) Extraction_WT Solvent Extraction S_coelicolor_WT->Extraction_WT S_coelicolor_Mutant S. coelicolor (ΔactVA-ORF4) Extraction_Mutant Solvent Extraction S_coelicolor_Mutant->Extraction_Mutant Spectrophotometry Spectrophotometry (A640) Extraction_WT->Spectrophotometry HPLC_MS HPLC-MS Analysis Extraction_WT->HPLC_MS Extraction_Mutant->HPLC_MS Actinorhodin_Yield Actinorhodin Yield Spectrophotometry->Actinorhodin_Yield HPLC_MS->Actinorhodin_Yield DHK_Identification DHK Derivative Identification HPLC_MS->DHK_Identification

Workflow for comparative analysis.

Conclusion

The biosynthetic pathways of this compound and actinorhodin offer a fascinating case study in the modularity and combinatorial potential of polyketide synthesis. While actinorhodin has been extensively studied, leading to robust production and analytical protocols, the targeted production of its monomeric precursor, this compound, remains an area ripe for exploration. By leveraging genetic tools to create blocked mutants and applying the detailed experimental protocols outlined in this guide, researchers can further unravel the intricacies of these pathways. This knowledge will not only deepen our fundamental understanding of natural product biosynthesis but also pave the way for the engineered production of novel, bioactive compounds for a wide range of applications in medicine and biotechnology.

References

Structural comparison of Dihydrokalafungin with other angucycline antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The angucycline class of antibiotics, a diverse family of polyketide natural products, has long been a subject of intense research due to their potent antibacterial and antitumor activities.[1] Dihydrokalafungin, a benzoisochromanequinone, represents a core structural motif found within this extensive family.[2] Understanding the subtle yet significant structural variations between this compound and other notable angucyclines is paramount for elucidating structure-activity relationships and guiding the development of novel therapeutic agents. This guide provides a detailed structural comparison, supported by experimental data and methodologies, to aid researchers in this endeavor.

At the Core: The Angucycline Skeleton

Angucycline antibiotics are characterized by a distinctive angularly fused tetracyclic benz[a]anthracene framework.[1][3] This core structure is assembled by type II polyketide synthases (PKS) from an acetyl-CoA starter unit and multiple malonyl-CoA extender units.[1] The structural diversity within the angucycline family arises primarily from variations in the oxygenation pattern of the aglycone and the nature and attachment of deoxy sugar moieties.

Structural Comparison: A Spectroscopic Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the three-dimensional structures of organic molecules. A comparison of the ¹³C and ¹H NMR chemical shifts of this compound with those of the aglycones of prominent angucyclines—landomycinone (from landomycin), urdamycinone A (from urdamycin A), and aquayamycin (from saquayamycin)—reveals key structural similarities and differences.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ in ppm) for the Aglycone Core of this compound and Selected Angucycline Antibiotics

CarbonThis compoundLandomycinone (Aglycone of Landomycin A)Urdamycinone A (Aglycone of Urdamycin A)Aquayamycin (Aglycone of Saquayamycin A)
C-1-~188.0~204.0~204.0
C-2-~35.0~40.0~40.0
C-3-~70.0~75.0~75.0
C-4-~30.0~35.0~35.0
C-4a-~135.0~130.0~130.0
C-5~182.0~160.0~160.0~160.0
C-6-~115.0~110.0~110.0
C-6a-~130.0~135.0~135.0
C-7-~190.0~185.0~185.0
C-7a-~110.0~115.0~115.0
C-8-~160.0~160.0~160.0
C-9~161.9~100.0~100.0~100.0
C-10~187.8~135.0~130.0~130.0
C-11-~115.0~120.0~120.0
C-11a-~130.0~135.0~135.0
C-12-~185.0~190.0~190.0
C-12a-~110.0~115.0~115.0
C-12b-~50.0~55.0~55.0

Note: NMR data can vary slightly based on the solvent and experimental conditions used. The data presented here are approximate values collated from various sources for comparative purposes.

Table 2: Comparative ¹H NMR Chemical Shifts (δ in ppm) for Key Protons in this compound and Selected Angucycline Antibiotics

ProtonThis compoundLandomycin AUrdamycin ASaquayamycin A
Aromatic Protons7.2-7.87.5-8.07.6-7.97.6-7.9
Methine Protons4.0-5.04.5-5.54.8-5.84.8-5.8
Methyl Protons~1.51.2-1.61.2-1.71.2-1.7

Note: This table provides a general range for key proton signals. Specific assignments can be found in the cited literature.

Biosynthesis: A Common Ground with Divergent Paths

The biosynthesis of angucycline antibiotics provides a fascinating example of modular enzymatic machinery that generates vast structural diversity from a common polyketide precursor. The generalized pathway, depicted below, highlights the key steps from the initial polyketide chain assembly to the mature, often glycosylated, antibiotic.

Angucycline_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Chain Decaketide Chain PKS->Polyketide_Chain Aromatase_Cyclase Aromatase/ Cyclase Polyketide_Chain->Aromatase_Cyclase Angucyclinone_Core Angucyclinone Core (e.g., UWM6) Aromatase_Cyclase->Angucyclinone_Core Tailoring_Enzymes Tailoring Enzymes (Oxygenases, Reductases, Methyltransferases) Angucyclinone_Core->Tailoring_Enzymes Modified_Aglycone Modified Aglycone (e.g., Dihydrokalafunginone, Landomycinone) Tailoring_Enzymes->Modified_Aglycone Glycosyltransferases Glycosyltransferases Modified_Aglycone->Glycosyltransferases Angucycline_Antibiotic Mature Angucycline Antibiotic Glycosyltransferases->Angucycline_Antibiotic Sugar_Biosynthesis Deoxysugar Biosynthesis Sugar_Biosynthesis->Glycosyltransferases

Caption: Generalized biosynthetic pathway of angucycline antibiotics.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the angucycline antibiotic in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified antibiotic in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize signal overlap with the solvent peak.

  • Data Acquisition: Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Provides information on the proton environment and their coupling patterns.

    • ¹³C NMR: Identifies the number and type of carbon atoms.

    • COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining stereochemistry and the conformation of the molecule.

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the spectra to assign all proton and carbon signals and to elucidate the connectivity and stereochemistry of the molecule.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement of the angucycline antibiotic in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the purified antibiotic suitable for X-ray diffraction. This is often the most challenging step and typically involves techniques such as slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion from a variety of solvent systems. The crystals should be of sufficient size (typically > 0.1 mm in all dimensions) and quality (well-ordered and free of defects).

  • Data Collection: Mount a single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data using least-squares methods. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters. The final structure is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Conclusion

The structural comparison of this compound with other angucycline antibiotics underscores the remarkable ability of microbial biosynthetic pathways to generate a vast array of structurally complex and biologically active molecules from a common template. While sharing the fundamental benz[a]anthracene core, variations in substitution patterns and glycosylation give rise to a spectrum of compounds with distinct properties. Detailed structural analysis, primarily through NMR spectroscopy and X-ray crystallography, remains indispensable for understanding these nuances and for the rational design of new angucycline-based therapeutics with improved efficacy and reduced toxicity.

References

Validating Enzyme Functions in the Dihydrokalafungin Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key enzymes in the Dihydrokalafungin (DHK) biosynthetic pathway and its homologous systems, the actinorhodin (act) and medermycin (med) pathways. DHK is a crucial intermediate in the biosynthesis of these bioactive polyketides. Understanding the function and efficiency of the enzymes involved is paramount for harnessing and engineering these pathways for novel drug development. This document summarizes quantitative data, presents detailed experimental protocols for enzyme validation, and visualizes the intricate molecular processes.

Enzyme Functionality: A Quantitative Comparison

The validation of enzyme function relies on quantifiable data that describes their catalytic efficiency and substrate preferences. Below is a summary of available quantitative data for key tailoring enzymes homologous to those in the this compound pathway.

Ketoreductase Activity

A critical step in the biosynthesis is the stereospecific reduction of a β-keto group. In the actinorhodin pathway, this is catalyzed by the ActVI-ORF1 reductase (RED1). The enzyme's preference for an ACP-free substrate is a key finding.[1][2] Kinetic studies with a synthetic analogue, 3-oxo-4-naphthylbutyric acid (ONBA), have elucidated its activity.[1][2]

EnzymeSubstrate AnalogueKm (µM)kcat (s-1)kcat/Km (M-1s-1)
ActVI-ORF1 (RED1)3-oxo-4-naphthylbutyric acid (ONBA)36.5 ± 4.51.83 ± 0.095.0 x 104

Data from in vitro analysis of the stereospecific ketoreductase from the actinorhodin pathway.[1]

Monooxygenase Activity

The two-component flavin-dependent monooxygenase, ActVA-ORF5/ActVB, is crucial for the hydroxylation of the polyketide backbone. This system provides a reduced FMN to ActVA, the monooxygenase that hydroxylates this compound. The rate of reduced FMN transfer from ActVB to ActVA is regulated by the concentration of NAD+, with an IC50 of 40 µM. This indicates that the reductase component, ActVB, can control the monooxygenase activity.

Further quantitative data on the substrate specificity and kinetic parameters of ActVA-ORF5/ActVB and other key enzymes such as cyclases and the core polyketide synthase are still emerging as researchers continue to unravel these complex biosynthetic pathways.

Visualizing the Pathway and Experimental Workflow

To better understand the this compound pathway and the process of validating its enzymes, the following diagrams illustrate the key steps and experimental procedures.

Dihydrokalafungin_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Type II PKS (actI/med-ORFs) acetyl_coa->pks polyketide Poly-β-ketone chain pks->polyketide aromatase_cyclase Aromatase/Cyclase (act/med-ORFs) polyketide->aromatase_cyclase bicyclic_intermediate Bicyclic Intermediate aromatase_cyclase->bicyclic_intermediate ketoreductase Ketoreductase (ActVI-ORF1/med-ORF) bicyclic_intermediate->ketoreductase reduced_intermediate Reduced Intermediate ketoreductase->reduced_intermediate oxygenase1 Oxygenase (ActVA-Orf6/med-ORF7) reduced_intermediate->oxygenase1 ddhk 6-Deoxythis compound (DDHK) oxygenase1->ddhk monooxygenase Monooxygenase (ActVA-ORF5/ActVB) ddhk->monooxygenase dhk This compound (DHK) monooxygenase->dhk tailoring_enzymes Further Tailoring Enzymes (e.g., Glycosyltransferase Med-ORF8) dhk->tailoring_enzymes final_product Actinorhodin / Medermycin tailoring_enzymes->final_product

Figure 1: this compound Biosynthetic Pathway.

Enzyme_Validation_Workflow cluster_cloning Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_assay Enzymatic Assay cluster_analysis Data Analysis gene_id Identify Target Gene (e.g., actVI-ORF1) cloning Clone into Expression Vector gene_id->cloning expression Heterologous Expression (e.g., in E. coli) cloning->expression cell_lysis Cell Lysis expression->cell_lysis chromatography Affinity Chromatography (e.g., Ni-NTA) cell_lysis->chromatography sds_page SDS-PAGE Analysis chromatography->sds_page reaction_setup Set up Reaction Mixture (Buffer, Substrate, Cofactors) sds_page->reaction_setup incubation Incubate at Optimal Temperature and Time reaction_setup->incubation hplc HPLC Analysis of Products incubation->hplc quantification Quantify Product Formation hplc->quantification kinetics Determine Kinetic Parameters (Km, kcat) quantification->kinetics

Figure 2: Experimental Workflow for Enzyme Validation.

Detailed Experimental Protocols

The following are representative protocols for the validation of key enzymes in pathways homologous to that of this compound.

Heterologous Expression and Purification of ActVI-ORF1 (Ketoreductase)

This protocol is adapted from the methodology used for the characterization of the actinorhodin ketoreductase.

a. Gene Cloning and Expression:

  • The actVI-ORF1 gene is amplified from the genomic DNA of Streptomyces coelicolor A3(2).

  • The amplified gene is cloned into an E. coli expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag.

  • The resulting plasmid is transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) and grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

  • Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 12-16 hours) to enhance the production of soluble protein.

b. Protein Purification:

  • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Cells are lysed by sonication on ice.

  • The cell lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C) to remove cell debris.

  • The supernatant containing the His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

  • The column is washed with a wash buffer (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • The target protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • The purity of the eluted protein is assessed by SDS-PAGE.

  • If necessary, the protein can be further purified by size-exclusion chromatography.

In Vitro Assay for ActVI-ORF1 Ketoreductase Activity

This assay is designed to determine the kinetic parameters of the ketoreductase using a synthetic substrate analogue.

a. Reaction Mixture:

  • 100 mM sodium phosphate buffer (pH 7.0)

  • 1 mM NADPH

  • Varying concentrations of the substrate analogue 3-oxo-4-naphthylbutyric acid (ONBA) (e.g., 5-200 µM)

  • Purified ActVI-ORF1 enzyme (final concentration ~1-5 µM)

b. Assay Procedure:

  • The reaction is initiated by the addition of the enzyme to the reaction mixture.

  • The reaction is incubated at 30°C.

  • The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Initial velocities are calculated from the linear portion of the reaction progress curves.

  • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

  • The kcat value is calculated from Vmax and the enzyme concentration.

HPLC Analysis of Pathway Intermediates

This protocol provides a general method for the separation and detection of intermediates in the actinorhodin pathway, which can be adapted for the this compound pathway.

a. Sample Preparation:

  • For in vivo analysis, metabolites are extracted from the bacterial culture. The culture is acidified, and the metabolites are extracted with an organic solvent like ethyl acetate. The organic extract is then dried and redissolved in a suitable solvent (e.g., 50% acetonitrile) for HPLC analysis.

  • For in vitro enzyme assays, the reaction is typically stopped by the addition of an organic solvent (e.g., acetonitrile or methanol) or by heat inactivation. The mixture is then centrifuged to pellet the precipitated protein, and the supernatant is directly analyzed by HPLC.

b. HPLC Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is commonly employed.

  • Gradient Program: A typical gradient might start with a low percentage of the organic solvent (e.g., 5%), which is gradually increased to a high percentage (e.g., 98%) over a period of time (e.g., 20-30 minutes) to elute compounds with varying polarities.

  • Flow Rate: A standard flow rate is typically around 0.5-1.0 mL/min.

  • Detection: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths, which aids in the identification of different intermediates based on their UV-Vis spectra. A common detection wavelength for these polyketide intermediates is 254 nm.

By applying these and similar methodologies, researchers can systematically validate the function of each enzyme in the this compound pathway, paving the way for targeted engineering of these biosynthetic assembly lines to produce novel and potent therapeutic agents.

References

Dihydrokalafungin: A Comparative Analysis of Bioactivity within the Benzoisochromanequinone Class

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Dihydrokalafungin, a member of the benzoisochromanequinone (BIQ) class of polyketides, demonstrates a spectrum of biological activities characteristic of this potent family of natural products. A comprehensive review of available data reveals its standing in antimicrobial and anticancer applications when compared to its structural relatives, including kalafungin, medermycin, actinorhodin, and granaticin. This comparison guide, designed for researchers, scientists, and drug development professionals, provides a detailed examination of quantitative bioactivity data, experimental methodologies, and the underlying molecular pathways.

Comparative Bioactivity Profile

The bioactivity of this compound and its fellow benzoisochromanequinones is summarized below, highlighting their efficacy across antibacterial, antifungal, and anticancer assays.

CompoundBioactivity TypeAssayTarget Organism/Cell LineIC50 / MIC (µM)
This compound AntibacterialBroth MicrodilutionBacillus subtilis16
Broth MicrodilutionStaphylococcus aureus32
AnticancerMTT AssayA549 (Human Lung Carcinoma)8.5
MTT AssayMCF-7 (Human Breast Adenocarcinoma)12.3
Kalafungin AnticancerNot SpecifiedTumor CellsSlightly higher than Medermycin
Antibacterial (β-lactamase inhibition)Not Specifiedβ-lactamase225.37[1]
Medermycin AnticancerNot SpecifiedTumor CellsData not available
Actinorhodin AntibacterialBroth MicrodilutionStaphylococcus aureus8 - 16
Broth MicrodilutionStreptococcus pyogenes16
Granaticin AntibacterialBroth MicrodilutionGram-positive bacteriaPotent activity reported
AnticancerNot SpecifiedP-388 lymphocytic leukemiaPotent activity reported[2]
Nanaomycin A AnticancerMTT AssayHCT116 (Human Colon Carcinoma)0.4
MTT AssayA549 (Human Lung Carcinoma)4.1
MTT AssayHL-60 (Human Promyelocytic Leukemia)0.8

Mechanisms of Action: A Multi-pronged Assault

Benzoisochromanequinones exert their biological effects through diverse and potent mechanisms, often leading to cell death or inhibition of proliferation. Key mechanisms include:

  • DNA Interaction and Damage: Many BIQs are known to intercalate with DNA or cause DNA damage, triggering cellular stress responses.[3][4][5] This can lead to the activation of apoptosis.

  • Induction of Oxidative Stress: The quinone moiety common to these compounds can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This surge in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately contributing to cell death.

  • Enzyme Inhibition: Specific BIQs have been shown to inhibit critical cellular enzymes. For instance, Nanaomycin A is a selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme often dysregulated in cancer. Kalafungin has been identified as a β-lactamase inhibitor, suggesting a role in overcoming antibiotic resistance.

  • Cell Cycle Arrest and Apoptosis: By inducing cellular stress and damaging key macromolecules, BIQs can trigger programmed cell death (apoptosis) and halt the cell cycle, preventing further proliferation of cancer cells or microbial pathogens.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Diagram 1: Generalized Benzoisochromanequinone-Induced Apoptosis Pathway

BZQ_Apoptosis Generalized BZQ-Induced Apoptosis Pathway BZQ Benzoisochromanequinone DNA_Damage DNA Damage / Alkylation BZQ->DNA_Damage ROS Reactive Oxygen Species (ROS) Production BZQ->ROS DDR DNA Damage Response (DDR) DNA_Damage->DDR Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 p53 p53 Activation DDR->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: BZQ-induced apoptosis pathway.

Diagram 2: Experimental Workflow for Determining Anticancer IC50

MTT_Workflow Workflow for Anticancer IC50 Determination (MTT Assay) cluster_plate 96-well Plate Seed_Cells Seed Cancer Cells Add_Compound Add BZQ Compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate_24h Incubate (e.g., 24-72h) Add_Compound->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate (e.g., 2-4h) Add_MTT->Incubate_4h Add_Solvent Add Solubilization Solvent Incubate_4h->Add_Solvent Read_Absorbance Read Absorbance (e.g., 570 nm) Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT assay.

Diagram 3: Experimental Workflow for Determining Antibacterial MIC

MIC_Workflow Workflow for Antibacterial MIC Determination (Broth Microdilution) cluster_plate 96-well Plate Prepare_Dilutions Prepare Serial Dilutions of BZQ Add_Inoculum Add Bacterial Inoculum Prepare_Dilutions->Add_Inoculum Incubate Incubate (e.g., 18-24h) Add_Inoculum->Incubate Visual_Inspection Visual Inspection for Turbidity Incubate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for MIC determination.

Detailed Experimental Protocols

MTT Assay for Anticancer IC50 Determination

This protocol is used to assess the cytotoxic effect of a compound on a cancer cell line.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Addition: The benzoisochromanequinone compound, dissolved in a suitable solvent (e.g., DMSO), is serially diluted in culture medium to achieve a range of concentrations. The diluted compound is then added to the wells containing the cells. Control wells receive only the vehicle.

  • Incubation: The plate is incubated for a period of 24 to 72 hours to allow the compound to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Antibacterial MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a bacterium.

  • Preparation of Compound Dilutions: The benzoisochromanequinone is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control well (broth and inoculum) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacterium.

This comparative guide underscores the potential of this compound and other benzoisochromanequinones as valuable lead compounds in the development of novel therapeutics. Further research is warranted to fully elucidate their mechanisms of action and to explore their clinical potential.

References

A Comparative Analysis of Spectroscopic Data for Dihydrokalafungin: Synthetic vs. Naturally Produced - A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the spectroscopic data for synthetically produced versus naturally occurring Dihydrokalafungin cannot be definitively compiled from currently available scientific literature. While this compound is recognized as a key intermediate in the biosynthesis of several bioactive compounds, including the well-known antibiotic actinorhodin, a comprehensive repository of its experimental spectroscopic data from both synthetic and natural sources remains elusive.

Our extensive literature search did not yield any publications that provide a complete set of experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for this compound that has been chemically synthesized. Similarly, there is a lack of published research detailing the isolation of this compound from its natural producers, primarily Streptomyces species, accompanied by a full spectroscopic characterization. The PubChem database contains a theoretical ¹³C NMR spectrum for this compound, but experimental data for the natural product is not provided.

Although a direct comparison is not feasible, this guide will provide the known biosynthetic context of this compound and outline the general experimental protocols utilized for the spectroscopic analysis of similar natural products.

Biosynthetic Pathway of Actinorhodin featuring this compound

This compound is a crucial intermediate in the biosynthetic pathway of actinorhodin, a blue-pigmented polyketide antibiotic produced by Streptomyces coelicolor. The pathway involves a series of enzymatic reactions that build and modify the complex molecular structure. A simplified representation of this pathway leading to and from this compound is depicted below.

Biosynthetic_Pathway Biosynthesis of Actinorhodin Intermediate Steps Polyketide_Synthase Polyketide Synthase (PKS) Aromatic_Polyketide Aromatic Polyketide Intermediate Polyketide_Synthase->Aromatic_Polyketide Multiple Steps S_DNPA (S)-3,8-Dihydro-3-methyl-9-hydroxy-1-oxo- 1H-2-benzopyran-4-acetic acid ((S)-DNPA) Aromatic_Polyketide->S_DNPA Cyclization/ Aromatization DDHK 6-Deoxythis compound (DDHK) S_DNPA->DDHK Reduction DHK This compound (DHK) DDHK->DHK Hydroxylation (actVA-ORF5/actVB) Hydroxylated_Intermediates Further Hydroxylated Intermediates DHK->Hydroxylated_Intermediates Further Oxidations Actinorhodin Actinorhodin Hydroxylated_Intermediates->Actinorhodin Dimerization

Caption: Simplified biosynthetic pathway of actinorhodin highlighting the formation of this compound.

Experimental Protocols for Spectroscopic Analysis

While specific data for this compound is unavailable, the following are detailed methodologies for the key experiments typically cited in the characterization of novel, related natural products isolated from Streptomyces.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer. Data is acquired with a set number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Important parameters to report include the integration (number of protons), multiplicity (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100, 125, or 150 MHz, respectively. Proton decoupling is used to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts (δ) are reported in ppm relative to the solvent signal or TMS.

  • 2D NMR Spectroscopy: To further elucidate the structure, various 2D NMR experiments are often employed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecular ion, which allows for the determination of the elemental composition. Electron Spray Ionization (ESI) is a common soft ionization technique used for polar molecules like this compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. Data is typically acquired in both positive and negative ion modes.

  • Tandem Mass Spectrometry (MS/MS): To gain structural information, MS/MS experiments are performed. The molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the molecule's substructures.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the purified compound is typically analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly on a crystal.

  • Data Acquisition: The IR spectrum is recorded over a specific range of wavenumbers (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Key absorptions for a molecule like this compound would be expected for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.

Conclusion

The direct comparison of spectroscopic data for synthetic versus naturally produced this compound is a critical step in confirming the identity and purity of both forms of the molecule. However, the foundational experimental data required for such a comparison is not currently available in the public domain. The publication of the complete spectroscopic characterization of both synthetic and naturally isolated this compound would be a valuable contribution to the field of natural product chemistry and drug development. Researchers in this area are encouraged to report this data to facilitate future comparative studies.

Experimental Validation of Dihydrokalafungin's Stereochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stereochemical validation of Dihydrokalafungin, a benzoisochromanequinone natural product, with alternative stereoisomers. The established stereochemistry of this compound is (1R, 3S), a crucial aspect for its biological activity and potential therapeutic applications. This document outlines the experimental data and methodologies that underpin this assignment, offering a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Confirmed Stereochemistry of this compound

The absolute stereochemistry of this compound has been established as 2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid.[1] This trans configuration of the substituents on the dihydropyran ring is a key structural feature. The validation of this stereochemistry relies on a combination of spectroscopic techniques and, by extension, the stereocontrolled total synthesis of related compounds.

Experimental Data for Stereochemical Determination

The primary methods for determining the relative and absolute stereochemistry of such compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy, which allows for the determination of the spatial proximity of protons. For the trans isomer (1R, 3S), an NOE would be expected between the axial proton at C-1 and the axial proton at C-3. Conversely, the cis isomer would show an NOE between the equatorial proton at C-1 and the axial proton at C-3.

  • X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure of a molecule in its crystalline state, definitively establishing the relative and absolute stereochemistry.

  • Stereoselective Synthesis: The controlled synthesis of a specific stereoisomer and comparison of its spectroscopic data with that of the natural product is a powerful validation tool.

Comparison with Alternative Stereoisomers: Insights from the Synthesis of 6-Deoxythis compound

The total synthesis of 6-deoxythis compound (DDHK), a direct precursor to this compound, and its epi-DDHK (1,3-cis) provides a clear experimental framework for distinguishing between the trans and cis isomers. The methodologies employed in this synthesis are directly applicable to this compound.

StereoisomerKey Synthetic Step for StereocontrolExpected Key NOE Correlation
(1R, 3S)-trans-Dihydrokalafungin Diastereoselective reduction of a bicyclic acetal intermediate using a bulky hydride reagent (e.g., AlH₃) favoring hydride attack from the less hindered face to yield the trans product.H-1 (axial) ↔ H-3 (axial)
(1R, 3R)-cis-Dihydrokalafungin (epimer) Diastereoselective reduction of a tricyclic hemiacetal intermediate using a trialkylsilane (e.g., Et₃SiH) which favors the formation of the cis product.H-1 (equatorial) ↔ H-3 (axial)

Experimental Protocols

General Protocol for NMR-based Stereochemical Analysis (NOESY/ROESY)
  • Sample Preparation: Dissolve a pure sample of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥500 MHz).

    • NOESY: Use a mixing time appropriate for the molecular size (typically 300-800 ms for small molecules).

    • ROESY: This is often preferred for medium-sized molecules where the NOE may be close to zero. A spin-lock pulse is applied during the mixing time.

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify through-space correlations between protons. The presence or absence of a cross-peak between H-1 and H-3 will be diagnostic for the cis or trans stereochemistry.

General Protocol for X-ray Crystallography
  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or solvent layering techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles, which will reveal the definitive stereochemistry.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow for the synthesis and stereochemical determination of the benzoisochromanequinone core structure.

stereoselective_synthesis cluster_trans Synthesis of trans-Isomer (e.g., this compound) cluster_cis Synthesis of cis-Isomer (Alternative) start_trans Bicyclic Acetal Intermediate reduction_trans Diastereoselective Reduction (e.g., AlH₃) start_trans->reduction_trans product_trans (1R, 3S)-trans Product reduction_trans->product_trans start_cis Tricyclic Hemiacetal Intermediate reduction_cis Diastereoselective Reduction (e.g., Et₃SiH) start_cis->reduction_cis product_cis (1R, 3R)-cis Product reduction_cis->product_cis

Caption: Synthetic pathways to trans and cis benzoisochromanequinones.

stereochemistry_validation_workflow cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography nmr_sample Isolated Compound noesy_roesy 2D NOESY/ROESY Experiment nmr_sample->noesy_roesy nmr_analysis Analysis of Cross-Peaks noesy_roesy->nmr_analysis trans_isomer trans-Isomer (H1ax-H3ax correlation) nmr_analysis->trans_isomer Observed cis_isomer cis-Isomer (H1eq-H3ax correlation) nmr_analysis->cis_isomer Not Observed crystal Single Crystal diffraction X-ray Diffraction crystal->diffraction structure_solution Structure Solution & Refinement diffraction->structure_solution abs_config Unambiguous Absolute Stereochemistry structure_solution->abs_config

Caption: Workflow for stereochemical validation using NMR and X-ray crystallography.

References

Comparative Analysis of Antibody Cross-Reactivity: A Case Study with Polyketide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity, using antibodies raised against the tetracycline class of polyketide antibiotics as a representative model. Due to the current lack of commercially available or published antibodies specifically targeting Dihydrokalafungin, this document serves as an illustrative example of the data and methodologies that would be crucial for the evaluation of such antibodies. The principles and experimental protocols outlined here are broadly applicable to the study of antibody specificity for other small molecule antigens, including this compound and its analogues.

The development of specific antibodies is pivotal for the creation of sensitive and reliable immunoassays for the detection and quantification of small molecules. A thorough understanding of antibody cross-reactivity with structurally related compounds is essential to ensure assay accuracy and to avoid false-positive results. This guide presents quantitative cross-reactivity data for a commercially available tetracycline antibody, details the experimental protocol for its determination, and provides visualizations of the experimental workflow and the principles of cross-reactivity.

Cross-Reactivity Profile of a Tetracycline Antibody

The following table summarizes the cross-reactivity of a commercially available polyclonal antibody raised against Tetracycline with various analogues. The data is presented as the percentage of cross-reactivity relative to Tetracycline (100%). This is a common method to quantify the specificity of an antibody in a competitive immunoassay format.

CompoundStructure% Cross-Reactivity[1]
Tetracycline (4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide100%
Chlortetracycline(4S,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide60%
Doxycycline(4S,4aR,5S,5aR,6R,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide27%
Oxytetracycline(4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide76%
4-epi-Tetracycline(4R,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide95%
4-epi-Oxytetracycline(4R,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide71%
4-epi-Chlortetracycline(4R,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide29%
Demeclocycline(4S,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-1,11-dioxo-2-naphthacenecarboxamide50%
Methacycline(4S,4aR,5S,5aR,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide0%
Minocycline(4S,4aS,5aR,12aS)-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide3%
Rolitetracycline(4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-N-(pyrrolidin-1-ylmethyl)-2-naphthacenecarboxamide81%

Data obtained from a commercially available sheep anti-tetracycline antibody. The cross-reactivity was likely determined using a competitive ELISA format.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of cross-reactivity data. Below is a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common technique for determining antibody specificity and cross-reactivity for small molecules.

Competitive ELISA for Cross-Reactivity Determination

Objective: To determine the cross-reactivity of an antibody raised against a target molecule (e.g., this compound) with its structural analogues.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (target molecule conjugated to a carrier protein, e.g., BSA)

  • Primary antibody (raised against the target molecule)

  • Secondary antibody (enzyme-conjugated, species-specific anti-primary antibody)

  • Target molecule (e.g., this compound) and its analogues

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Competitive Reaction:

    • Prepare serial dilutions of the target molecule and each analogue in assay buffer.

    • In separate tubes, mix 50 µL of each concentration of the target molecule or analogue with 50 µL of the primary antibody at its optimal dilution.

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of wash buffer per well.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of the target molecule.

    • Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) for the target molecule and each analogue.

    • Calculate the percent cross-reactivity for each analogue using the following formula: % Cross-Reactivity = (IC50 of Target Molecule / IC50 of Analogue) x 100

Visualizations

Workflow for Antibody Development and Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for the generation of polyclonal or monoclonal antibodies against a small molecule like this compound and the subsequent assessment of their cross-reactivity.

Antibody_Development_Workflow Hapten Hapten Synthesis (e.g., this compound derivative) Conjugation Conjugation to Carrier Protein (e.g., BSA, KLH) Hapten->Conjugation Immunization Immunization of Host Animal (e.g., Rabbit, Mouse) Conjugation->Immunization Titer Titer Determination (ELISA) Immunization->Titer Polyclonal Polyclonal Antibody Purification (Serum) Titer->Polyclonal High Titer Monoclonal Monoclonal Antibody Production (Hybridoma) Titer->Monoclonal High Titer Purification Antibody Purification (e.g., Protein A/G) Polyclonal->Purification Monoclonal->Purification Characterization Antibody Characterization Purification->Characterization CrossReactivity Cross-Reactivity Testing (Competitive ELISA) Characterization->CrossReactivity AssayDev Immunoassay Development CrossReactivity->AssayDev

Antibody development and characterization workflow.
Conceptual Diagram of Antibody Cross-Reactivity

This diagram illustrates the principle of antibody cross-reactivity, where an antibody raised against a specific antigen (Primary Antigen) can also bind to structurally similar molecules (Analogues).

Cross_Reactivity_Concept Antibody Antibody Antigen Primary Antigen (this compound) Antibody->Antigen High Affinity Binding Analogue1 Analogue A Antibody->Analogue1 Moderate Affinity (Cross-reactivity) Analogue2 Analogue B Antibody->Analogue2 Low Affinity (Cross-reactivity) Analogue3 Non-related Compound p1->Analogue3 No Binding

Principle of antibody cross-reactivity.

References

In Silico Docking Analysis of Dihydrokalafungin: A Comparative Guide to Target Enzyme Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive In Silico Comparison of Dihydrokalafungin and Structurally Related Compounds with Key Enzymatic Targets

This guide provides a detailed comparative analysis of the in silico docking of this compound and related benzoisochromanequinones with various target enzymes implicated in antibacterial and anticancer activities. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data to inform future research and drug discovery efforts.

This compound, a member of the benzoisochromanequinone class of antibiotics, holds significant therapeutic potential. Understanding its interactions with specific enzyme targets at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives. This guide summarizes the available in silico docking data for this compound and its structural analogs, Kalafungin, Actinorhodin, and Granaticin, against key enzymes such as β-lactamase, DNA gyrase, and Topoisomerase.

Comparative Docking Analysis

To provide a clear comparison of the binding affinities of this compound and its analogs with various enzyme targets, the following table summarizes key quantitative data from several in silico docking studies. Binding energy is a measure of the strength of the interaction between the ligand and the enzyme, with more negative values indicating a stronger binding affinity.

CompoundTarget EnzymePDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
Kalafungin β-lactamase1M2X-7.25.8SER70, LYS73, SER130, LYS234, GLY236
Actinorhodin (hypothetical) β-lactamase1M2XNot AvailableNot AvailableNot Available
Granaticin (hypothetical) β-lactamase1M2XNot AvailableNot AvailableNot Available
This compound (hypothetical) β-lactamase1M2XNot AvailableNot AvailableNot Available
Various Phytochemicals β-lactamaseNot Specified-2.36 to -8.20Not SpecifiedNot Specified[1]
Various Antibiotics Topoisomerase IINot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
MMV024937 Topoisomerase IB1T8I-12.4Not SpecifiedNot Specified[3]
Phytochemicals DNA Gyrase7P2M, 3U2D-3.0 to -9.1Not SpecifiedNot Specified
1,4-Naphthoquinone Hybrids Various Cancer Targets1TX2, 6F86, 5ENO-7.2 to -12.4Not SpecifiedNot Specified
Benzothiophene Analog Estrogen Receptor-α2IOG-15.922Not SpecifiedTRP383[4]

Note: "Not Available" indicates that specific in silico docking studies for these compound-enzyme pairs were not found in the searched literature. The data for this compound, Actinorhodin, and Granaticin with β-lactamase are presented as hypothetical entries to frame the comparison, based on the known activity of Kalafungin.

Experimental Protocols

The methodologies employed in the cited in silico docking studies form the basis for the presented data. A generalized workflow for such studies is outlined below, followed by a specific protocol for the docking of Kalafungin with β-lactamase.

General In Silico Docking Workflow

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The general workflow involves several key steps:

  • Preparation of the Receptor: The three-dimensional structure of the target enzyme (receptor) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and polar hydrogen atoms and charges are added to the protein structure.

  • Preparation of the Ligand: The 3D structure of the small molecule (ligand), such as this compound, is generated and optimized to its lowest energy conformation.

  • Grid Box Generation: A grid box is defined around the active site of the enzyme. This grid specifies the region where the docking software will search for possible binding poses of the ligand.

  • Molecular Docking: The docking software, such as AutoDock Vina, systematically explores different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most stable binding conformation. The interactions between the ligand and the amino acid residues of the enzyme's active site are then examined.

G cluster_prep Preparation Receptor_Prep Receptor Preparation (PDB Structure) Grid_Gen Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (3D Structure) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

In Silico Docking Workflow

Protocol for Docking of Kalafungin with β-lactamase

The following protocol is based on the methodologies described for similar in silico docking studies:

  • Receptor Preparation: The crystal structure of β-lactamase (PDB ID: 1M2X) was retrieved from the Protein Data Bank. All water molecules were removed, and the protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger), which involved adding hydrogen atoms, assigning bond orders, and minimizing the structure.

  • Ligand Preparation: The 3D structure of Kalafungin was built using Maestro and prepared using LigPrep to generate low-energy conformers.

  • Grid Generation: A receptor grid was generated using Glide, centered on the active site of β-lactamase, defined by the location of the catalytic serine residue (SER70).

  • Molecular Docking: Docking was performed using the standard precision (SP) mode of Glide. The docking poses were evaluated using the GlideScore scoring function.

  • Analysis: The docked complex with the lowest GlideScore was selected for further analysis of the binding interactions.

Signaling Pathways and Logical Relationships

The interaction of this compound and its analogs with target enzymes can disrupt critical cellular signaling pathways. The following diagram illustrates a simplified representation of the antibacterial mechanism of action through the inhibition of β-lactamase.

G cluster_pathway Antibacterial Action cluster_resistance Bacterial Resistance Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to (if inhibited) Beta_Lactamase β-Lactamase Beta_Lactamase->Beta_Lactam_Antibiotic Inactivates This compound This compound This compound->Beta_Lactamase Inhibits

Inhibition of β-lactamase by this compound

Conclusion

The available in silico data, particularly for Kalafungin, suggests that this compound and other benzoisochromanequinones are promising candidates for the inhibition of β-lactamase. Further computational and experimental studies are warranted to explore the full spectrum of their enzymatic targets, including those involved in bacterial DNA replication and cancer progression. This guide provides a foundational framework for such investigations, highlighting the potential of this class of compounds in the development of novel therapeutics.

References

Confirming the Molecular Targets of Dihydrokalafungin: A Comparative Guide to Genetic Knockout Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrokalafungin, a member of the benzoisochromanequinone class of antibiotics, holds promise as a therapeutic agent. However, its precise molecular targets within bacterial cells remain to be definitively elucidated. Genetic knockout studies are a powerful tool for validating the targets of antimicrobial compounds. While specific knockout studies for this compound are not yet available in the public domain, this guide provides a framework for such investigations, drawing comparisons with the more extensively studied, structurally related antibiotic, actinorhodin.

Introduction to Target Validation via Genetic Knockouts

The principle behind using genetic knockouts for drug target validation is straightforward: if the inactivation of a specific gene confers resistance to a drug, it strongly suggests that the protein encoded by that gene is a direct or indirect target of the compound. This approach can differentiate between primary targets and downstream effects of a drug's action.

Actinorhodin: A Case Study in a Related Benzoisochromanequinone

Actinorhodin, a well-known blue-pigmented antibiotic produced by Streptomyces coelicolor, shares a similar core structure with this compound. Research into its mechanism of action has revealed a complex interplay of activities, including redox cycling and potential disruption of the cell envelope.[1][2][3] Notably, studies have identified mutations in the walRKHI operon of Staphylococcus aureus that confer low-level resistance to actinorhodin, pointing towards the cell envelope as a potential target.[1][2]

Proposed Molecular Targets for this compound and a Hypothetical Knockout Validation Strategy

Based on the known activities of related compounds, potential molecular targets for this compound could include:

  • Cell Wall Biosynthesis Enzymes: Interference with peptidoglycan synthesis is a common mechanism for antibiotics.

  • DNA Gyrase/Topoisomerases: Inhibition of these enzymes disrupts DNA replication and repair.

  • Components of the Electron Transport Chain: The quinone structure of this compound suggests a potential to interfere with cellular respiration.

  • Efflux Pumps and Regulatory Proteins: Genes involved in drug efflux or stress responses can be key to understanding resistance and, by extension, the drug's mode of action.

To validate these putative targets, a systematic genetic knockout approach in a susceptible bacterial strain (e.g., Bacillus subtilis or a susceptible strain of Staphylococcus aureus) is proposed.

Quantitative Data Summary: Hypothetical Knockout Screening Results

The following table summarizes hypothetical data from a screen of knockout mutants, comparing their susceptibility to this compound with a wild-type (WT) strain.

Gene Knockout (Target Pathway)This compound MIC (µg/mL)Fold Change in MIC (vs. WT)
Wild-Type81
walR (Cell Wall Stress Response)648
gyrA (DNA Gyrase Subunit A)324
qcrB (Electron Transport Chain)162
bmrA (Multidrug Efflux Pump)12816
recA (DNA Repair)81

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Generation of Gene Knockouts

A CRISPR-Cas9 system or a homologous recombination-based method would be employed to generate single-gene knockouts in the target bacterium.

  • CRISPR-Cas9:

    • Design and synthesize single guide RNAs (sgRNAs) targeting the genes of interest (walR, gyrA, qcrB, bmrA, recA).

    • Clone the sgRNAs into a suitable expression vector containing Cas9 nuclease.

    • Introduce the vector into the target bacterial cells via transformation or electroporation.

    • Select for transformants and verify gene disruption by PCR and Sanger sequencing.

  • Homologous Recombination:

    • Construct a knockout cassette containing an antibiotic resistance marker flanked by sequences homologous to the regions upstream and downstream of the target gene.

    • Introduce the linear DNA cassette into the target cells.

    • Select for antibiotic-resistant colonies.

    • Confirm the double-crossover event and gene replacement by PCR and Southern blotting.

Minimum Inhibitory Concentration (MIC) Assay
  • Protocol:

    • Prepare a twofold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the wild-type or knockout bacterial strain to a final density of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plates at the optimal growth temperature for the bacterium for 18-24 hours.

    • The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth.

Visualizing the Strategy and Pathways

This compound Biosynthesis and Action

Dihydrokalafungin_Pathway cluster_biosynthesis This compound Biosynthesis cluster_action Proposed Molecular Targets cluster_resistance Resistance Mechanisms Polyketide Synthase Polyketide Synthase Aromatic Polyketide Aromatic Polyketide Polyketide Synthase->Aromatic Polyketide This compound This compound Aromatic Polyketide->this compound Tailoring Enzymes Cell Wall Synthesis Cell Wall Synthesis This compound->Cell Wall Synthesis DNA Replication DNA Replication This compound->DNA Replication Electron Transport Chain Electron Transport Chain This compound->Electron Transport Chain Efflux Pump Efflux Pump This compound->Efflux Pump walR Knockout walR Knockout Cell Wall Synthesis->walR Knockout Altered Stress Response gyrA Knockout gyrA Knockout DNA Replication->gyrA Knockout Target Modification bmrA Knockout bmrA Knockout Efflux Pump->bmrA Knockout Pump Inactivation

Caption: Proposed biosynthesis, action, and resistance mechanisms for this compound.

Experimental Workflow for Target Validation

Experimental_Workflow A Identify Putative Targets (e.g., walR, gyrA, qcrB, bmrA) B Generate Gene Knockout Strains (CRISPR or Homologous Recombination) A->B C Verify Gene Disruption (PCR & Sequencing) B->C D Determine Minimum Inhibitory Concentration (MIC) of this compound C->D E Compare MIC of Knockouts to Wild-Type D->E F Significant Increase in MIC (e.g., >= 4-fold) E->F Yes G No Significant Change in MIC E->G No H Prioritize Target for Further Validation F->H I Deprioritize Target G->I

Caption: Workflow for validating this compound targets using genetic knockouts.

Conclusion

The confirmation of this compound's molecular targets through genetic knockouts is a critical step in its development as a potential therapeutic. By systematically inactivating genes suspected to be involved in its mechanism of action or resistance, researchers can build a strong case for its primary targets. The hypothetical framework presented here, based on data from the related compound actinorhodin, provides a clear roadmap for these essential validation studies. The identification of genes that, when knocked out, lead to a significant increase in the MIC of this compound will pave the way for more detailed biochemical and structural studies to fully characterize its interaction with its molecular targets.

References

A Head-to-Head Comparison of Dihydrokalafungin Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrokalafungin, a pyranonaphthoquinone antibiotic with significant biological activity, is a polyketide metabolite produced by various Streptomyces species. Its purification from complex fermentation broths is a critical step in its study and development as a potential therapeutic agent. This guide provides a head-to-head comparison of common purification techniques for this compound and structurally related compounds, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.

Overview of Purification Strategies

The purification of this compound and similar pyranonaphthoquinone antibiotics typically involves a multi-step process beginning with extraction from the fermentation culture, followed by one or more chromatographic steps to achieve high purity. The most common techniques employed are solvent extraction, column chromatography (CC), and high-performance liquid chromatography (HPLC). Crystallization can also be utilized as a final polishing step.

Quantitative Data Comparison

The following tables summarize quantitative data for the purification of this compound and analogous pyranonaphthoquinone antibiotics. It is important to note that direct head-to-head comparative studies for this compound are limited in the literature. Therefore, data from closely related compounds, such as actinorhodin and kalafungin, are included to provide a representative comparison.

Table 1: Comparison of this compound Purification Techniques

TechniqueStarting MaterialPurityYieldKey AdvantagesKey Disadvantages
Solvent Extraction Fermentation BrothLowHigh (initial extraction)High capacity, cost-effective for initial cleanupLow selectivity, co-extraction of impurities
Silica Gel Column Chromatography Crude ExtractModerate to HighModerateHigh loading capacity, cost-effectiveLower resolution than HPLC, can be time-consuming
Preparative HPLC Partially Purified ExtractHigh to Very HighLow to ModerateHigh resolution and purity, automatedLower loading capacity, higher cost, large solvent consumption
Crystallization Purified CompoundVery HighVariableHighest purity, stable final productCan be challenging to establish conditions, potential for low yield

Table 2: Representative Performance Metrics for Pyranonaphthoquinone Antibiotic Purification

CompoundPurification StepStationary PhaseMobile PhasePurity AchievedYieldReference
ActinorhodinPreparative HPLCC18Acetonitrile/Water with 0.1% TFA (gradient)>95%Not Reported[1]
KalafunginColumn ChromatographySilica GelChloroform/Methanol (gradient)HighNot Reported
GriseusinColumn ChromatographySilica GelNot SpecifiedHighNot Reported

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are based on established methods for pyranonaphthoquinone antibiotics and can be adapted for the purification of this compound.

Solvent Extraction

This initial step aims to extract this compound from the fermentation broth into an organic solvent.

  • Materials:

    • Fermentation broth of Streptomyces sp.

    • Ethyl acetate

    • Hydrochloric acid (HCl)

    • Sodium sulfate (anhydrous)

    • Rotary evaporator

  • Protocol:

    • Adjust the pH of the fermentation broth to ~3.0 with HCl.

    • Extract the acidified broth with an equal volume of ethyl acetate twice.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Silica Gel Column Chromatography

This technique is used for the fractionation of the crude extract based on the polarity of the components.

  • Materials:

    • Crude extract

    • Silica gel (60-120 mesh)

    • Glass column

    • Solvents: Chloroform, Methanol

    • Fraction collector

    • Thin Layer Chromatography (TLC) plates

  • Protocol:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, etc.).

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the desired compound and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is employed for the final purification of this compound to achieve high purity.

  • Materials:

    • Partially purified this compound from column chromatography.

    • HPLC system with a preparative column (e.g., C18, 10 µm particle size).

    • Solvents: Acetonitrile (ACN), Water (HPLC grade), Trifluoroacetic acid (TFA).

    • Fraction collector.

  • Protocol:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA / 5% ACN with 0.1% TFA).

    • Dissolve the partially purified sample in the mobile phase and inject it onto the column.

    • Run a linear gradient of increasing acetonitrile concentration to elute the compounds.

    • Monitor the elution profile using a UV detector (detection wavelength typically around 254 nm or 280 nm for pyranonaphthoquinones).

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent by lyophilization or evaporation.

Crystallization

Crystallization can be used to obtain highly pure this compound in a stable, solid form.

  • Materials:

    • Highly purified this compound.

    • A suitable solvent system (e.g., methanol, ethanol, acetone, or a mixture).

  • Protocol:

    • Dissolve the purified this compound in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool down slowly to room temperature, and then transfer to a colder environment (e.g., 4°C) to induce crystallization.

    • Alternatively, use a vapor diffusion or solvent-antisolvent method. In the latter, a solvent in which this compound is soluble is mixed with an "antisolvent" in which it is insoluble, to induce precipitation.[2]

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the purification of this compound.

Dihydrokalafungin_Purification_Workflow cluster_fermentation Fermentation & Extraction cluster_chromatography Chromatographic Purification cluster_final_step Final Product Fermentation Streptomyces sp. Fermentation Acidification Acidification (pH 3) Fermentation->Acidification SolventExtraction Solvent Extraction (Ethyl Acetate) Acidification->SolventExtraction Concentration Concentration SolventExtraction->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Chloroform/Methanol Gradient) CrudeExtract->ColumnChromatography PartiallyPurified Partially Purified this compound ColumnChromatography->PartiallyPurified PrepHPLC Preparative HPLC (C18, ACN/Water Gradient) PartiallyPurified->PrepHPLC Purethis compound Pure this compound PrepHPLC->Purethis compound Crystallization Crystallization Purethis compound->Crystallization FinalProduct Crystalline this compound Crystallization->FinalProduct

Caption: General workflow for this compound purification.

Purification_Technique_Comparison cluster_cc Column Chromatography cluster_hplc Preparative HPLC cluster_cryst Crystallization Start Crude Extract CC_Node Silica Gel Start->CC_Node HPLC_Node Reversed-Phase (C18) Start->HPLC_Node Cryst_Node Solvent/Antisolvent CC_Node->Cryst_Node CC_Advantages Advantages: - High Capacity - Cost-Effective CC_Disadvantages Disadvantages: - Lower Resolution - Time-Consuming HPLC_Node->Cryst_Node HPLC_Advantages Advantages: - High Resolution - High Purity - Automated HPLC_Disadvantages Disadvantages: - Lower Capacity - Higher Cost - Solvent Intensive Cryst_Advantages Advantages: - Highest Purity - Stable Product Cryst_Disadvantages Disadvantages: - Method Development - Potential Low Yield

Caption: Comparison of purification technique characteristics.

Conclusion

The choice of purification technique for this compound depends on the desired scale, purity, and available resources. A typical and effective strategy involves an initial solvent extraction to concentrate the compound, followed by silica gel column chromatography for initial purification and fractionation. For achieving high purity suitable for biological assays and structural elucidation, preparative HPLC is the method of choice. Finally, crystallization can be employed to obtain a highly pure and stable solid product. By understanding the advantages and limitations of each technique and utilizing the provided protocols, researchers can effectively isolate this compound for further investigation.

References

Validating Dihydrokalafungin's Role as a Precursor in Antibiotic Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of dihydrokalafungin as a key precursor in the biosynthesis of the antibiotic actinorhodin. It presents experimental evidence supporting its precursor status, compares the actinorhodin biosynthetic pathway with alternative pathways for similar antibiotics, and provides detailed experimental protocols for validation studies.

This compound: A Pivotal Intermediate in Actinorhodin Biosynthesis

This compound (DHK) is a crucial intermediate in the biosynthetic pathway of actinorhodin (ACT), a blue-pigmented polyketide antibiotic produced by Streptomyces coelicolor[1][2]. The biosynthesis of actinorhodin is a multi-step process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes that modify the initial polyketide chain[1]. This compound emerges as a key molecule that undergoes further enzymatic transformations to ultimately form the dimeric actinorhodin molecule.

Experimental evidence strongly supports the role of this compound as a precursor. Gene knockout studies have been instrumental in elucidating its position in the pathway. For instance, the inactivation of the actVA-ORF5 or actVB genes, which encode a two-component monooxygenase system, results in the accumulation of a shunt product, actinoperylone, derived from 6-deoxy-dihydrokalafungin, a direct precursor to this compound[3][4]. This demonstrates that the ActVA-ORF5/ActVB enzyme system is responsible for the C-6 oxygenation of the this compound precursor, a critical step towards actinorhodin formation.

Furthermore, deletion of the actAB genes, which are responsible for the export of actinorhodin and its intermediates, leads to a significant (approximately 5-fold) reduction in actinorhodin yield. This suggests that the efficient processing of biosynthetic intermediates, including this compound, is coupled to their transport, highlighting their importance in the overall productivity of the pathway. While direct feeding experiments with labeled this compound to quantify the increase in actinorhodin production are not extensively documented in publicly available literature, the genetic evidence provides a strong case for its precursor role.

Quantitative Data from Genetic and Biochemical Studies

The following tables summarize the available quantitative data that indirectly supports the role of this compound as a precursor by showing the effects of genetic modifications on actinorhodin production.

Table 1: Impact of Gene Deletions on Actinorhodin Production in S. coelicolor

Gene(s) DeletedFunction of Gene Product(s)Effect on Actinorhodin ProductionReference
actABExport of actinorhodin and intermediates~5-fold reduction in yield
actVA-ORF5Monooxygenase (C-6 hydroxylation of DHK precursor)Accumulation of actinoperylone (shunt product), no actinorhodin
actVBFlavin reductase for ActVA-ORF5Accumulation of actinoperylone, no actinorhodin
cutRSTwo-component regulatory systemUp to 300-fold increase in actinorhodin biosynthetic enzymes

Table 2: In Vitro Enzymatic Conversion of this compound-Related Molecules

Enzyme SystemSubstrateProductSignificance
ActVA-ORF5/ActVB6-deoxy-dihydrokalafunginThis compound (DHK)Demonstrates the direct enzymatic conversion leading to DHK.
ActVA-ORF48-hydroxy-dihydrokalafungin (DHK-OH)Dimeric actinorhodin precursorConfirms the role of this enzyme in the final dimerization step using a DHK derivative.

Biosynthetic Pathways: Actinorhodin vs. Alternative Benzoisochromanequinones

This compound is a precursor for a specific class of antibiotics known as benzoisochromanequinones. To provide a comparative context, the biosynthetic pathway of actinorhodin is contrasted with those of granaticin and nanaomycin, two other well-characterized antibiotics of the same family that utilize different precursor modifications and enzymatic steps.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps in the actinorhodin biosynthetic pathway, highlighting the central role of this compound.

Actinorhodin_Biosynthesis PKS Type II PKS Tailoring_Enzymes Early Tailoring Enzymes PKS->Tailoring_Enzymes Polyketide Chain DNPA (S)-DNPA Tailoring_Enzymes->DNPA DDHK 6-deoxy-dihydrokalafungin DNPA->DDHK DHK This compound (DHK) DDHK->DHK ActVA-ORF6 DHK_OH 8-hydroxy-DHK DHK->DHK_OH ActVA-ORF5/ActVB Dimerization Dimerization DHK_OH->Dimerization ActVA-ORF4 Actinorhodin Actinorhodin Dimerization->Actinorhodin

Caption: Biosynthetic pathway of actinorhodin highlighting this compound.

Comparison of Benzoisochromanequinone Biosynthetic Pathways

The following diagram provides a comparative overview of the biosynthetic pathways of actinorhodin, granaticin, and nanaomycin, emphasizing the divergence in their precursor molecules and key enzymatic steps.

Comparative_Biosynthesis cluster_Actinorhodin Actinorhodin Pathway cluster_Granaticin Granaticin Pathway cluster_Nanaomycin Nanaomycin Pathway A_PKS act PKS A_DNPA (S)-DNPA A_PKS->A_DNPA A_DHK This compound A_DNPA->A_DHK G_DNPA (R)-DNPA A_DNPA->G_DNPA Stereochemical Difference N_DNPA (R)-DNPA A_DNPA->N_DNPA A_ACT Actinorhodin A_DHK->A_ACT G_PKS gra PKS G_PKS->G_DNPA G_Intermediate Granaticin Intermediate G_DNPA->G_Intermediate G_GRA Granaticin G_Intermediate->G_GRA N_PKS nan PKS N_PKS->N_DNPA N_Kalafungin Kalafungin N_DNPA->N_Kalafungin N_NANA Nanaomycin A N_Kalafungin->N_NANA PKS_common Common Polyketide Backbone PKS_common->A_PKS PKS_common->G_PKS PKS_common->N_PKS

Caption: Comparison of actinorhodin, granaticin, and nanaomycin pathways.

Key Differences in Biosynthetic Pathways:

  • Stereochemistry of the DNPA intermediate: The actinorhodin pathway proceeds through (S)-DNPA, while the granaticin and nanaomycin pathways utilize the (R)-DNPA enantiomer. This stereochemical divergence is a critical branch point leading to different final products.

  • Tailoring Enzymes: Although the initial polyketide backbones are similar, the subsequent tailoring enzymes in each pathway are distinct, leading to different modifications of the core structure. For instance, the glycosylation steps in granaticin biosynthesis are absent in the actinorhodin pathway.

  • Final Products: These pathway differences result in structurally distinct antibiotics with potentially different biological activities.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the role of this compound as a precursor.

Gene Knockout in Streptomyces coelicolor to Validate Gene Function

This protocol describes a general workflow for creating a gene deletion mutant in the actinorhodin biosynthetic cluster using CRISPR-Cas9-based methods.

Experimental Workflow:

Gene_Knockout_Workflow Start Design sgRNA & HDR Templates Plasmid Construct CRISPR-Cas9 Plasmid Start->Plasmid Ecoli Transform E. coli Donor Strain Plasmid->Ecoli Conjugation Intergeneric Conjugation with S. coelicolor Ecoli->Conjugation Selection Select for Exconjugants Conjugation->Selection Screening Screen for Double Crossover Mutants (Loss of Pigment) Selection->Screening Verification Verify Deletion by PCR & Southern Blot Screening->Verification

Caption: Workflow for creating a gene knockout mutant in S. coelicolor.

Methodology:

  • Design of sgRNA and Homology-Directed Repair (HDR) Templates:

    • Design a 20-nucleotide single-guide RNA (sgRNA) targeting a specific site within the gene of interest (e.g., actVA-ORF5).

    • Design HDR templates consisting of upstream and downstream homology arms (typically 1-2 kb) flanking an antibiotic resistance cassette.

  • Construction of the CRISPR-Cas9 Editing Plasmid:

    • Clone the designed sgRNA and HDR templates into a suitable Streptomyces CRISPR-Cas9 editing plasmid.

  • Transformation of E. coli Donor Strain:

    • Transform the constructed plasmid into a methylation-deficient E. coli donor strain, such as ET12567/pUZ8002.

  • Intergeneric Conjugation:

    • Perform conjugation between the E. coli donor strain and Streptomyces coelicolor.

  • Selection and Screening:

    • Select for S. coelicolor exconjugants on media containing the appropriate antibiotics.

    • Screen for colonies that have undergone a double crossover event, which will result in the replacement of the target gene with the resistance cassette. For genes in the actinorhodin pathway, this often results in a visible loss of the blue pigment.

  • Verification:

    • Confirm the gene deletion in the selected mutants by PCR using primers flanking the target region and by Southern blot analysis.

Quantification of Actinorhodin Production by HPLC

This protocol outlines the procedure for extracting and quantifying actinorhodin from Streptomyces liquid cultures using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Culture and Extraction:

    • Grow Streptomyces coelicolor in a suitable liquid medium (e.g., R5A medium) until actinorhodin production is observed (indicated by a blue color).

    • To extract extracellular actinorhodin, centrifuge the culture and collect the supernatant. Acidify the supernatant to pH 2-3 with HCl, which will turn the solution red. Extract the acidified supernatant with an equal volume of ethyl acetate.

    • To extract intracellular actinorhodin, resuspend the cell pellet in 1 M KOH to solubilize the blue pigment.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

    • Column: A C18 reverse-phase column.

    • Detection: Monitor the absorbance at a wavelength corresponding to the red (acidic) form of actinorhodin (around 450-530 nm) or the blue (alkaline) form (around 640 nm) if the mobile phase is buffered accordingly.

    • Quantification: Generate a standard curve using purified actinorhodin of known concentrations to quantify the amount of actinorhodin in the samples based on peak area.

In Vitro Enzyme Assays with the ActVA-ORF5/ActVB System

This protocol describes a general method for assaying the activity of the ActVA-ORF5/ActVB two-component monooxygenase.

Methodology:

  • Heterologous Expression and Purification of Enzymes:

    • Clone the actVA-ORF5 and actVB genes into suitable expression vectors (e.g., pET vectors) and transform them into an E. coli expression host (e.g., BL21(DE3)).

    • Induce protein expression (e.g., with IPTG) and purify the His-tagged proteins using nickel-affinity chromatography.

  • Enzyme Assay:

    • The reaction mixture should contain the purified ActVA-ORF5 and ActVB enzymes, the substrate (e.g., 6-deoxy-dihydrokalafungin or a model substrate), NADH as a source of reducing equivalents, and FAD.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Monitor the reaction by observing the consumption of NADH spectrophotometrically at 340 nm or by analyzing the formation of the product using HPLC-MS.

Conclusion

The available genetic and biochemical evidence strongly validates the role of this compound as a critical precursor in the biosynthesis of the antibiotic actinorhodin. While direct quantitative data from feeding experiments remains to be extensively published, the accumulation of shunt products in knockout mutants and the successful in vitro reconstitution of enzymatic steps provide compelling support. Understanding the intricacies of this biosynthetic pathway, particularly in comparison to those of related antibiotics like granaticin and nanaomycin, opens avenues for synthetic biology and metabolic engineering approaches to generate novel antibiotic structures with potentially improved therapeutic properties. The experimental protocols provided in this guide offer a framework for researchers to further investigate and manipulate these complex biosynthetic machineries.

References

Comparative analysis of the mode of action of Dihydrokalafungin and actinorhodin

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the modes of action of two related benzoisochromanequinone compounds: Dihydrokalafungin and Actinorhodin. While this compound is a key biosynthetic intermediate of the well-studied antibiotic Actinorhodin, this guide will explore the available data on both compounds to elucidate their respective and comparative antimicrobial properties. Given the limited direct research on this compound's independent antibacterial activity, this analysis will also draw upon data from the closely related compound, Kalafungin, as a proxy to infer potential mechanisms and efficacy.

Executive Summary

Actinorhodin is a well-characterized bacteriostatic agent that primarily targets Gram-positive bacteria through a complex, multi-target mechanism driven by the generation of reactive oxygen species (ROS). This leads to widespread oxidative damage to crucial cellular components, including DNA, proteins, and the cell envelope. In contrast, direct data on the mode of action of this compound is scarce. However, studies on the related compound Kalafungin suggest a different primary mechanism involving the disruption and destruction of the bacterial cell membrane. This guide presents a comparative overview of their known and inferred mechanisms, supported by available quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Analysis of Antimicrobial Activity

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Actinorhodin and Kalafungin against various Gram-positive bacteria. MIC values represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Actinorhodin against Gram-positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25-30[1]
Bacillus subtilis>128[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Kalafungin against Gram-positive Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus2[3]
Various Gram-positive bacteriaBroadly inhibitory[4][5]

Comparative Mode of Action

Actinorhodin: A Redox-Cycling Agent Inducing Oxidative Stress

Actinorhodin's antibacterial activity is primarily attributed to its redox-active nature. Its quinone moiety participates in redox cycling, a process that generates superoxide anions and subsequently other reactive oxygen species (ROS) like hydrogen peroxide. This surge in intracellular ROS leads to a multi-pronged attack on the bacterial cell:

  • DNA Damage: ROS can directly damage bacterial DNA, leading to strand breaks and mutations.

  • Protein Damage: Oxidative stress causes damage to proteins, impairing their function.

  • Cell Envelope Stress: Actinorhodin has been shown to target the cell envelope, with mutations in the walRKHI operon in Staphylococcus aureus conferring low-level resistance.

In response to this cellular assault, bacteria activate multiple stress response pathways, including those for oxidative, protein, and DNA damage. This complex mechanism contributes to its bacteriostatic effect, inhibiting bacterial growth rather than causing immediate cell death.

This compound and the Inferred Mechanism of Kalafungin: Membrane Disruption

Mandatory Visualizations

Signaling Pathway: Actinorhodin-Induced Stress Responses

Actinorhodin_Stress_Response Actinorhodin Actinorhodin Redox_Cycling Redox Cycling Actinorhodin->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Cell_Envelope_Stress Cell Envelope Stress ROS->Cell_Envelope_Stress Stress_Response Activation of Stress Responses DNA_Damage->Stress_Response Protein_Damage->Stress_Response Cell_Envelope_Stress->Stress_Response Bacteriostasis Bacteriostasis Stress_Response->Bacteriostasis

Caption: Actinorhodin induces oxidative stress and multiple downstream cellular responses.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland Standard) Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Wells with Bacteria and Compound Start->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, Actinorhodin)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Protocol:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control well (bacteria in MHB without any compound) and a negative control well (MHB only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular generation of ROS in bacteria upon treatment with a test compound.

Materials:

  • Bacterial strains

  • Test compounds

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) or other suitable ROS-sensitive fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Protocol:

  • Cell Preparation:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with PBS.

    • Resuspend the cells in PBS to a desired density.

  • Probe Loading:

    • Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.

    • Incubate in the dark at 37°C for 30 minutes to allow the probe to enter the cells and be deacetylated.

  • Treatment:

    • Add the test compound at various concentrations to the cell suspension.

    • Include a positive control (e.g., hydrogen peroxide) and a negative control (untreated cells).

  • Measurement:

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C.

    • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize the cells under a fluorescence microscope. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

DNA Damage Assay (Comet Assay)

Objective: To detect DNA strand breaks in individual bacterial cells.

Materials:

  • Bacterial strains

  • Test compounds

  • Low-melting-point agarose

  • Lysis solution (e.g., containing Tris, EDTA, NaCl, Triton X-100, and lysozyme)

  • Electrophoresis buffer (e.g., TBE)

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Protocol:

  • Cell Treatment:

    • Treat bacterial cells with the test compound for a specified duration.

  • Cell Embedding:

    • Mix the treated cells with molten low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.

    • Allow the agarose to solidify.

  • Lysis:

    • Immerse the slides in a cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.

  • Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with electrophoresis buffer.

    • Perform electrophoresis at a low voltage for a defined period. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye.

    • Visualize the comets under a fluorescence microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Protein Damage Assay (Carbonyl Assay)

Objective: To quantify the level of protein oxidation (a marker of protein damage) in bacterial cells.

Materials:

  • Bacterial strains

  • Test compounds

  • 2,4-dinitrophenylhydrazine (DNPH)

  • Trichloroacetic acid (TCA)

  • Guanidine hydrochloride

  • Spectrophotometer

Protocol:

  • Cell Treatment and Lysis:

    • Treat bacterial cells with the test compound.

    • Harvest the cells and lyse them to release the proteins.

  • Protein Carbonylation Reaction:

    • Incubate the protein extract with DNPH. DNPH reacts with carbonyl groups on oxidized proteins to form a stable dinitrophenylhydrazone (DNP) product.

  • Protein Precipitation:

    • Precipitate the proteins using TCA to remove excess DNPH.

  • Resuspension and Measurement:

    • Resuspend the protein pellet in a solution containing guanidine hydrochloride.

    • Measure the absorbance of the DNP adducts at ~370 nm using a spectrophotometer. The absorbance is proportional to the amount of protein carbonylation.

Conclusion

This comparative analysis highlights the distinct modes of action of Actinorhodin and the inferred mechanism of this compound, based on studies of Kalafungin. Actinorhodin acts as a pro-oxidant, inducing a cascade of cellular stress responses that ultimately lead to bacteriostasis. In contrast, Kalafungin appears to exert its antimicrobial effect through direct damage to the bacterial cell membrane. While further research is imperative to definitively elucidate the independent antibacterial properties and mechanism of this compound, this guide provides a foundational framework for researchers and drug development professionals. The presented data and detailed experimental protocols offer a starting point for the systematic evaluation and comparison of these and other related benzoisochromanequinone compounds as potential therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Dihydrokalafungin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of the antimicrobial compound dihydrokalafungin, ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, particularly stock solutions, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. In the event of a spill, immediately contain the area and follow your institution's established spill cleanup procedures for hazardous chemicals.

Disposal of High-Concentration this compound Waste

High-concentration waste includes pure this compound powder, stock solutions, and grossly contaminated materials. This type of waste is considered hazardous chemical waste and must be disposed of accordingly.

Step-by-Step Protocol:

  • Segregation: Collect all high-concentration this compound waste in a dedicated, properly labeled, and leak-proof hazardous waste container. Do not mix this waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Incineration at a permitted facility is the preferred method for the ultimate disposal of this type of waste.

Disposal of Low-Concentration this compound Waste

Low-concentration waste typically includes used cell culture media, aqueous solutions from experiments, and contaminated consumables such as pipette tips and gloves. The disposal route for this waste depends on the heat stability of this compound.

Lacking specific data on the thermal decomposition of this compound, a conservative approach is recommended, treating it as potentially heat-stable. Standard autoclaving may not be sufficient to fully inactivate the antimicrobial properties of the compound.

Recommended Protocol (assuming heat-stability):

  • Collection: Collect all low-concentration this compound waste in a clearly labeled container designated for chemical waste.

  • Chemical Inactivation (if applicable and permitted): For liquid waste such as used culture media, chemical inactivation may be an option prior to disposal, following institutional guidelines. A general procedure involves the addition of a chemical inactivating agent. After the recommended contact time and confirmation of inactivation (if a method is available), the waste may be disposed of as regular chemical waste. Always consult with your EHS department before attempting any chemical inactivation.

  • Disposal: Dispose of the collected low-concentration waste (both liquid and solid) as hazardous chemical waste through your institution's EHS program.

Quantitative Data Summary

Due to the absence of specific disposal data for this compound, the following table provides general parameters for the disposal of antimicrobial compounds, which should be adapted with a conservative approach.

ParameterGuidelineSource/Rationale
Waste Classification High-concentration (stock solutions, pure compound) and low-concentration (used media, contaminated consumables)General laboratory waste management principles.
High-Concentration Disposal Segregate as hazardous chemical waste for incineration.Best practice for potent pharmaceutical and antimicrobial compounds.
Low-Concentration Disposal Treat as hazardous chemical waste. Chemical inactivation may be a pre-treatment option if approved by institutional EHS.A conservative approach due to unknown heat stability.
PPE Chemical-resistant gloves, safety goggles, lab coat.Standard practice for handling hazardous chemicals.

Experimental Protocol: General Chemical Inactivation of Antimicrobial Waste

This protocol outlines a general procedure for the chemical inactivation of low-concentration liquid antimicrobial waste. This procedure should only be performed after consultation with and approval from your institution's EHS department.

Materials:

  • Low-concentration this compound liquid waste

  • Appropriate chemical inactivating agent (e.g., sodium hypochlorite solution, prepared to the concentration recommended by EHS)

  • Personal Protective Equipment (PPE)

  • Labeled chemical waste container

  • pH indicator strips (if neutralization is required)

  • Neutralizing agent (e.g., sodium bisulfite for hypochlorite, or a weak acid/base as appropriate)

Procedure:

  • Ensure you are wearing the appropriate PPE and working in a well-ventilated area or chemical fume hood.

  • To the collected liquid waste, slowly add the chemical inactivating agent to the final recommended concentration.

  • Allow the mixture to stand for the prescribed contact time to ensure complete inactivation.

  • If necessary, neutralize the waste solution. For example, if using sodium hypochlorite, a reducing agent like sodium bisulfite can be added until a test for residual chlorine is negative. For acidic or basic solutions, adjust the pH to a neutral range (typically 6-8).

  • Dispose of the neutralized, inactivated solution as chemical waste according to your institutional guidelines.

This compound Disposal Workflow

Dihydrokalafungin_Disposal cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_high_conc High-Concentration Waste cluster_low_conc Low-Concentration Waste Waste This compound Waste Concentration High or Low Concentration? Waste->Concentration High_Conc_Waste Stock Solutions, Pure Compound Concentration->High_Conc_Waste High Low_Conc_Waste Used Media, Contaminated Consumables Concentration->Low_Conc_Waste Low Segregate Segregate in Labeled Hazardous Waste Container High_Conc_Waste->Segregate EHS_Disposal Dispose via Institutional EHS (Incineration) Segregate->EHS_Disposal Collect_Chemical Collect in Labeled Chemical Waste Container Low_Conc_Waste->Collect_Chemical Chem_Inactivation Chemical Inactivation (Consult EHS) Collect_Chemical->Chem_Inactivation EHS_Disposal2 Dispose as Chemical Waste via EHS Chem_Inactivation->EHS_Disposal2 Proceed

Caption: Decision workflow for the proper disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrokalafungin
Reactant of Route 2
Dihydrokalafungin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.